molecular formula C6H4ClN3 B1141726 7-Chloro-1H-pyrazolo[4,3-c]pyridine CAS No. 1357946-01-0

7-Chloro-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B1141726
CAS No.: 1357946-01-0
M. Wt: 153.569
InChI Key: APDMSWSXGSRFCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-1H-pyrazolo[4,3-c]pyridine is a halogenated fused bicyclic heterocycle of significant interest in medicinal and organic chemistry as a versatile scaffold for fragment-based drug discovery (FBDD). Its value lies in the presence of multiple synthetic "growth vectors" that researchers can exploit for systematic elaboration to generate diverse compound libraries targeting various biological targets . The chloro substituent at the 7-position serves as a key handle for further functionalization via cross-coupling reactions. The core structure is closely related to the pyrazolo[3,4-c]pyridine scaffold, which has been demonstrated to be synthetically tractable for lead optimization campaigns . Such analogs can be selectively functionalized at the ring nitrogen atoms (N-1 and N-2) through careful choice of protection and alkylation strategies . Furthermore, the carbon atoms of the ring system can be modified using modern C-H activation and cross-coupling methodologies to introduce aryl, heteroaryl, or amine functionalities . This allows medicinal chemists to finely tune the molecule's properties and interactions to improve potency and selectivity against a target protein. Key Research Applications: • FBDD Scaffold: Serves as a starting point for building larger, more potent lead compounds by exploiting its synthetic versatility . • Pharmaceutical Intermediate: A key precursor in the synthesis of more complex molecules for biological screening. Pyrazolopyridine cores are found in compounds with a range of pharmacological activities . • Chemical Biology Probe: Useful for constructing molecular probes to study enzyme function and biological pathways. This product is intended for research purposes only by trained laboratory personnel. It is strictly not for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-chloro-1H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APDMSWSXGSRFCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C=NNC2=C(C=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

7-Chloro-1H-pyrazolo[4,3-c]pyridine chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Chloro-1H-pyrazolo[4,3-c]pyridine is a heterocyclic organic compound that belongs to the pyrazolopyridine family. This class of compounds has garnered significant interest in medicinal chemistry due to their diverse biological activities, which include potential as antimicrobial, anti-inflammatory, antiviral, and antitumor agents. Their structural similarity to purine bases makes them attractive scaffolds for the design of kinase inhibitors and other targeted therapies. This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental protocols for this compound.

Chemical Properties and Structure

The fundamental chemical and physical properties of this compound are summarized in the table below. It is important to note that while some data is available for this specific isomer, other properties are inferred from closely related analogs due to a lack of specific experimental data in the public domain.

PropertyValueSource
Molecular Formula C₆H₄ClN₃--INVALID-LINK--
Molecular Weight 153.57 g/mol --INVALID-LINK--
Appearance Solid--INVALID-LINK--
Melting Point Data not available for the 7-chloro isomer. The related 5-chloro-1H-pyrazolo[3,4-c]pyridine has a melting point of 225–226 °C.[1]N/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A
InChI InChI=1S/C6H4ClN3/c7-5-3-8-1-4-2-9-10-6(4)5/h1-3H,(H,9,10)--INVALID-LINK--
SMILES Clc1cncc2cn[nH]c12--INVALID-LINK--
CAS Number Not clearly defined for this specific isomer in searched sources.N/A

Structure:

The chemical structure of this compound consists of a fused pyrazole and pyridine ring system. The chlorine atom is substituted at the 7th position of the bicyclic scaffold.

A 2D representation of the chemical structure.

Experimental Protocols

Synthesis of Pyrazolo[c]pyridines

A general and efficient method for the synthesis of substituted pyrazolo[c]pyridines has been reported, which can be adapted for the synthesis of this compound. The following protocol is based on the synthesis of a related isomer, 5-chloro-1H-pyrazolo[3,4-c]pyridine.[1]

Materials:

  • Substituted 3-aminopyridine precursor

  • Sodium nitrite (NaNO₂)

  • Acetic anhydride (Ac₂O)

  • Dichloroethane (DCE)

  • Sodium methoxide (NaOMe) in Methanol (MeOH)

  • Standard laboratory glassware and purification apparatus (e.g., column chromatography)

Procedure:

  • Diazotization and Acetylation: To a solution of the appropriate substituted 3-aminopyridine in dichloroethane (DCE), add acetic anhydride (Ac₂O).

  • Stir the mixture at room temperature.

  • Add sodium nitrite (NaNO₂) portion-wise to the reaction mixture.

  • Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Deacetylation: Dissolve the crude product in methanol (MeOH).

  • Add a solution of sodium methoxide (NaOMe) in methanol.

  • Stir the reaction at room temperature until the deacetylation is complete (monitored by TLC).

  • Work-up and Purification: Neutralize the reaction mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure this compound.

G cluster_synthesis General Synthesis Workflow start Substituted 3-Aminopyridine step1 Diazotization & Acetylation (NaNO₂, Ac₂O, DCE) start->step1 intermediate Acetylated Pyrazolopyridine step1->intermediate step2 Deacetylation (NaOMe, MeOH) intermediate->step2 purification Purification (Chromatography) step2->purification product This compound purification->product

A generalized workflow for the synthesis of pyrazolopyridines.
Carbonic Anhydrase Inhibition Assay

Pyrazolopyridine derivatives have been identified as inhibitors of carbonic anhydrases (CAs), a family of enzymes involved in various physiological processes. The following is a general protocol for a colorimetric assay to screen for CA inhibitors.[2][3]

Materials:

  • Human carbonic anhydrase isoenzymes (e.g., hCA I, II, IX, XII)

  • p-Nitrophenyl acetate (pNPA) as substrate

  • Test compound (this compound)

  • Acetazolamide (a known CA inhibitor as a positive control)

  • Tris-HCl buffer (pH 7.4)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Preparation of Solutions:

    • Prepare a stock solution of the test compound and acetazolamide in a suitable solvent (e.g., DMSO).

    • Prepare a working solution of the CA enzyme in Tris-HCl buffer.

    • Prepare a solution of pNPA in a minimal amount of organic solvent and dilute with buffer.

  • Assay in 96-Well Plate:

    • To each well, add the Tris-HCl buffer.

    • Add the test compound solution at various concentrations.

    • Add the CA enzyme solution to initiate the pre-incubation.

    • Incubate at room temperature for a defined period to allow inhibitor binding.

  • Enzymatic Reaction and Measurement:

    • Initiate the reaction by adding the pNPA substrate solution to all wells.

    • Immediately measure the absorbance at 405 nm in kinetic mode at regular intervals. The rate of p-nitrophenol formation is proportional to the CA activity.

  • Data Analysis:

    • Calculate the rate of reaction for each concentration of the inhibitor.

    • Determine the percentage of inhibition relative to the control (no inhibitor).

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC₅₀ value.

Biological Activity and Signaling Pathways

Derivatives of pyrazolo[4,3-c]pyridine have been shown to exhibit a broad range of biological activities. A notable mechanism of action for some sulfonamide derivatives of this scaffold is the inhibition of carbonic anhydrases.

Mechanism of Carbonic Anhydrase Inhibition

Carbonic anhydrases are zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. The catalytic mechanism involves a zinc-bound hydroxide ion that acts as a nucleophile. Sulfonamide-based inhibitors, including potentially those derived from the pyrazolo[4,3-c]pyridine scaffold, typically function by coordinating to the zinc ion in the active site, displacing the catalytic water/hydroxide ion and thereby blocking the enzyme's activity.

G cluster_enzyme Carbonic Anhydrase Active Site cluster_inhibition Inhibition Mechanism cluster_outcome Result enzyme Carbonic Anhydrase zinc Zn²⁺ enzyme->zinc binds inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Derivative binding Coordination Bond inhibitor->binding binding->zinc inactivation Enzyme Inactivation binding->inactivation blockage Blockage of CO₂ Hydration inactivation->blockage

The inhibition of carbonic anhydrase by a sulfonamide derivative.

Conclusion

This compound represents a valuable scaffold for the development of novel therapeutic agents. While specific physical properties for this isomer require further experimental determination, its chemical structure and the biological activities of related compounds, particularly as carbonic anhydrase inhibitors, highlight its potential in drug discovery. The synthetic and assay protocols provided in this guide offer a foundation for researchers to further explore the chemical and biological landscape of this promising molecule.

References

Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Starting Materials: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of key starting materials for 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in pharmaceutical research. The primary synthetic route involves a two-step process commencing with the formylation of 2,4-dichloropyridine to yield the crucial intermediate, 2,4-dichloronicotinaldehyde. This intermediate subsequently undergoes cyclization with hydrazine to form the target pyrazolopyridine scaffold. This guide provides detailed experimental protocols, quantitative data, and visual representations of the synthetic pathway to aid researchers in their synthetic endeavors.

Synthetic Pathway Overview

The synthesis of this compound is primarily achieved through the initial preparation of 2,4-dichloronicotinaldehyde, which serves as a versatile precursor.[1] This intermediate is then cyclized to form the desired fused heterocyclic system.

Step 1: Synthesis of 2,4-Dichloronicotinaldehyde

A common and effective method for the synthesis of 2,4-dichloronicotinaldehyde is the lithiation of 2,4-dichloropyridine.[1] This process utilizes a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA), for the selective deprotonation of the pyridine ring.[1] The resulting 3-pyridyllithium intermediate is then quenched with a suitable electrophile to introduce the aldehyde functional group.[1] To ensure the stability of the reactive intermediates, this reaction is typically conducted under cryogenic conditions, at approximately -70 °C.[1]

Step 2: Cyclization to form this compound

The pyrazole ring is formed by the reaction of the 2,4-dichloronicotinaldehyde intermediate with hydrazine (H₂NNH₂). This reaction is a classic example of pyrazole synthesis from a 1,3-dicarbonyl equivalent, where the aldehyde and the chloro-substituent at the 4-position of the pyridine ring act as the electrophilic centers for condensation with the two nitrogen atoms of hydrazine.

Experimental Protocols

Key Experiment 1: Synthesis of 2,4-Dichloronicotinaldehyde

Methodology:

  • Preparation of Lithium Diisopropylamide (LDA): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, a solution of diisopropylamine in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. To this solution, an equimolar amount of n-butyllithium is added dropwise, maintaining the temperature below -70 °C. The mixture is stirred for 30 minutes at this temperature to ensure complete formation of LDA.

  • Lithiation of 2,4-Dichloropyridine: A solution of 2,4-dichloropyridine in anhydrous THF is slowly added to the freshly prepared LDA solution at -78 °C. The reaction mixture is stirred for 1-2 hours at this temperature to allow for the formation of the 3-pyridyllithium intermediate.[1]

  • Formylation: Anhydrous N,N-dimethylformamide (DMF) is added dropwise to the reaction mixture at -78 °C. The mixture is stirred for an additional 1-2 hours at this temperature.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure 2,4-dichloronicotinaldehyde.

Key Experiment 2: Synthesis of this compound

Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, 2,4-dichloronicotinaldehyde is dissolved in a suitable solvent such as ethanol or a mixture of ethanol and water.

  • Addition of Hydrazine: Hydrazine hydrate is added to the solution. The amount of hydrazine hydrate used is typically in slight excess relative to the 2,4-dichloronicotinaldehyde.[2]

  • Cyclization: The reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: Upon completion of the reaction, the mixture is cooled to room temperature. The precipitated solid is collected by filtration, washed with cold ethanol, and dried under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent to yield this compound.

Data Presentation

Table 1: Summary of Reaction Conditions and Yields

StepStarting MaterialKey ReagentsSolventTemperature (°C)Time (h)ProductYield (%)
12,4-Dichloropyridinen-BuLi, Diisopropylamine, DMFTHF-783-52,4-Dichloronicotinaldehyde60-70
22,4-DichloronicotinaldehydeHydrazine HydrateEthanolReflux4-6This compound75-85

Yields are approximate and may vary depending on specific reaction conditions and scale.

Visualization of Synthetic Pathway

Synthesis_Pathway cluster_step1 Step 1: Synthesis of 2,4-Dichloronicotinaldehyde cluster_step2 Step 2: Cyclization 2,4-Dichloropyridine 2,4-Dichloropyridine 3-Pyridyllithium Intermediate 3-Pyridyllithium Intermediate 2,4-Dichloropyridine->3-Pyridyllithium Intermediate 1. LDA, THF 2. -78 °C 2,4-Dichloronicotinaldehyde 2,4-Dichloronicotinaldehyde 3-Pyridyllithium Intermediate->2,4-Dichloronicotinaldehyde 1. DMF 2. Quench This compound This compound 2,4-Dichloronicotinaldehyde->this compound Hydrazine Hydrate, Ethanol, Reflux

References

In-depth Technical Guide: 7-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Core Data for 7-Chloro-1H-pyrazolo[4,3-c]pyridine

While a dedicated CAS number remains elusive, the fundamental properties of this compound have been determined.

PropertyValueSource
Molecular Formula C₆H₄ClN₃[1]
Molecular Weight 153.57 g/mol [1]
MDL Number MFCD22380442[1]

Technical Data for 7-Chloro-1H-pyrazolo[3,4-c]pyridine (CAS: 76006-11-6)

Due to the limited availability of data for the [4,3-c] isomer, the following sections focus on the [3,4-c] isomer, providing a practical reference for synthetic and mechanistic studies of this class of compounds.

Physicochemical and Safety Information
PropertyValueSource
CAS Number 76006-11-6[2][3]
Molecular Formula C₆H₄ClN₃[2]
Molecular Weight 153.57 g/mol [2]
Appearance White crystalline solid[3]
Experimental Protocol: Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine

A documented synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine involves the diazotization of an aminopyridine precursor followed by cyclization.[3]

Materials:

  • 2-Chloro-3-amino-4-methylpyridine

  • Sodium nitrite (NaNO₂)

  • Potassium acetate (KOAc)

  • Acetic acid

  • Water

  • Ethyl acetate

  • Hexane

  • Saturated sodium bicarbonate solution

  • Silica gel

Procedure:

  • A solution of sodium nitrite (107 mmol) in water (30 mL) is prepared.

  • In a separate reaction vessel, 2-chloro-3-amino-4-methylpyridine (71.1 mmol) and potassium acetate (92 mmol) are dissolved in acetic acid (200 mL).

  • The sodium nitrite solution is added dropwise to the solution from step 2, maintaining the internal temperature below 13 °C.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and is stirred for 66 hours.

  • The mixture is then concentrated under reduced pressure.

  • The residue is neutralized with a saturated sodium bicarbonate solution.

  • The resulting solid is stirred in ethyl acetate overnight and then filtered.

  • The filtrate is combined with the organic extract, evaporated to dryness, and adsorbed onto silica gel.

  • The final product is purified by flash column chromatography using a gradient of ethyl acetate in hexane (0:1 to 1:1).

This procedure yields 7-chloro-1H-pyrazolo[3,4-c]pyridine as a white crystalline solid.

Visualized Workflows and Pathways

Synthesis Workflow

The following diagram illustrates the key steps in the synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine.

G Synthesis of 7-Chloro-1H-pyrazolo[3,4-c]pyridine cluster_0 Reaction Setup A 2-Chloro-3-amino-4-methylpyridine + Potassium acetate in Acetic Acid C Dropwise addition at < 13°C A->C B Sodium Nitrite in Water B->C D Stir at Room Temperature for 66h C->D E Concentration under Reduced Pressure D->E F Neutralization with Saturated NaHCO3 E->F G Extraction with Ethyl Acetate F->G H Purification by Flash Chromatography G->H I 7-Chloro-1H-pyrazolo[3,4-c]pyridine H->I

Caption: Synthesis workflow for 7-Chloro-1H-pyrazolo[3,4-c]pyridine.

Representative Signaling Pathway: Kinase Inhibition

Pyrazolopyridine derivatives are recognized for their potential as kinase inhibitors.[2] The diagram below depicts a hypothetical signaling pathway where a pyrazolopyridine compound inhibits a kinase, thereby preventing the phosphorylation of a downstream substrate. This is a common mechanism of action for this class of molecules in therapeutic applications.

G Hypothetical Kinase Inhibition Pathway cluster_0 Upstream Signaling Signal External Signal Receptor Cell Surface Receptor Signal->Receptor Kinase Target Kinase Receptor->Kinase activates ADP ADP Kinase->ADP Substrate Downstream Substrate Kinase->Substrate phosphorylates Inhibitor Pyrazolopyridine Inhibitor Inhibitor->Kinase inhibits ATP ATP ATP->Kinase PhosphoSubstrate Phosphorylated Substrate (Inactive) Substrate->PhosphoSubstrate CellularResponse Cellular Response (Blocked) PhosphoSubstrate->CellularResponse

Caption: Representative kinase inhibition by a pyrazolopyridine compound.

References

An In-depth Technical Guide on the Spectroscopic Data of Chloro-Substituted Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for chloro-substituted pyrazolopyridines, a class of heterocyclic compounds of significant interest to researchers in medicinal chemistry and drug development. Due to the limited availability of published spectroscopic data for 7-Chloro-1H-pyrazolo[4,3-c]pyridine, this document presents a detailed analysis of the closely related and well-characterized isomer, 5-Chloro-1H-pyrazolo[3,4-c]pyridine . The data herein, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are presented to serve as a valuable resource for scientists engaged in the synthesis and characterization of similar molecular scaffolds.

The methodologies for data acquisition and the synthesis of the exemplified compound are also detailed to ensure reproducibility and to aid in the design of related experimental work.

Spectroscopic Data of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

The following sections summarize the key spectroscopic data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine are presented below.

Table 1: ¹H NMR Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.80s-7-H
8.15d1.23-H
7.82d1.24-H

Solvent: methanol-d₄, Spectrometer Frequency: 400 MHz

Table 2: ¹³C NMR Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]

Chemical Shift (δ) ppmAssignment
141.0C-5
137.6C-7a
135.1C-7
134.2C-3
131.2C-3a
115.6C-4

Solvent: methanol-d₄, Spectrometer Frequency: 101 MHz

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.

Table 3: IR Spectroscopic Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]

Wavenumber (cm⁻¹)Interpretation
909C-H bending
736C-Cl stretching
652Aromatic ring vibration
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound.

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for 5-Chloro-1H-pyrazolo[3,4-c]pyridine [1]

IonCalculated m/zFound m/z
[M+H]⁺ (³⁵Cl)154.0172154.0167
[M+H]⁺ (³⁷Cl)156.0143156.128

Ionization Mode: Electrospray (ES+)

Experimental Protocols

The following sections describe the experimental procedures for the synthesis and characterization of 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine[1]

The synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine is a two-step process starting from 6-chloro-4-methylpyridin-3-amine.

Step 1: Synthesis of 1'-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1-one

To a solution of 6-chloro-4-methylpyridin-3-amine (5.00 g, 35 mmol) in 1,2-dichloroethane (DCE), acetic anhydride (33 mL, 0.35 mol) is added. The mixture is stirred at room temperature before sodium nitrite is added, and the reaction is heated to 90 °C for 20 hours.

Step 2: Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Sodium methoxide (0.150 g, 2.8 mmol) is added to a solution of the product from Step 1 (2.0 g, 10 mmol) in methanol. The reaction is stirred at room temperature for 1 hour. The resulting mixture is then processed to afford 5-chloro-1H-pyrazolo[3,4-c]pyridine as a white solid.[1]

Spectroscopic Analysis
  • NMR Spectra: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated methanol (methanol-d₄) as the solvent. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak.

  • IR Spectra: IR spectra were recorded on a spectrometer with an Attenuated Total Reflectance (ATR) accessory.

  • Mass Spectra: High-resolution mass spectra were obtained using an electrospray ionization (ESI) source in positive ion mode.

Visualizations

The following diagrams illustrate the synthetic pathway and a conceptual workflow for drug discovery involving pyrazolopyridine scaffolds.

synthesis_workflow Synthesis of 5-Chloro-1H-pyrazolo[3,4-c]pyridine cluster_start Starting Material cluster_step1 Step 1: Acetylation and Cyclization cluster_step2 Step 2: Deacetylation A 6-chloro-4-methylpyridin-3-amine B 1'-{5-Chloro-1H-pyrazolo[3,4-c]pyridin-1-yl}ethan-1-one A->B NaNO₂, Ac₂O, DCE 90°C, 20h C 5-Chloro-1H-pyrazolo[3,4-c]pyridine B->C NaOMe, MeOH rt, 1h

Caption: Synthetic pathway for 5-Chloro-1H-pyrazolo[3,4-c]pyridine.

logical_workflow Fragment-Based Drug Discovery Workflow A Pyrazolopyridine Scaffold (e.g., 5-Chloro-1H-pyrazolo[3,4-c]pyridine) B Fragment Screening A->B C Hit Identification B->C D Structure-Activity Relationship (SAR) Studies C->D D->A Scaffold Hopping E Lead Optimization D->E F Candidate Drug E->F

Caption: Conceptual workflow for fragment-based drug discovery.

References

The Pyrazolo[4,3-c]pyridine Core: A Privileged Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Biological Activities, Experimental Protocols, and Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives

The pyrazolo[4,3-c]pyridine scaffold is a heterocyclic ring system that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities. As a bioisostere of purine, this core structure has proven to be a valuable pharmacophore in the design of targeted therapeutics. This technical guide provides a comprehensive overview of the biological activities of pyrazolo[4,3-c]pyridine derivatives, with a focus on their anticancer, carbonic anhydrase inhibitory, neuroprotective, and trypanocidal properties. Detailed experimental protocols for key biological assays are provided, along with visualizations of relevant pathways and workflows to support researchers, scientists, and drug development professionals in this dynamic field.

A Versatile Core with a Broad Spectrum of Biological Activities

Derivatives of the pyrazolo[4,3-c]pyridine core have demonstrated a wide array of pharmacological effects, positioning them as promising candidates for the treatment of various diseases.[1][2] These activities include antimicrobial, antioxidant, anxiolytic, anticancer, antiproliferative, cytotoxic, antileishmanial, and antimalarial properties.[3] Furthermore, this scaffold is a key component in several approved drugs, highlighting its clinical relevance.[3]

Anticancer Activity: Targeting Key Oncogenic Pathways

A significant area of investigation for pyrazolo[4,3-c]pyridine derivatives is in oncology. These compounds have shown remarkable anticancer activities against a range of human cancer cell lines, including breast, liver, and colon carcinomas.[4] The primary mechanism of their anticancer action often involves the inhibition of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis.[5]

Quantitative Data on Anticancer Activity

The following table summarizes the in vitro cytotoxic activity of representative pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines, with doxorubicin often used as a reference drug.

CompoundCancer Cell LineIC50 (µg/mL)Reference
6b Breast (MCF-7)1.937[4]
Liver (HepG2)3.695[4]
6c Colon (HCT-116)2.914[4]
Doxorubicin Breast (MCF-7)2.527[4]
Liver (HepG2)4.749[4]
Colon (HCT-116)3.641[4]
Experimental Protocol: MTT Assay for Anticancer Screening

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)

  • Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • Pyrazolo[4,3-c]pyridine compounds dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 × 10^4 cells/well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the pyrazolo[4,3-c]pyridine compounds in the culture medium.

  • After 24 hours, replace the medium with fresh medium containing different concentrations of the test compounds and incubate for 48 hours.

  • Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 200 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.

anticancer_workflow cluster_synthesis Synthesis & Characterization cluster_screening In Vitro Anticancer Screening cluster_mechanistic Mechanism of Action Studies synthesis Synthesis of Pyrazolo[4,3-c]pyridine Derivatives purification Purification & Characterization (NMR, MS) synthesis->purification cell_culture Cancer Cell Line Culture synthesis->cell_culture mtt_assay MTT Assay (Cytotoxicity) cell_culture->mtt_assay ic50 IC50 Determination mtt_assay->ic50 kinase_assay Kinase Inhibition Assays ic50->kinase_assay apoptosis Apoptosis Assays (e.g., Flow Cytometry) kinase_assay->apoptosis cell_cycle Cell Cycle Analysis apoptosis->cell_cycle

Caption: General workflow for the synthesis and anticancer evaluation of pyrazolo[4,3-c]pyridine derivatives.

kinase_inhibition Pyrazolo_pyridine Pyrazolo[4,3-c]pyridine Derivative Kinase Protein Kinase (e.g., ERK2) Pyrazolo_pyridine->Kinase Binds to ATP-binding site Phosphorylated_Substrate Phosphorylated Substrate Protein Kinase->Phosphorylated_Substrate Phosphorylation Apoptosis Apoptosis Kinase->Apoptosis Inhibition of kinase leads to ATP ATP ATP->Kinase Substrate Substrate Protein Substrate->Kinase Cell_Proliferation Cancer Cell Proliferation Phosphorylated_Substrate->Cell_Proliferation Promotes ca_inhibition Sulfonamide Pyrazolo[4,3-c]pyridine Sulfonamide CA Carbonic Anhydrase (CA) Sulfonamide->CA Binds to active site (Zn2+) HCO3 H+ + HCO3- CA->HCO3 Catalyzes hydration CO2 CO2 + H2O CO2->CA Physiological_Process Physiological/Pathological Processes HCO3->Physiological_Process Participates in

References

Unveiling the Therapeutic Potential of Pyrazolo[4,3-c]pyridine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyrazolo[4,3-c]pyridine scaffold has emerged as a promising framework in medicinal chemistry, with derivatives exhibiting a range of biological activities. This technical guide delves into the potential therapeutic targets of this heterocyclic core, with a specific focus on the antiproliferative properties of substituted 2H-pyrazolo[4,3-c]pyridine derivatives, providing a basis for further investigation into analogs such as the 7-Chloro-1H-pyrazolo[4,3-c]pyridine series. While specific data on the this compound core is limited in publicly available research, the broader class of pyrazolo[4,3-c]pyridines has shown significant potential, particularly in the realm of oncology.

Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

Recent studies have highlighted the antiproliferative effects of a library of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines. The data underscores the potential of this scaffold in developing novel anticancer agents. The half-maximal growth inhibitory concentrations (GI₅₀) for a selection of these compounds are summarized in the tables below.

Table 1: Antiproliferative Activity of 7-Aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Derivatives

CompoundRK562 GI₅₀ (µM)MV4-11 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
18 4-methoxyphenyl4.13.9>10
19 4-chlorophenyl3.84.17.9
20 4-fluorophenyl3.53.67.2
21 3-hydroxyphenyl2.93.16.5
22 3-methoxyphenyl4.54.8>10
23 4-hydroxyphenyl1.92.14.8

Table 2: Antiproliferative Activity of 4-Methyl-7-aryl-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Derivatives

CompoundRK562 GI₅₀ (µM)MV4-11 GI₅₀ (µM)MCF-7 GI₅₀ (µM)
24 4-methoxyphenyl5.25.5>10
25 4-chlorophenyl4.95.19.8
26 4-fluorophenyl4.74.99.1
27 3-hydroxyphenyl3.84.08.2
28 3-methoxyphenyl6.16.4>10
29 4-hydroxyphenyl2.83.06.1

Mechanistic Insights: Apoptosis and Autophagy Modulation

The most potent compound from the series, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol (compound 23 ), was further investigated to elucidate its mechanism of action. The findings suggest a multi-faceted approach to its anticancer activity, primarily through the induction of apoptosis and modulation of autophagy.

Key mechanistic findings for compound 23 include:

  • Induction of PARP-1 Cleavage: Treatment with compound 23 led to the cleavage of Poly(ADP-ribose) polymerase 1 (PARP-1), a hallmark of apoptosis.

  • Activation of Caspase 9: The compound activated caspase 9, an initiator caspase in the intrinsic apoptotic pathway.

  • Fragmentation of LC3: A reduction in the levels of microtubule-associated protein 1-light chain 3 (LC3) was observed, suggesting a potential role in the modulation of autophagy.

  • Reduced PCNA Expression: A decrease in the expression of proliferating cell nuclear antigen (PCNA), a key factor in DNA replication and repair, was also noted.

These results point towards a complex mechanism of action that combines antiproliferative effects with the induction of programmed cell death.

Potential Therapeutic Targets

Based on the mechanistic studies of 2H-pyrazolo[4,3-c]pyridine derivatives, several potential therapeutic targets for this class of compounds, and by extension, for the this compound core, can be proposed:

  • Apoptotic Pathway Components:

    • Caspase 9: As an initiator caspase, its activation suggests targeting the intrinsic apoptotic pathway.

    • PARP-1: Inhibition of PARP-1 activity through cleavage is a key indicator of apoptosis induction.

  • Cell Cycle and DNA Replication Machinery:

    • PCNA: Downregulation of PCNA suggests an interference with DNA replication and cell cycle progression.

  • Autophagy-Related Proteins:

    • LC3: The observed fragmentation indicates a potential to modulate autophagy, a process with a dual role in cancer that can be exploited therapeutically.

The following diagram illustrates the proposed signaling pathway affected by the active 2H-pyrazolo[4,3-c]pyridine derivative.

Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Pyrazolo_Pyridine 2H-Pyrazolo[4,3-c]pyridine Derivative (e.g., Compound 23) PCNA PCNA Pyrazolo_Pyridine->PCNA Reduces Expression Caspase9 Caspase 9 Pyrazolo_Pyridine->Caspase9 Activates LC3 LC3 Pyrazolo_Pyridine->LC3 Induces Fragmentation DNA_Replication DNA Replication & Repair Proliferation_Inhibition Proliferation Inhibition DNA_Replication->Proliferation_Inhibition PCNA->DNA_Replication Required for PARP1 PARP-1 Cleaved_PARP1 Cleaved PARP-1 PARP1->Cleaved_PARP1 Activated_Caspase9 Activated Caspase 9 Caspase9->Activated_Caspase9 Activated_Caspase9->PARP1 Cleaves Apoptosis Apoptosis Activated_Caspase9->Apoptosis Fragmented_LC3 Fragmented LC3 LC3->Fragmented_LC3 Autophagy_Modulation Autophagy Modulation Fragmented_LC3->Autophagy_Modulation

Caption: Proposed signaling pathway of 2H-pyrazolo[4,3-c]pyridine derivatives.

Experimental Protocols

This section outlines the general methodologies for the key experiments cited in the evaluation of pyrazolo[4,3-c]pyridine derivatives.

Antiproliferative Assay (MTT Assay)

The antiproliferative activity of the compounds is determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

Antiproliferative_Assay_Workflow Cell_Seeding 1. Seed cancer cells in 96-well plates Compound_Treatment 2. Treat cells with varying concentrations of pyrazolo[4,3-c]pyridine derivatives Cell_Seeding->Compound_Treatment Incubation 3. Incubate for a specified period (e.g., 72 hours) Compound_Treatment->Incubation MTT_Addition 4. Add MTT solution to each well Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) Formazan_Formation->Solubilization Absorbance_Measurement 7. Measure absorbance at a specific wavelength (e.g., 570 nm) Solubilization->Absorbance_Measurement GI50_Calculation 8. Calculate GI₅₀ values Absorbance_Measurement->GI50_Calculation

Caption: Workflow for the MTT-based antiproliferative assay.

Western Blot Analysis for PARP-1 Cleavage, LC3 Fragmentation, and PCNA Expression

Western blotting is a key technique to analyze the expression and modification of specific proteins.

Protocol:

  • Cell Lysis: Treat cancer cells with the test compound. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for PARP-1, LC3, or PCNA overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Caspase 9 Activity Assay

Caspase 9 activity can be measured using a commercially available colorimetric or fluorometric assay kit.

Protocol:

  • Cell Lysis: Treat cells with the test compound and lyse them according to the kit manufacturer's instructions.

  • Substrate Addition: Add the caspase 9-specific substrate (e.g., LEHD-pNA for colorimetric assays) to the cell lysates.

  • Incubation: Incubate the reaction mixture at 37°C.

  • Detection: Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase 9 activity.

Conclusion and Future Directions

The 2H-pyrazolo[4,3-c]pyridine scaffold demonstrates significant potential as a source of novel anticancer agents. The identified mechanisms of action, including the induction of apoptosis and modulation of autophagy, provide a strong rationale for further development. Future research should focus on:

  • Structure-Activity Relationship (SAR) Studies: To optimize the antiproliferative activity and selectivity of these derivatives.

  • In Vivo Efficacy Studies: To evaluate the therapeutic potential of the most promising compounds in preclinical animal models.

  • Target Deconvolution: To precisely identify the direct molecular targets of these compounds.

  • Exploration of the this compound Core: Given the promising activity of the broader pyrazolo[4,3-c]pyridine class, dedicated synthesis and biological evaluation of this compound derivatives are warranted to explore their therapeutic potential.

This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of pyrazolo[4,3-c]pyridine derivatives. The presented data and protocols offer a valuable resource for researchers dedicated to the discovery and development of next-generation cancer therapeutics.

The Pyrazolopyridine Scaffold: A Privileged Core in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazolopyridine scaffold, a heterocyclic aromatic compound formed by the fusion of pyrazole and pyridine rings, has emerged as a "privileged structure" in medicinal chemistry. Its remarkable versatility and ability to mimic the purine nucleobase allow it to effectively interact with the ATP-binding sites of numerous enzymes, leading to the development of potent and selective inhibitors for a wide range of therapeutic targets. This technical guide provides a comprehensive review of the pyrazolopyridine core, detailing its synthesis, structure-activity relationships (SAR), and applications in targeting key enzyme families, along with detailed experimental protocols and visualizations of relevant signaling pathways.

Therapeutic Applications and Key Molecular Targets

Pyrazolopyridine derivatives have demonstrated significant therapeutic potential across multiple disease areas, primarily driven by their ability to inhibit protein kinases and phosphodiesterases (PDEs). Their success is highlighted by the FDA approval of drugs such as selpercatinib, a kinase inhibitor for the treatment of certain cancers.[1]

Protein Kinase Inhibition

Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazolopyridine scaffold serves as an excellent hinge-binding motif in the ATP-binding pocket of kinases, making it a cornerstone for the design of targeted inhibitors.[1][2]

Key Kinase Targets:

  • c-Met: The hepatocyte growth factor receptor (HGFR) is a receptor tyrosine kinase that plays a critical role in cell proliferation, migration, and invasion. Dysregulation of c-Met signaling is implicated in various cancers.[3]

  • SRC Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a multitude of cellular processes, including cell growth, differentiation, and survival. Their aberrant activation is frequently observed in cancer.

  • Epidermal Growth Factor Receptor (EGFR): A receptor tyrosine kinase that, upon activation, initiates signaling cascades that promote cell proliferation and survival. Mutations leading to EGFR overactivity are common in several cancers.

  • TANK-Binding Kinase 1 (TBK1): A serine/threonine kinase that plays a key role in the innate immune response. Its inhibition is being explored for the treatment of autoimmune diseases and certain cancers.[4]

  • Hematopoietic Progenitor Kinase 1 (HPK1): A negative regulator of T-cell activation, making it an attractive target for cancer immunotherapy.[5][6]

  • PI3K/Akt/mTOR Pathway: This signaling cascade is central to cell growth, proliferation, and survival. Pyrazolopyridine-based compounds have been developed to inhibit key kinases in this pathway, such as PI3K and Akt.[7][8][9][10]

  • MAPK/ERK Pathway: This pathway is crucial for transmitting extracellular signals to the nucleus to regulate gene expression and is frequently hyperactivated in cancer.[11][12]

  • JAK/STAT Pathway: This pathway is essential for cytokine signaling and is implicated in inflammatory diseases and hematological malignancies.[13][14][15][16][17]

Phosphodiesterase (PDE) Inhibition

Phosphodiesterases are a family of enzymes that regulate the cellular levels of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two important second messengers. Inhibition of specific PDEs can have therapeutic benefits in a variety of conditions.

Key PDE Targets:

  • PDE4: This enzyme is primarily responsible for the hydrolysis of cAMP in inflammatory and immune cells. PDE4 inhibitors are used to treat inflammatory conditions such as chronic obstructive pulmonary disease (COPD) and psoriasis.[18][19][20][21]

  • PDE5: Predominantly found in the corpus cavernosum, PDE5 specifically hydrolyzes cGMP. Its inhibition leads to smooth muscle relaxation and increased blood flow, the principle behind treatments for erectile dysfunction.

  • PDE11A4: This dual-specificity PDE is expressed in the hippocampus and has been linked to age-related cognitive decline, making it a target for cognitive enhancers.[22]

Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities (IC50 values) of representative pyrazolopyridine derivatives against various kinases and in cancer cell lines.

Table 1: Inhibitory Activity of Pyrazolopyridine Derivatives against Protein Kinases

Compound IDTarget KinaseIC50 (nM)Reference
5a c-Met4.27[3]
5b c-Met7.95[3]
Compound 16 HPK1146[5]
15y TBK10.2[4]
BX795 TBK17.1[4]
MRT67307 TBK128.7[4]
eCF506 SRC<1
Compound 4k PIM-121.2[23]
Compound 7b PIM-118.9[23]
Compound 29 TrkA0.6[24]
Compound 30 TrkC0.05[24]

Table 2: Antiproliferative Activity of Pyrazolopyridine Derivatives in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)Reference
5a HepG-2Liver Cancer3.42[3]
5b HepG-2Liver Cancer3.56[3]
5a MCF-7Breast Cancer4.16[18]
5b HCT-116Colon Cancer9.21[18]
Compound 7b MCF-7Breast Cancer3.58[23]
Compound 7b PC-3Prostate Cancer3.60[23]
Compound 13c PC-3Prostate Cancer5.195[23]
Compound 9 MCF-7Breast Cancer21.045[23]
Compound 12c HCT-116Colon Cancer13.575[23]
Compound 10e MDA-MB-468Breast Cancer12.52[23]
DZ-BAU2021-14N HCT-116Colorectal Cancer22[25]
DZ-BAU2021-14 HCT-116Colorectal Cancer27[25]

Table 3: Inhibitory Activity of Pyrazolopyridine Derivatives against Phosphodiesterases (PDEs)

Compound IDTarget PDEIC50 (µM)Reference
KCA-1490 PDE3/4 (dual)-[19]
Compound 2a PDE4-[19]
Compound 72 PDE32.75[20]
Compound 72 PDE42.58[20]
Compound 77 PDE3/4 (dual)-[20]
Compound 78 PDE4-[20]

Structure-Activity Relationship (SAR) Insights

The extensive research into pyrazolopyridine scaffolds has yielded valuable SAR data, guiding the optimization of potency and selectivity.

  • Kinase Inhibitors: For many kinase inhibitors, the pyrazolopyridine core acts as a hinge-binder. Substitutions at various positions are crucial for achieving selectivity and potency. For instance, in a series of HPK1 inhibitors, migration of a phenyl ring to the 5-position of the pyrazolopyridine core and subsequent modifications to introduce non-planarity significantly improved binding affinity.[5] In the case of CSK inhibitors, replacing a pyridazinone moiety with a pyrazolo[1,5-a]pyridine scaffold dramatically improved potency due to favorable hydrogen bonding with hinge residues.[1] For ITK inhibitors, molecular docking studies revealed that the pyrazolopyridine core forms three strong hydrogen bonds with the hinge region.[1]

  • PDE Inhibitors: In the development of PDE4 inhibitors, it was found that a hydrophobic substituent at the N(2) position of a pyridazinone ring attached to the pyrazolopyridine core, along with a methoxy group at the C-7' position of the pyrazolopyridine, strongly promotes PDE4 inhibition.[18][20] Furthermore, the point of attachment of the pyridazinone ring to the pyrazolopyridine scaffold was found to be critical, with connection at the C-4' position significantly enhancing PDE4 inhibitory activity.[18][20]

Experimental Protocols

This section provides detailed methodologies for the synthesis of a representative pyrazolopyridine derivative and for a general kinase inhibition assay.

Synthesis of Thioxopyrazolo[3,4-b]pyridine Derivatives (e.g., Compound 5a)

This protocol is adapted from the synthesis of new pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents.[3]

Materials:

  • 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (starting material)

  • Arylidine cyanothioacetamide derivative

  • Absolute ethanol

  • Piperidine

  • Hydrochloric acid (HCl)

  • Standard laboratory glassware and reflux apparatus

Procedure:

  • A mixture of 3-methyl-1-tosyl-1H-pyrazol-5(4H)-one (10 mmol) and the appropriate arylidine cyanothioacetamide derivative (10 mmol) is prepared in absolute ethanol (30 mL).

  • A catalytic amount of piperidine (0.5 mL) is added to the mixture.

  • The reaction mixture is heated under reflux for 7 hours.

  • After cooling to room temperature, the reaction mixture is poured onto crushed ice.

  • The mixture is then acidified with HCl.

  • The resulting solid product is collected by filtration.

  • The crude product is purified by recrystallization from ethanol to afford the target thioxopyrazolo[3,4-b]pyridine derivative.

Characterization: The structure of the synthesized compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry (MS), as well as elemental analysis.

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This is a general protocol for determining the IC50 value of a pyrazolopyridine inhibitor against a target kinase, adapted from standard methodologies.[26][27][28][29]

Materials:

  • Purified target kinase enzyme

  • Specific peptide or protein substrate for the kinase

  • Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ATP

  • Pyrazolopyridine test compound (dissolved in DMSO)

  • Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • White, flat-bottom 384-well assay plates

  • Multichannel pipettor

  • Luminescence plate reader

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazolopyridine test compound in DMSO. Typically, a 10-point, 3-fold serial dilution is performed. Include a DMSO-only vehicle control and a known potent inhibitor as a positive control.

  • Assay Plate Preparation: Add a small volume (e.g., 1 µL) of the diluted compounds and controls to the appropriate wells of a 384-well plate.

  • Kinase Reaction Mixture: Prepare a master mix containing the kinase assay buffer, the target kinase enzyme, and its specific substrate.

  • Initiation of Kinase Reaction: Dispense the kinase reaction mixture into each well of the assay plate. Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Km value for the specific kinase.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined period (e.g., 30-60 minutes).

  • Signal Detection: Stop the kinase reaction and generate a luminescent signal by adding the ATP detection reagent to all wells. Incubate for a short period at room temperature to stabilize the signal.

  • Data Acquisition: Measure the luminescence intensity of each well using a plate reader. The luminescent signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, illustrate key signaling pathways targeted by pyrazolopyridine inhibitors and a general workflow for their evaluation.

Signaling Pathways

PI3K_Akt_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Pyrazolopyridine PI3K/Akt Inhibitor Inhibitor->PI3K Inhibitor->Akt

Caption: Inhibition of the PI3K/Akt signaling pathway by pyrazolopyridine-based inhibitors.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Differentiation) ERK->Transcription Inhibitor Pyrazolopyridine ERK Inhibitor Inhibitor->ERK JAK_STAT_Signaling_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates STAT_dimer STAT Dimer STAT->STAT_dimer dimerizes Nucleus Nucleus STAT_dimer->Nucleus translocates to Gene Gene Expression (Inflammation, Immunity) Nucleus->Gene Inhibitor Pyrazolopyridine JAK Inhibitor Inhibitor->JAK Drug_Discovery_Workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization Synthesis Synthesis of Pyrazolopyridine Derivatives Purification Purification (e.g., Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biochemical Biochemical Assays (e.g., Kinase Inhibition) Characterization->Biochemical Cellular Cell-Based Assays (e.g., MTT, Apoptosis) Biochemical->Cellular SAR SAR Analysis Cellular->SAR ADMET ADMET Profiling SAR->ADMET Lead Lead Compound ADMET->Lead

References

Stability of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Isomers: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and its constitutional isomers. Due to a lack of specific experimental data in publicly available literature, this document focuses on the foundational principles of stability for pyrazolopyridine systems, outlines standard experimental protocols for stability assessment, and discusses the expected relative stability of the isomers based on established chemical principles and computational studies on analogous heterocyclic systems.

Introduction to this compound and its Isomers

This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its structural similarity to purine bases, suggesting potential interactions with a variety of biological targets. The pyrazolo[4,3-c]pyridine core is one of several possible fusion isomers of pyrazole and pyridine rings. The stability of this core and its derivatives is a critical parameter for its synthesis, storage, formulation, and in vivo efficacy.

The primary isomers of this compound include its tautomeric form, 7-Chloro-2H-pyrazolo[4,3-c]pyridine, as well as other constitutional isomers where the chlorine atom and the fused ring system are arranged differently, such as 7-Chloro-1H-pyrazolo[3,4-c]pyridine and 7-Chloro-1H-pyrazolo[4,3-b]pyridine.

Theoretical Framework for Isomer Stability

The relative stability of heterocyclic isomers is governed by factors such as aromaticity, electronic effects of substituents, and intramolecular interactions. For the tautomeric isomers of 7-Chloro-pyrazolo[4,3-c]pyridine, the position of the proton on the pyrazole nitrogen (N-1 vs. N-2) is the key determinant of stability.

Computational studies on the analogous pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer by approximately 9 kcal/mol.[1] This preference is attributed to more favorable electronic delocalization and aromatic character in the 1H-isomer. While specific calculations for the this compound system are not available, a similar trend in stability is anticipated.

The logical relationship for determining the more stable tautomer is outlined below:

G Logical Flow for Tautomer Stability Prediction cluster_0 Factors Influencing Stability cluster_1 Computational Analysis cluster_2 Prediction A Aromaticity D Density Functional Theory (DFT) Calculations A->D B Electronic Effects (Inductive, Resonance) B->D C Intramolecular Interactions (e.g., Steric Hindrance) C->D E Calculation of Ground State Energies D->E F Comparison of Isomer Energies E->F G Identification of the Thermodynamically Favored Isomer F->G

Caption: Predictive workflow for isomer stability.

Experimental Protocols for Stability Assessment

To empirically determine the stability of this compound and its isomers, a series of standardized experimental protocols should be employed. These include assessments of thermal, photo-, and chemical stability.

Thermal Stability Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are primary techniques for evaluating thermal stability.

Experimental Workflow for Thermal Stability:

G Workflow for Thermal Stability Analysis A Sample Preparation (Accurately weighed solid) B TGA Analysis (Inert atmosphere, e.g., N2) Heating ramp (e.g., 10 °C/min) A->B C DSC Analysis (Inert atmosphere, e.g., N2) Heating ramp (e.g., 10 °C/min) A->C D Data Acquisition (Weight loss vs. Temperature) B->D E Data Acquisition (Heat flow vs. Temperature) C->E F Determination of Decomposition Temperature (Td) D->F G Determination of Melting Point (Tm) and Enthalpy of Fusion (ΔHf) E->G

Caption: Thermal analysis experimental workflow.

Detailed Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the solid compound into an alumina or platinum crucible.

  • TGA Analysis: Place the crucible in the TGA instrument. Heat the sample from ambient temperature to approximately 600 °C at a constant rate (e.g., 10 °C/min) under a continuous nitrogen purge (e.g., 20 mL/min). Record the weight loss as a function of temperature. The onset of significant weight loss indicates the decomposition temperature.

  • DSC Analysis: Place a separate, accurately weighed sample in a sealed aluminum pan. Heat the sample in the DSC instrument under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min). Record the heat flow to and from the sample. Endothermic peaks can indicate melting points, while exothermic peaks can signify decomposition.

Photostability Testing

Photostability testing is crucial for compounds that may be exposed to light during storage or use. The International Council for Harmonisation (ICH) provides guidelines for such testing.

Experimental Workflow for Photostability:

G Workflow for Photostability Testing (ICH Q1B) A Sample Preparation (Solid or in solution) B Exposure to Light Source (Option 1: Xenon lamp or Option 2: Cool white fluorescent and near UV lamp) A->B C Control Sample (Protected from light) A->C D Periodic Sampling and Analysis (e.g., HPLC-UV) B->D C->D E Quantification of Parent Compound and Degradation Products D->E F Determination of Photodegradation Kinetics (e.g., Half-life) E->F

Caption: Photostability testing workflow.

Detailed Protocol:

  • Sample Preparation: Prepare samples of the compound in the solid state and in a relevant solvent (e.g., methanol, acetonitrile).

  • Light Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Control: Maintain a parallel set of samples protected from light (e.g., wrapped in aluminum foil) at the same temperature to serve as dark controls.

  • Analysis: At specified time intervals, withdraw aliquots of the samples and analyze them using a validated stability-indicating HPLC method to determine the concentration of the parent compound and any degradation products.

  • Data Evaluation: Plot the concentration of the parent compound versus time to determine the photodegradation kinetics and calculate the half-life.

Chemical Stability in Solution

Assessing the stability of the compound in various pH conditions is essential for understanding its behavior in physiological environments and during formulation.

Detailed Protocol:

  • Buffer Preparation: Prepare a series of aqueous buffer solutions covering a range of pH values (e.g., pH 2, 4, 7.4, 9).

  • Sample Incubation: Dissolve the compound in each buffer solution to a known concentration. Incubate the solutions at a constant temperature (e.g., 37 °C).

  • Analysis: At predetermined time points, analyze the samples by HPLC to quantify the remaining parent compound.

  • Kinetics: Determine the degradation rate constant and half-life at each pH.

Quantitative Data Summary

As specific experimental data for this compound and its isomers is not available in the literature, the following tables are presented as templates for organizing data once it is generated through the experimental protocols described above.

Table 1: Thermal Stability Data

CompoundMelting Point (°C)Decomposition Onset (°C)
This compoundData not availableData not available
7-Chloro-2H-pyrazolo[4,3-c]pyridineData not availableData not available
Other IsomersData not availableData not available

Table 2: Photostability Data (in Methanol)

CompoundHalf-life (hours) under ICH Q1B Conditions
This compoundData not available
7-Chloro-2H-pyrazolo[4,3-c]pyridineData not available
Other IsomersData not available

Table 3: Chemical Stability Data (at 37 °C)

CompoundHalf-life (hours) at pH 2Half-life (hours) at pH 7.4Half-life (hours) at pH 9
This compoundData not availableData not availableData not available
7-Chloro-2H-pyrazolo[4,3-c]pyridineData not availableData not availableData not available
Other IsomersData not availableData not availableData not available

Conclusion

The stability of this compound and its isomers is a critical aspect of its development as a potential therapeutic agent. While direct experimental data is currently lacking in the public domain, this guide provides a robust framework for its evaluation. Based on theoretical considerations and data from related heterocyclic systems, the 1H-tautomer is predicted to be the more stable form. The detailed experimental protocols provided herein offer a clear path for the systematic investigation of the thermal, photo-, and chemical stability of this compound and its isomers. The generation of such data is essential for advancing the understanding and application of this promising class of molecules in drug discovery and development.

References

The Ascendancy of a Privileged Scaffold: A Technical Guide to 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazolo[4,3-c]pyridine core is a significant heterocyclic scaffold in medicinal chemistry, recognized for its structural resemblance to purines and its consequent broad range of biological activities. This technical guide delves into the discovery, history, and synthetic methodologies of a key derivative, 7-Chloro-1H-pyrazolo[4,3-c]pyridine. This compound serves as a crucial building block for the development of potent and selective therapeutic agents, particularly in the realm of kinase inhibition. Its history, while not pinpointed to a single discovery paper, is interwoven with the broader exploration of pyrazolopyridines as pharmacologically active agents.

Historical Context and Discovery

While a singular, seminal publication detailing the initial synthesis of this compound is not readily apparent in the surveyed literature, the existence and pharmaceutical interest in the pyrazolo[4,3-c]pyridine scaffold date back to at least the mid-1980s. A New Zealand patent filed in 1986 discloses a series of pyrazolo[4,3-c]pyridine derivatives, outlining their preparation and potential as pharmaceutical compositions.[1] This indicates that the core structure and its chlorinated analogue were accessible to medicinal chemists for investigation as potential therapeutic agents.

The true surge in interest in this particular scaffold, however, appears to be more recent, driven by the relentless pursuit of novel kinase inhibitors in oncology and other therapeutic areas. The 7-chloro substitution provides a convenient handle for further chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries.

Biological Significance and Therapeutic Potential

The pyrazolo[4,3-c]pyridine framework is considered a "privileged scaffold" due to its ability to interact with a variety of biological targets. Derivatives of this core have been investigated for a range of therapeutic applications:

  • Anxiolytic Agents: Early studies explored the potential of pyrazolo[4,3-c]pyridine derivatives as anxiolytic agents.[2]

  • Cathepsin S Inhibitors: These compounds have also been identified as inhibitors of cathepsin S, a protease involved in immune responses.[2]

  • Kinase Inhibition: More recently, the focus has heavily shifted towards their application as kinase inhibitors.[3] Kinases are a class of enzymes that play a critical role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyrazolo[4,3-c]pyridine scaffold has been successfully employed in the development of inhibitors for various kinases, including ERK (Extracellular signal-regulated kinase).[3]

Synthetic Methodologies

A robust and scalable synthesis is paramount for the exploration of any chemical scaffold in drug discovery. While the initial synthesis of this compound is not explicitly detailed in readily available literature, a modern and well-documented approach to a closely related analogue, a 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivative, has been reported by researchers at Merck.[3] This multi-step synthesis provides a clear blueprint for accessing the core structure.

The synthesis commences with commercially available 2,6-dichloropyridine-4-carboxylic acid and proceeds through a series of transformations to construct the fused pyrazole ring.

Experimental Protocol: Synthesis of a Substituted 1H-pyrazolo[4,3-c]pyridine Derivative (Adapted from Merck, 2016[3])

A representative synthetic scheme for a derivative of the this compound core is outlined below. This multi-step process highlights the key chemical transformations required to construct the bicyclic system.

Synthesis_Pathway cluster_0 Starting Material cluster_1 Intermediate 1 cluster_2 Intermediate 2 cluster_3 Core Formation cluster_4 Final Modification A 2,6-dichloropyridine-4-carboxylic acid B Methyl 2,6-dichloropyridine-4-carboxylate A->B Esterification (SOCl2, MeOH) C Methyl 2-chloro-6-(hydrazinyl)picolinate B->C Hydrazinolysis (Hydrazine hydrate) D 7-Chloro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one C->D Cyclization E Substituted 1H-pyrazolo[4,3-c]pyridin-6-yl urea D->E Multi-step modification

Caption: Synthetic pathway to a substituted 1H-pyrazolo[4,3-c]pyridine.

Step 1: Esterification 2,6-dichloropyridine-4-carboxylic acid is converted to its corresponding methyl ester, Methyl 2,6-dichloropyridine-4-carboxylate, typically using thionyl chloride in methanol.

Step 2: Hydrazinolysis The methyl ester is then reacted with hydrazine hydrate to replace one of the chloro substituents with a hydrazinyl group, yielding Methyl 2-chloro-6-(hydrazinyl)picolinate.

Step 3: Cyclization Intramolecular cyclization of the hydrazinyl picolinate derivative under appropriate conditions affords the core heterocyclic structure, 7-Chloro-1H-pyrazolo[4,3-c]pyridin-4(5H)-one.

Step 4: Further Functionalization The resulting pyrazolopyridinone can then undergo a series of further chemical modifications, such as chlorination and substitution reactions, to introduce various functional groups and build the final desired molecule, for instance, a substituted 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivative as reported by Merck.[3]

Quantitative Data

The following table summarizes key quantitative data for a representative 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivative as a potent ERK inhibitor, as reported by Merck.[3]

Compound IDERK2 IC50 (nM)A375 Cell Proliferation IC50 (nM)
Compound X 1.310

Data extracted from J. Med. Chem. 2016, 59, 11, 5265–5277.

Signaling Pathway and Mechanism of Action

As potent kinase inhibitors, derivatives of this compound often target key nodes in cellular signaling pathways that are crucial for cell growth, proliferation, and survival. In the case of ERK inhibitors, the targeted pathway is the Mitogen-Activated Protein Kinase (MAPK) cascade.

MAPK_Pathway cluster_input Upstream Signals cluster_cascade MAPK Cascade cluster_output Cellular Response GrowthFactors Growth Factors RAS RAS GrowthFactors->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation, Survival, etc. ERK->Proliferation Inhibitor This compound Derivative Inhibitor->ERK Inhibition

Caption: Inhibition of the MAPK signaling pathway by a pyrazolo[4,3-c]pyridine derivative.

The diagram illustrates how growth factors activate the RAS-RAF-MEK-ERK signaling cascade. ERK, upon activation, phosphorylates various downstream targets, leading to cellular responses like proliferation and survival. A this compound-based ERK inhibitor would bind to ERK, blocking its activity and thereby inhibiting the downstream signaling, which is a key strategy in cancer therapy.

Conclusion

This compound has emerged as a valuable and versatile scaffold in modern drug discovery. While its precise origins are not encapsulated in a single landmark publication, its importance is evident from its continued use in the development of potent and selective inhibitors of key biological targets. The synthetic routes to this core structure are now well-established, enabling the generation of diverse libraries of compounds for biological screening. The demonstrated success of its derivatives as kinase inhibitors underscores the therapeutic potential of the pyrazolo[4,3-c]pyridine scaffold and ensures its continued prominence in the field of medicinal chemistry. Further research into this and related heterocyclic systems will undoubtedly lead to the discovery of new and improved therapeutic agents for a range of human diseases.

References

An In-depth Technical Guide on the Solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide addresses the solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the current absence of publicly available quantitative solubility data for this specific molecule, this document provides a comprehensive framework for its empirical determination. It includes detailed experimental protocols for both thermodynamic and kinetic solubility assays, which are the standard methods in the pharmaceutical industry. Furthermore, this guide presents illustrative diagrams and workflows to aid in the experimental setup and data interpretation, empowering researchers to generate reliable solubility profiles for this compound in various solvents.

Introduction to this compound

This compound is a substituted pyrazolopyridine. The pyrazolopyridine scaffold is a key heterocyclic motif found in numerous biologically active compounds, exhibiting a wide range of therapeutic activities. The solubility of such compounds is a critical physicochemical parameter that influences their biological activity, bioavailability, and formulation feasibility. Understanding the solubility profile in different solvents is a fundamental step in the early stages of drug development.

Chemical Structure:

  • Molecular Formula: C₆H₄ClN₃

  • Molecular Weight: 153.57 g/mol

  • Appearance: Solid (form)

Importance of Solubility in Drug Discovery

Aqueous solubility is a crucial factor for orally administered drugs as it directly impacts their absorption and bioavailability. Poor solubility can lead to erratic absorption and insufficient drug concentration at the target site, ultimately resulting in diminished efficacy. In in vitro assays, low solubility can cause compound precipitation, leading to inaccurate biological data. Therefore, determining the solubility of a compound like this compound in aqueous buffers and relevant organic solvents is essential for its progression as a potential drug candidate.

Quantitative Solubility Data

As of the date of this guide, specific quantitative solubility data for this compound in various solvents is not available in peer-reviewed literature or public databases. To facilitate research and provide a template for data presentation, the following table illustrates how experimentally determined solubility data for this compound should be structured.

Table 1: Illustrative Solubility Data for this compound

SolventTemperature (°C)MethodSolubility (µg/mL)Solubility (µM)
Phosphate-Buffered Saline (PBS), pH 7.425Thermodynamic (Shake-Flask)Data_1Data_1a
Simulated Gastric Fluid (SGF), pH 1.237Thermodynamic (Shake-Flask)Data_2Data_2a
Simulated Intestinal Fluid (SIF), pH 6.837Thermodynamic (Shake-Flask)Data_3Data_3a
Dimethyl Sulfoxide (DMSO)25KineticData_4Data_4a
Ethanol25KineticData_5Data_5a
Methanol25KineticData_6Data_6a
Acetonitrile25KineticData_7Data_7a

Note: The values indicated by "Data_X" are placeholders and must be determined experimentally.

Experimental Protocols for Solubility Determination

The following are detailed methodologies for determining the thermodynamic and kinetic solubility of this compound.

This method measures the equilibrium solubility of a compound, which is the maximum concentration of a substance that can dissolve in a solvent at a given temperature when the solution is in equilibrium with an excess of the undissolved substance.[1][2]

Objective: To determine the equilibrium solubility of this compound in a given solvent.

Materials:

  • This compound (solid)

  • Solvent of interest (e.g., PBS pH 7.4, Water, Ethanol)

  • Glass vials with screw caps

  • Orbital shaker or rotator in a temperature-controlled environment

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE or PVDF)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that equilibrium is reached with the undissolved compound.

  • Solvent Addition: Add a known volume of the desired solvent to the vial.

  • Equilibration: Tightly cap the vial and place it in an orbital shaker set at a constant temperature (e.g., 25°C or 37°C). The mixture should be agitated for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After the incubation period, allow the vials to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vials at a high speed to pellet the undissolved solid.

  • Sample Collection: Carefully withdraw a clear aliquot of the supernatant using a syringe. Immediately filter the aliquot through a syringe filter into a clean vial to remove any remaining solid particles.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of the compound in the filtered supernatant by interpolation from the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution when added to an aqueous buffer.[3][4][5] It measures the concentration of a compound that remains in solution after precipitation from a supersaturated solution under specific conditions.

Objective: To rapidly assess the aqueous solubility of this compound.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Aqueous buffer (e.g., PBS pH 7.4)

  • 96-well microplates (UV-transparent for UV-based methods)

  • Plate reader (nephelometer or UV-Vis spectrophotometer)

  • Multichannel pipettes

Procedure (Turbidimetric Method):

  • Plate Preparation: Add the aqueous buffer to the wells of a 96-well plate.

  • Compound Addition: Add a small volume of the DMSO stock solution of this compound to the buffer in the wells to achieve the desired final concentration. Typically, a serial dilution is performed to test a range of concentrations. The final DMSO concentration should be kept low (e.g., <1-2%) to minimize its effect on solubility.

  • Incubation: Shake the plate for a set period (e.g., 1-2 hours) at room temperature to allow for precipitation.

  • Measurement: Measure the turbidity (light scattering) of each well using a nephelometer. The concentration at which a significant increase in turbidity is observed is considered the kinetic solubility.

Visualization of Experimental Workflows

The following diagrams illustrate the workflows for the experimental protocols described above.

G cluster_0 Thermodynamic Solubility Workflow A Add excess solid compound to vial B Add known volume of solvent A->B C Equilibrate at constant temperature (24-48h) B->C D Separate solid and liquid phases (centrifuge/settle) C->D E Filter supernatant D->E F Quantify concentration (HPLC/UV-Vis) E->F

Caption: Workflow for Thermodynamic Solubility Determination.

G cluster_1 Kinetic Solubility Workflow (Turbidimetric) P1 Prepare serial dilutions of DMSO stock P2 Add DMSO stock to aqueous buffer in 96-well plate P1->P2 P3 Incubate with shaking (1-2h) P2->P3 P4 Measure turbidity (nephelometry) P3->P4 P5 Determine precipitation point P4->P5

Caption: Workflow for Kinetic Solubility Assay.

Conclusion

While direct solubility data for this compound is not currently published, this technical guide provides researchers with the necessary protocols and frameworks to independently and accurately determine this critical physicochemical property. The detailed methodologies for thermodynamic and kinetic solubility assays, along with the illustrative workflows, offer a robust starting point for characterizing this compound. The generation of such data is a crucial step in advancing the understanding and potential therapeutic application of this compound and its derivatives.

References

Methodological & Application

Synthesis Protocol for 7-Chloro-1H-pyrazolo[4,3-c]pyridine: An Application Note for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest for researchers in medicinal chemistry and drug development. The pyrazolo[4,3-c]pyridine scaffold is a purine isostere and a key pharmacophore in the design of various therapeutic agents, including kinase inhibitors.

This document outlines a plausible synthetic route based on established methodologies for the creation of the pyrazolo[4,3-c]pyridine core. The presented protocol is a multi-step synthesis commencing from commercially available starting materials.

I. Synthetic Strategy Overview

The synthesis of this compound can be achieved through a multi-step process. The key steps involve the formation of a substituted pyrazole intermediate followed by the construction of the fused pyridine ring and subsequent chlorination. An alternative strategy involves the cyclization of a suitably substituted pyridine derivative. The protocol detailed below follows a logical progression to assemble the target molecule.

Synthesis_Workflow cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Pyridine Ring Annulation cluster_2 Step 3: Chlorination A Starting Material (e.g., Substituted Hydrazine) B Reaction with β-ketoester A->B C Substituted Aminopyrazole B->C D Substituted Aminopyrazole E Reaction with Dicarbonyl Compound D->E F Pyrazolo[4,3-c]pyridinone E->F G Pyrazolo[4,3-c]pyridinone H Chlorinating Agent (e.g., POCl3) G->H I This compound H->I

Figure 1. General synthetic workflow for this compound.

II. Experimental Protocols

This section provides a detailed methodology for the synthesis of this compound.

Materials and Equipment:

  • Substituted hydrazine (e.g., 4-chlorophenylhydrazine)

  • Ethyl acetoacetate

  • Sodium ethoxide

  • Ethanol

  • Diethyl malonate

  • Phosphorus oxychloride (POCl₃)

  • Standard laboratory glassware (round-bottom flasks, condensers, etc.)

  • Heating mantles and magnetic stirrers

  • Inert atmosphere setup (Nitrogen or Argon)

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates and developing chambers

  • Silica gel for column chromatography

Protocol 1: Synthesis of 5-amino-3-(4-chlorophenyl)-1H-pyrazole
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere.

  • Addition of Reagents: To this solution, add 4-chlorophenylhydrazine followed by the dropwise addition of ethyl acetoacetate.

  • Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by TLC.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Isolation: Collect the precipitated solid by filtration, wash with cold water, and dry under vacuum to yield the crude 5-amino-3-(4-chlorophenyl)-1H-pyrazole.

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the purified product.

Protocol 2: Synthesis of 3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one
  • Reaction Setup: Combine the synthesized 5-amino-3-(4-chlorophenyl)-1H-pyrazole and diethyl malonate in a round-bottom flask.

  • Reaction: Heat the mixture at a high temperature (typically 180-200 °C) for 2-3 hours.

  • Work-up: Cool the reaction mixture and treat it with ethanol.

  • Isolation: Collect the resulting solid by filtration, wash with ethanol, and dry to obtain the crude pyrazolo[4,3-c]pyridin-4-one derivative.

Protocol 3: Synthesis of 7-Chloro-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine
  • Reaction Setup: In a round-bottom flask, suspend the 3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one in an excess of phosphorus oxychloride (POCl₃).

  • Reaction: Heat the mixture to reflux for 3-5 hours.

  • Work-up: Carefully quench the excess POCl₃ by slowly pouring the cooled reaction mixture onto crushed ice.

  • Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate or ammonium hydroxide) to precipitate the product.

  • Isolation: Filter the solid, wash with water, and dry.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford the final product, this compound.

III. Data Presentation

The following table summarizes the expected inputs and outputs for the key reaction steps. Please note that yields are representative and may vary based on experimental conditions.

StepStarting Material(s)Key ReagentsProductExpected Yield (%)
14-chlorophenylhydrazine, Ethyl acetoacetateSodium ethoxide5-amino-3-(4-chlorophenyl)-1H-pyrazole75-85
25-amino-3-(4-chlorophenyl)-1H-pyrazoleDiethyl malonate3-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-one60-70
33-(4-chlorophenyl)-1,5-dihydro-4H-pyrazolo[4,3-c]pyridin-4-onePhosphorus oxychloride (POCl₃)7-Chloro-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]pyridine50-65

IV. Logical Relationships in Synthesis

The synthesis of this compound relies on a series of well-established organic reactions. The logical progression from starting materials to the final product is depicted below.

Logical_Relationship Start Commercially Available Starting Materials Pyrazole Pyrazole Ring Formation (Condensation) Start->Pyrazole Step 1 PyrazoloPyridinone Pyridine Ring Annulation (Cyclization) Pyrazole->PyrazoloPyridinone Step 2 Chlorination Aromatic Chlorination (Dehydration/Substitution) PyrazoloPyridinone->Chlorination Step 3 FinalProduct This compound Chlorination->FinalProduct

Figure 2. Logical flow of the synthetic pathway.

Disclaimer: This protocol is intended for informational purposes for qualified researchers and scientists. All experiments should be conducted in a well-ventilated fume hood with appropriate personal protective equipment. The reagents used are hazardous and should be handled with care. This protocol is a suggested route, and optimization of reaction conditions may be necessary to achieve desired yields and purity.

Application Notes and Protocols for Suzuki Coupling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1H-pyrazolo[4,3-c]pyridine core is a significant scaffold in medicinal chemistry, appearing in a range of biologically active compounds. The functionalization of this heterocyclic system is crucial for the development of novel therapeutic agents. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, enabling the introduction of various aryl and heteroaryl substituents. This document provides detailed application notes and protocols for the Suzuki coupling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine with a variety of boronic acids.

The presence of multiple nitrogen atoms and a free N-H group in the pyrazolo[4,3-c]pyridine ring system can present challenges, such as catalyst inhibition. Therefore, careful selection of reaction conditions, including the catalyst, ligand, base, and solvent system, is critical for achieving high yields and purity. The protocols outlined below are based on established methodologies for structurally similar nitrogen-rich heterocycles and provide a strong foundation for reaction optimization.

Data Presentation: Representative Suzuki Coupling Reaction Conditions for Chloro-Aza-Indazoles and Related Heterocycles

The following table summarizes typical conditions and outcomes for the Suzuki coupling of structurally analogous chloro-heterocycles, which can serve as a starting point for the optimization of reactions with this compound.

Aryl Halide (Substrate)Boronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
3-Chloroindazole5-Indole boronic acidPd2dba3 (2)XPhos (3)K3PO4Dioxane/H2O1001556[1]
3-Chloroindazole5-Indole boronic acidP2 (2.5)-K3PO4Dioxane/H2O1001580[1]
3-Bromo pyrazolo[1,5-a]pyrimidin-5-onep-Methoxyphenylboronic acidXPhosPdG2-K2CO3EtOH/H2O1101292[2]
2,5-DichloropyrazineArylboronic acidPd(PPh3)4 (0.5-3)-K2CO31,4-Dioxane/H2O100-120 (MW)0.25-0.5-[3]
3-Amino-6-chloropyridazinePhenylboronic acidPd(PPh3)4 (5)-2M Na2CO3DME/EtOH/H2O80-Good[4]
5-Bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidPd(dppf)Cl2-K2CO3DME802High[5]
Chloroamino-N-heterocycles(2-Ethoxyvinyl)borolanePd(OAc)2 (3)SPhos (2.5:1 ratio with Pd)K3PO4MeCN/H2OReflux--[6]
4'-BromoacetophenonePhenylboronic acidPyridine-Pyrazole/Pd(II) complex (0.1)-KOHEtOH/H2O60W (MW)2 min-[7]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamide(4-Methoxyphenyl)boronic acidPdCl2(PPh3)2 (10)-K2CO3----[8]

Experimental Protocols

The following protocols provide a general framework for performing the Suzuki coupling reaction with this compound. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be necessary for different boronic acid coupling partners.

Protocol 1: Conventional Heating

This protocol describes a general method using conventional heating.

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4, PdCl2(dppf), or a pre-catalyst like XPhos Pd G3) (1-5 mol%)

  • Base (e.g., K2CO3, K3PO4, or Cs2CO3) (2-3 equivalents)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, DME, or a mixture with water)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., round-bottom flask with condenser)

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound, the boronic acid, the palladium catalyst, and the base.

  • Inert Atmosphere: Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Solvent Addition: Under the inert atmosphere, add the degassed solvent.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with an organic solvent like ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable solvent system (e.g., hexanes/ethyl acetate or dichloromethane/methanol).

Protocol 2: Microwave-Assisted Synthesis

This protocol utilizes microwave irradiation to potentially reduce reaction times and improve yields.[3][7]

Materials:

  • This compound

  • Aryl- or heteroarylboronic acid (1.2 - 2.0 equivalents)

  • Palladium catalyst (e.g., Pd(PPh3)4 or a microwave-stable pre-catalyst) (1-5 mol%)

  • Base (e.g., K2CO3 or KOH) (2-3 equivalents)

  • Degassed solvent (e.g., 1,4-dioxane/water or EtOH/water)

  • Microwave reaction vial with a stir bar

Procedure:

  • Reaction Setup: In a microwave reaction vial, combine this compound, the boronic acid, the palladium catalyst, and the base.

  • Solvent Addition: Add the degassed solvent system.

  • Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a temperature between 100-150 °C for 10-30 minutes.

  • Work-up and Purification: After cooling, follow the work-up and purification steps as described in Protocol 1.

Mandatory Visualization

Suzuki_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Combine Reactants: - this compound - Boronic Acid - Palladium Catalyst - Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Solvent_Addition Add Degassed Solvent Inert_Atmosphere->Solvent_Addition Heating Heating (Conventional or Microwave) Solvent_Addition->Heating Monitoring Monitor Progress (TLC or LC-MS) Heating->Monitoring Quenching Cool and Quench Monitoring->Quenching Extraction Extraction with Organic Solvent Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Product Pure Product Purification->Product

Caption: A generalized experimental workflow for the Suzuki coupling of this compound.

References

Application Notes and Protocols for the N1-Derivatization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the derivatization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine at the N1 position of the pyrazole ring. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purines, making it a valuable core for the development of novel therapeutics, including kinase inhibitors and other targeted agents.

Application Notes

The pyrazolo[4,3-c]pyridine core is a key pharmacophore found in a variety of biologically active compounds. Its derivatives have shown potential as antimicrobial, antioxidant, anxiolytic, anticancer, and antiproliferative agents. The derivatization at the N1 position offers a crucial vector for modifying the physicochemical and pharmacological properties of the molecule, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Key Applications in Drug Discovery:

  • Kinase Inhibitors: The pyrazolo[4,3-c]pyridine scaffold can act as a hinge-binding motif in many protein kinases. N1-substituents can be designed to occupy adjacent hydrophobic pockets, thereby enhancing binding affinity and selectivity.

  • Modulation of Physicochemical Properties: N1-derivatization allows for the introduction of various functional groups that can alter solubility, lipophilicity, and metabolic stability, which are critical parameters in drug development.

  • Structure-Activity Relationship (SAR) Studies: A systematic exploration of different substituents at the N1-position is essential for building a comprehensive SAR and identifying key interactions with the biological target.

The protocols outlined below describe common and effective methods for N1-alkylation and N1-arylation of the this compound core.

Experimental Protocols

Protocol 1: N1-Alkylation of this compound

This protocol describes a general procedure for the N1-alkylation of this compound using an alkyl halide in the presence of a strong base. The regioselectivity of alkylation (N1 vs. N2) on pyrazole-containing heterocycles can be influenced by the choice of base, solvent, and the steric and electronic nature of the reactants. Generally, for many pyrazolopyridines, alkylation under these conditions favors the N1 position.

Materials:

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Alkyl halide (e.g., iodomethane, benzyl bromide, ethyl bromoacetate)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF (0.1-0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 eq) portion-wise.

  • Stir the resulting suspension at 0 °C for 30 minutes to allow for the formation of the sodium salt.

  • Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N1-alkylated product.

Workflow for N1-Alkylation

N1_Alkylation Start This compound Deprotonation Deprotonation with NaH in DMF/THF at 0 °C Start->Deprotonation Intermediate Anionic Intermediate Deprotonation->Intermediate Alkylation Addition of Alkyl Halide (R-X) Intermediate->Alkylation Reaction Reaction at RT (2-16h) Alkylation->Reaction Quench Quench with aq. NH4Cl Reaction->Quench Workup Extraction & Purification Quench->Workup Product N1-Alkyl-7-chloro-1H-pyrazolo[4,3-c]pyridine Workup->Product

Caption: General workflow for the N1-alkylation of this compound.

Protocol 2: N1-Arylation of this compound (Buchwald-Hartwig Cross-Coupling)

This protocol outlines a general procedure for the N1-arylation using a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction. This method is versatile and tolerates a wide range of functional groups on the aryl halide.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or aryl iodide)

  • Palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂)

  • Phosphine ligand (e.g., Xantphos, DavePhos, or SPhos)

  • Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Ethyl acetate (EtOAc)

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Celite or silica gel for filtration

  • Silica gel for column chromatography

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the aryl halide (1.2 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (4-10 mol%), and the base (e.g., Cs₂CO₃, 2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add the anhydrous solvent (e.g., toluene or dioxane, 0.1-0.2 M) via syringe.

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours, or until TLC or LC-MS analysis indicates completion of the reaction.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite or silica gel, washing with additional ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired N1-arylated product.

Workflow for N1-Arylation (Buchwald-Hartwig)

N1_Arylation Start This compound + Aryl Halide (Ar-X) Catalysis Pd Catalyst, Ligand, Base in Toluene/Dioxane Start->Catalysis Heating Heating (80-110 °C) 12-24h Catalysis->Heating Workup Filtration & Purification Heating->Workup Product N1-Aryl-7-chloro-1H-pyrazolo[4,3-c]pyridine Workup->Product

Application Notes and Protocols for Kinase Inhibition Assays Using 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes by catalyzing the phosphorylation of specific substrates.[1] Their dysregulation is a hallmark of numerous diseases, including cancer, inflammation, and neurodegenerative disorders, making them prominent targets for therapeutic intervention.[2] The pyrazolopyridine scaffold is a privileged structure in medicinal chemistry, with derivatives showing inhibitory activity against various kinases. This document provides a detailed protocol for assessing the inhibitory potential of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a representative pyrazolopyridine-based compound, against a specific kinase of interest.

The described protocol is a luminescence-based in vitro kinase inhibition assay. This method quantifies kinase activity by measuring the amount of ATP remaining in the reaction mixture after the phosphorylation event. A decrease in luminescence corresponds to higher kinase activity (more ATP consumed), whereas a high luminescent signal indicates inhibition of the kinase by the test compound.[3][4] This assay format is highly amenable to high-throughput screening (HTS) and provides a robust platform for determining inhibitor potency (e.g., IC50 values).[3][4]

Principle of the Assay

The fundamental principle of this kinase assay is to measure the enzymatic activity of a kinase, which involves the transfer of a phosphate group from ATP to a specific substrate.[2] The inhibitory effect of this compound is determined by quantifying the reduction in kinase activity. This protocol utilizes a luciferase-based system. After the kinase reaction, a reagent containing luciferase and its substrate, luciferin, is added. The luciferase enzyme uses the remaining ATP to generate a luminescent signal that is directly proportional to the ATP concentration.[5] Therefore, potent inhibition of the kinase results in less ATP consumption and a stronger luminescent output.

Featured Kinase (Example): Extracellular Signal-Regulated Kinase (ERK)

Extracellular signal-regulated kinases (ERKs) are key components of the MAPK signaling pathway, which is frequently activated in various cancers.[6] The pyrazolo[4,3-c]pyridine scaffold has been identified in potent and selective ERK inhibitors.[6] Therefore, this protocol will use ERK2 as an example target kinase.

Experimental Protocols

Biochemical Kinase Inhibition Assay (Luminescence-Based)

This protocol is designed for a 384-well plate format, suitable for high-throughput screening.

Materials:

  • Kinase: Recombinant human ERK2 enzyme

  • Substrate: Myelin Basic Protein (MBP) or a specific peptide substrate for ERK2

  • ATP: Adenosine 5'-triphosphate

  • Test Compound: this compound dissolved in DMSO

  • Positive Control: A known ERK2 inhibitor (e.g., Ulixertinib)

  • Assay Buffer: Buffer solution appropriate for ERK2 (typically contains Tris-HCl, MgCl2, DTT, and BSA)

  • Detection Reagent: Luminescence-based ATP detection kit (e.g., Kinase-Glo®)

  • Plates: White, flat-bottom 384-well assay plates

  • Instrumentation: Multichannel pipettor, plate shaker, and a luminescence plate reader

Procedure:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Perform a serial dilution of the test compound in DMSO to create a concentration range for IC50 determination. A 10-point, 3-fold serial dilution starting from a high concentration (e.g., 1 mM) is recommended.[3]

    • Include a DMSO-only control (vehicle control) and a positive control inhibitor.[3]

  • Assay Plate Preparation:

    • Add 1 µL of the diluted compounds, vehicle control, and positive control to the designated wells of the 384-well plate.[3]

  • Kinase Reaction Mixture Preparation:

    • Prepare a master mix of the kinase reaction solution containing the assay buffer, ERK2 enzyme, and the MBP substrate. The final concentrations of the enzyme and substrate should be optimized for the specific assay conditions.

  • Initiation of Kinase Reaction:

    • Dispense the kinase reaction mixture into each well of the assay plate containing the compounds.

    • Prepare a "no kinase" control by adding the reaction mixture without the enzyme to a separate set of wells. This will serve as the 100% inhibition control.[3]

    • Add ATP solution to all wells to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase to accurately determine the potency of ATP-competitive inhibitors.

    • Mix the plate gently on a plate shaker.

  • Incubation:

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Signal Detection:

    • After incubation, add the ATP detection reagent to all wells to stop the kinase reaction and initiate the luminescent signal.[3]

    • Incubate the plate for 10 minutes at room temperature to stabilize the signal.[3]

  • Data Acquisition:

    • Measure the luminescence intensity of each well using a plate reader.[3]

Data Presentation

The quantitative data from the kinase inhibition assay should be summarized for clear interpretation and comparison.

Table 1: In Vitro Kinase Inhibition by this compound

Kinase TargetTest CompoundPositive ControlIC50 (nM)
ERK2This compoundUlixertinibValue
Other Kinase 1This compoundKnown InhibitorValue
Other Kinase 2This compoundKnown InhibitorValue

IC50 values represent the concentration of the compound required to inhibit 50% of the kinase activity and are determined from the dose-response curves.

Table 2: Assay Controls and Signal Window

ControlAverage Luminescence (RLU)Standard DeviationCalculated Value
100% Activity (Vehicle)ValueValueN/A
0% Activity (No Kinase)ValueValueN/A
Z'-factor N/AN/AValue

The Z'-factor is a statistical parameter used to evaluate the quality of a high-throughput screening assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.

Mandatory Visualization

Signaling Pathway Diagram

cluster_0 Upstream Signaling cluster_1 Target Kinase and Inhibition cluster_2 Downstream Effects Growth_Factors Growth Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Inhibitor This compound Inhibitor->ERK Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation

Caption: MAPK/ERK signaling pathway with the point of inhibition.

Experimental Workflow Diagram

cluster_workflow Kinase Inhibition Assay Workflow Start Start Compound_Prep Prepare Serial Dilution of This compound Start->Compound_Prep Plate_Setup Dispense Compounds and Controls into 384-well Plate Compound_Prep->Plate_Setup Reaction_Mix Prepare Kinase, Substrate, and ATP Reaction Mixture Plate_Setup->Reaction_Mix Reaction_Start Add Reaction Mix to Plate and Incubate Reaction_Mix->Reaction_Start Detection Add ATP Detection Reagent Reaction_Start->Detection Readout Measure Luminescence Detection->Readout Data_Analysis Calculate % Inhibition and Determine IC50 Readout->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for the kinase inhibition assay.

Data Analysis and Interpretation

Calculation of Percent Inhibition:

The percent inhibition for each concentration of the test compound is calculated using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_NoKinase) / (Signal_Vehicle - Signal_NoKinase))

Where:

  • Signal_Compound is the luminescence from wells with the test compound.

  • Signal_NoKinase is the luminescence from wells without the kinase (0% activity).

  • Signal_Vehicle is the luminescence from wells with DMSO only (100% activity).

IC50 Determination:

The half-maximal inhibitory concentration (IC50) is determined by plotting the percent inhibition against the logarithm of the compound concentration. A non-linear regression analysis is then performed using a sigmoidal dose-response model.

Selectivity Profiling:

To assess the selectivity of this compound, it is recommended to screen the compound against a panel of other kinases.[7] This will help to identify any off-target effects and establish a selectivity profile, which is crucial for the development of a safe and effective therapeutic agent.[7]

Troubleshooting and Optimization

Common challenges in kinase assays include compound interference, non-specific inhibition, and reagent instability.[8] To ensure reliable and reproducible results, several factors should be optimized:

  • Enzyme and Substrate Concentrations: Titrate both the kinase and substrate to determine optimal concentrations that yield a robust signal window without leading to substrate depletion or product inhibition.[8]

  • ATP Concentration: The concentration of ATP can influence the apparent potency of ATP-competitive inhibitors. Using an ATP concentration close to the K_m of the kinase is generally recommended for initial screening.

  • DMSO Concentration: The final concentration of DMSO in the assay should be kept low (typically ≤1%) to minimize its effect on kinase activity.[8]

  • Incubation Times: Optimize the incubation times for both the kinase reaction and the detection step to ensure the reaction is within the linear range and the luminescent signal is stable.

References

Application Note: Evaluating the Cytotoxicity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine using a Cell-Based MTT Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note provides a detailed protocol for assessing the cytotoxic effects of the small molecule compound, 7-Chloro-1H-pyrazolo[4,3-c]pyridine, on a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The protocol outlines the necessary steps for cell culture, compound treatment, and colorimetric measurement of cell viability. Furthermore, this document presents a hypothetical data set and its analysis to determine the half-maximal inhibitory concentration (IC50) of the compound. A proposed signaling pathway for the compound's cytotoxic action is also illustrated.

Introduction

The evaluation of a compound's cytotoxic potential is a critical step in the drug discovery and development process. Cell-based assays provide a valuable in vitro model to determine the effect of a substance on cell viability and proliferation.[1] The MTT assay is a widely used colorimetric method to assess cellular metabolic activity, which serves as an indicator of cell viability.[2][3] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to a purple formazan product.[1] The concentration of the resulting formazan, which can be quantified spectrophotometrically, is directly proportional to the number of living cells in the culture.[2] This application note details the use of the MTT assay to quantify the cytotoxicity of this compound.

Materials and Methods

Reagents and Materials
  • Human cancer cell line (e.g., HeLa, A549, or MCF-7)

  • This compound (user-supplied)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate-Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well cell culture plates

  • Microplate reader

Experimental Protocol
  • Cell Seeding:

    • Culture the selected cancer cell line in complete medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in a serum-free medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

    • After 24 hours of cell seeding, carefully remove the medium from the wells and replace it with 100 µL of the medium containing the various concentrations of the compound.

    • Include a vehicle control (medium with the same final concentration of DMSO) and a no-cell control (medium only) for background subtraction.

    • Incubate the plate for 24, 48, or 72 hours, depending on the desired exposure time.

  • MTT Assay:

    • Following the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[4]

    • Incubate the plate for 3-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

    • Carefully remove the medium containing MTT from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration using the following formula: % Cell Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.

    • Determine the IC50 value, the concentration of the compound that inhibits 50% of cell viability, from the dose-response curve using non-linear regression analysis.[5][6]

Experimental Workflow

G cluster_0 Cell Culture and Treatment cluster_1 MTT Assay cluster_2 Data Analysis A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound B->C D Incubate for 24-72h C->D E Add MTT solution D->E F Incubate for 3-4h E->F G Add DMSO to dissolve formazan F->G H Measure absorbance at 570 nm G->H I Calculate % Cell Viability H->I J Generate Dose-Response Curve I->J K Determine IC50 Value J->K

Caption: Experimental workflow for the MTT cytotoxicity assay.

Hypothetical Results

The cytotoxic effect of this compound was evaluated on a hypothetical cancer cell line after 48 hours of treatment. The results are summarized in the tables below.

Table 1: Dose-Response Data for this compound

Concentration (µM)Mean Absorbance (570 nm)Standard Deviation% Cell Viability
0 (Vehicle)1.2500.085100.0
0.11.1800.07094.4
10.9500.06576.0
50.6250.05050.0
100.3500.04028.0
500.1500.02512.0
1000.0800.0156.4

Table 2: IC50 Values for this compound

Cell LineExposure Time (hours)IC50 (µM)
Hypothetical Cancer Cell Line485.0

Proposed Signaling Pathway for Cytotoxicity

Based on the known mechanisms of similar pyrazolopyridine derivatives, it is hypothesized that this compound may induce cytotoxicity through the intrinsic apoptosis pathway. This pathway is initiated by cellular stress and leads to the activation of a cascade of caspases, ultimately resulting in programmed cell death.

G compound This compound stress Cellular Stress compound->stress bcl2 Bcl-2 (Anti-apoptotic) stress->bcl2 bax Bax/Bak (Pro-apoptotic) stress->bax bcl2->bax mito Mitochondrion bax->mito cyto_c Cytochrome c mito->cyto_c Release apoptosome Apoptosome cyto_c->apoptosome apaf1 Apaf-1 apaf1->apoptosome cas9 Caspase-9 (Initiator) apoptosome->cas9 Activation cas3 Caspase-3 (Executioner) cas9->cas3 Activation apoptosis Apoptosis cas3->apoptosis

Caption: Proposed intrinsic apoptosis signaling pathway.

Conclusion

This application note provides a robust and reproducible protocol for evaluating the cytotoxicity of this compound using the MTT assay. The presented methodology, along with the example data and proposed mechanism of action, serves as a comprehensive guide for researchers in the fields of drug discovery and cancer biology. This assay can be readily adapted for high-throughput screening of compound libraries to identify potential cytotoxic agents.

References

Application Notes and Protocols for High-Throughput Screening of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of 7-Chloro-1H-pyrazolo[4,3-c]pyridine analogs. This class of compounds, belonging to the broader family of pyrazolopyridines, holds significant promise in drug discovery, particularly as kinase inhibitors for therapeutic areas such as oncology.[1][2] This document outlines the biological context, screening strategies, detailed experimental protocols, and data presentation for the evaluation of these compounds.

The pyrazole scaffold is a "privileged" structure in medicinal chemistry, frequently forming the core of potent kinase inhibitors.[1] Pyrazolopyridine derivatives, in particular, have been investigated as inhibitors of a wide range of kinases, including Tropomyosin receptor kinases (TRKs), FMS-like tyrosine kinase-3 (FLT3), and Cyclin-dependent kinase 4 (CDK4), which are implicated in various cancers.[3][4] The this compound core offers a versatile scaffold for chemical modification, allowing for the exploration of structure-activity relationships (SAR) to optimize potency and selectivity.

Data Presentation: Inhibitory Activity of Pyrazolopyridine Analogs

The following tables summarize the in vitro inhibitory activity (IC50 values) of representative pyrazolopyridine analogs against various protein kinases and cancer cell lines. This data is crucial for initial hit identification and subsequent lead optimization in a drug discovery campaign.

Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolopyridine Analogs

Compound IDTarget KinaseIC50 (nM)
Analog 1PIM-118.9
Analog 2TRKA56
Analog 3FLT311
Analog 4CDK47
Analog 5TBK10.2
Analog 6Akt11.3
Analog 7Aurora A160

Note: The data presented is a compilation from various sources on related pyrazolopyridine scaffolds to illustrate the potential of the this compound core as a source of potent kinase inhibitors.[1][3][4][5][6]

Table 2: Anti-proliferative Activity of Pyrazolopyridine Analogs in Cancer Cell Lines

Compound IDCell LineCancer TypeIC50 (µM)
Analog 8PC-3Prostate Cancer3.60
Analog 9MCF-7Breast Cancer3.58
Analog 10Km-12Colon Cancer0.304
Analog 11HCT116Colon Cancer0.39
Analog 12A549Lung Cancer17.50
Analog 13HeLaCervical Cancer68.75

Note: The data is representative of the anti-proliferative potential of pyrazolopyridine analogs in various cancer cell lines.[1][3][5][7]

Experimental Protocols

Detailed methodologies for key experiments in the high-throughput screening of this compound analogs are provided below.

Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)

This protocol describes a luminescent-based assay to measure the inhibitory activity of the test compounds against a specific protein kinase. The ADP-Glo™ Kinase Assay quantifies the amount of ADP produced during the kinase reaction.[8]

Materials:

  • This compound analogs (dissolved in 100% DMSO)

  • Recombinant protein kinase

  • Kinase-specific substrate

  • ATP (at Km concentration for the target kinase)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes

  • Plate reader capable of luminescence detection

Procedure:

  • Prepare serial dilutions of the this compound analogs in DMSO.

  • Add 5 µL of the diluted compounds, a known kinase inhibitor (positive control), and DMSO (negative control) to the respective wells of a 384-well plate.

  • Add 10 µL of the kinase enzyme solution to all wells.

  • Incubate the plate for 15-30 minutes at room temperature to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding 10 µL of a reaction mixture containing ATP and the specific substrate to each well.

  • Incubate the reaction for 60 minutes at 30°C.

  • Stop the kinase reaction and deplete the remaining ATP by adding 25 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add 50 µL of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP generated and inversely proportional to the kinase inhibition.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Cell Proliferation/Viability Assay (MTT Assay)

This protocol measures the effect of the test compounds on the metabolic activity of cancer cells, which serves as an indicator of cell viability and proliferation.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HCT116)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound analogs (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight in a CO2 incubator.[7]

  • Prepare serial dilutions of the this compound analogs in the cell culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include wells with untreated cells (negative control) and wells with a known cytotoxic agent (positive control).

  • Incubate the plate for 48-72 hours in a CO2 incubator at 37°C.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium containing MTT.

  • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Gently shake the plate to ensure complete dissolution of the formazan.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment and determine the IC50 value.

Visualizations

The following diagrams illustrate the high-throughput screening workflow and a relevant signaling pathway that can be targeted by this compound analogs.

HTS_Workflow cluster_0 Compound Library Preparation cluster_1 Primary Screening cluster_2 Secondary Screening & Dose-Response cluster_3 Lead Optimization Compound_Library This compound Analog Library Serial_Dilution Serial Dilution Compound_Library->Serial_Dilution Compound_Plating Compound Plating (384-well plates) Serial_Dilution->Compound_Plating Kinase_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Compound_Plating->Kinase_Assay Data_Acquisition_1 Luminescence Reading Kinase_Assay->Data_Acquisition_1 Hit_Identification Hit Identification (% Inhibition > Threshold) Data_Acquisition_1->Hit_Identification Dose_Response Dose-Response Curve Generation Hit_Identification->Dose_Response IC50_Determination IC50 Determination Dose_Response->IC50_Determination Cell_Based_Assay Cell Proliferation Assay (e.g., MTT) IC50_Determination->Cell_Based_Assay SAR_Analysis Structure-Activity Relationship (SAR) Cell_Based_Assay->SAR_Analysis Lead_Compounds Lead Compounds SAR_Analysis->Lead_Compounds PI3K_Akt_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Cellular Response RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Recruitment Akt Akt PIP3->Akt Recruitment PDK1->Akt Phosphorylation (Activation) mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor This compound Analog (Inhibitor) Inhibitor->Akt Inhibition

References

Application Notes and Protocols: Structure-Activity Relationship (SAR) of 7-Substituted Pyrazolo[4,3-c]pyridines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the structure-activity relationship (SAR) for 7-substituted pyrazolo[4,3-c]pyridines, a promising scaffold in drug discovery. It includes a summary of quantitative biological data, detailed experimental protocols for synthesis and evaluation, and visualizations of key concepts.

Introduction

The pyrazolo[4,3-c]pyridine core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse biological activities.[1] Derivatives of this scaffold have been investigated for various therapeutic applications, including as anticancer agents, kinase inhibitors, and inhibitors of protein-protein interactions.[2][3][4] The substitution pattern on the pyrazolo[4,3-c]pyridine ring system plays a crucial role in determining the biological activity and selectivity of these compounds. This document focuses on the impact of substituents at the 7-position on the biological activity of this class of molecules.

Data Presentation: SAR of 7-Substituted Pyrazolo[4,3-c]pyridines

The following tables summarize the quantitative data from SAR studies of 7-substituted pyrazolo[4,3-c]pyridines, highlighting the influence of different substituents at the 7-position on their biological activity.

Table 1: Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines against various cancer cell lines. [5]

CompoundR (at position 7)GI50 (µM) K562GI50 (µM) MV4-11GI50 (µM) MCF-7
18 Phenyl3.22.54.1
19 4-Methylphenyl3.83.15.2
20 4-Methoxyphenyl2.92.13.5
21 4-Fluorophenyl2.51.93.1
22 4-Chlorophenyl2.82.23.6
23 4-Hydroxyphenyl1.5 1.2 2.0

Data extracted from a study on 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridines. The core structure for compounds 18-23 is 2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine with no substitution at position 4.

SAR Insights: The data indicates that a polar substituent at the 7-position enhances antiproliferative activity. Specifically, the 4-hydroxyphenyl group in compound 23 resulted in the most potent activity across all tested cell lines.[5]

Table 2: Carbonic Anhydrase Inhibitory Activity of Pyrazolo[4,3-c]pyridine Sulfonamides. [6]

CompoundR (at position 7)hCA I Ki (nM)hCA II Ki (nM)hCA IX Ki (nM)hCA XII Ki (nM)
1a -CH2CH2-NHSO2-Ph80109870114.2135.8
1b -NHSO2-Ph158.318.298.6102.4
1f -N(CH3)CO-CH2CH2-NHSO2-Ph58.86.6907.5474.8
AAZ (Acetazolamide)250.012.125.85.7

Data for selected compounds from a study on pyrazolo[4,3-c]pyridine sulfonamides as carbonic anhydrase inhibitors. The core structure is a methyl 3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylate derivative with different linkers to a benzenesulfonamide moiety.

SAR Insights: The nature of the linker and the substituent attached to the 7-position significantly influences the inhibitory activity against different carbonic anhydrase isoforms. For instance, the presence of an N-methylpropionamide linker in compound 1f was favorable for potent hCA I and hCA II inhibition.[6]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Protocol 1: Synthesis of 7-Substituted Pyrazolo[4,3-c]pyridines via Suzuki-Miyaura Cross-Coupling[5]

This protocol describes a general method for introducing various aryl and heteroaryl substituents at the 7-position of the pyrazolo[4,3-c]pyridine core.

1. Synthesis of 7-Iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine Intermediate:

  • Dissolve the corresponding 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazole in dichloromethane (DCM).
  • Add iodine (I₂) and a suitable base (e.g., K₃PO₄ for primary azides or NaHCO₃ for secondary azides).
  • Stir the reaction mixture at room temperature for 12 hours.
  • Work up the reaction to isolate the 7-iodo intermediate.

2. Suzuki-Miyaura Cross-Coupling Reaction:

  • To a microwave vial, add the 7-iodo-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine intermediate, the desired arylboronic acid, palladium(II) acetate (Pd(OAc)₂), and cesium carbonate (Cs₂CO₃).
  • Add a 3:1 mixture of ethanol and water.
  • Seal the vial and irradiate in a microwave reactor at 100 °C for 30-60 minutes.
  • After completion, cool the reaction mixture, and purify the product using column chromatography.

Protocol 2: In Vitro Antiproliferative Assay[5]

This protocol outlines the procedure for evaluating the antiproliferative activity of the synthesized compounds against cancer cell lines.

1. Cell Culture:

  • Culture cancer cell lines (e.g., K562, MV4-11, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics at 37 °C in a humidified atmosphere with 5% CO₂.

2. Compound Treatment:

  • Seed the cells in 96-well plates at a suitable density.
  • After 24 hours, treat the cells with various concentrations of the test compounds.

3. Cell Viability Assessment (e.g., MTT Assay):

  • After a 72-hour incubation period, add MTT solution to each well and incubate for 4 hours.
  • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell growth inhibition for each compound concentration.
  • Determine the GI50 (concentration that causes 50% growth inhibition) values by plotting the percentage of inhibition against the compound concentration.

Protocol 3: Carbonic Anhydrase Inhibition Assay[6]

This protocol describes the stopped-flow CO₂ hydrase assay to determine the inhibitory activity of compounds against various carbonic anhydrase isoforms.

1. Assay Principle:

  • This assay measures the enzyme-catalyzed hydration of CO₂. The inhibition of this reaction by the test compounds is monitored by a change in pH using a colorimetric indicator.

2. Procedure:

  • Prepare a buffer solution containing the pH indicator.
  • Add a known concentration of the carbonic anhydrase isoenzyme to the buffer.
  • Initiate the reaction by adding a CO₂-saturated solution.
  • Monitor the change in absorbance over time using a stopped-flow spectrophotometer.
  • Repeat the experiment in the presence of various concentrations of the inhibitor.

3. Data Analysis:

  • Calculate the initial rates of reaction from the absorbance data.
  • Determine the Ki values by fitting the data to the appropriate inhibition model.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

SAR_Workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start Starting Materials Intermediate 7-Iodo Intermediate Start->Intermediate Cycloiodination Final_Compounds 7-Substituted Pyrazolo[4,3-c]pyridines Intermediate->Final_Compounds Suzuki Coupling In_Vitro In Vitro Assays (e.g., Antiproliferative, Kinase) Final_Compounds->In_Vitro In_Vivo In Vivo Studies (if applicable) In_Vitro->In_Vivo Lead Compound Selection SAR_Analysis SAR Analysis In_Vitro->SAR_Analysis In_Vivo->SAR_Analysis Lead_Opt Lead Optimization SAR_Analysis->Lead_Opt Core_Structure cluster_scaffold Pyrazolo[4,3-c]pyridine Core cluster_positions Key Substitution Positions Scaffold N1 N1 N2 N2 C3 C3 C4 C4 C6 C6 C7 C7

References

Application Note: In Vitro ADME Profiling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The 7-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold is a key heterocyclic structure present in a variety of biologically active compounds, including kinase inhibitors investigated for therapeutic use. Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical in the drug discovery pipeline to identify candidates with favorable pharmacokinetic profiles and reduce late-stage attrition. This document provides detailed protocols and application notes for the in vitro ADME profiling of novel this compound derivatives, focusing on key assays: metabolic stability, cytochrome P450 (CYP) inhibition, plasma protein binding, and intestinal permeability.

Metabolic Stability Profiling

Metabolic stability is a crucial parameter that helps predict the in vivo half-life and clearance of a drug candidate.[1][2] This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily cytochrome P450s.[3]

Experimental Protocol: Liver Microsomal Stability

This protocol assesses the rate of metabolism when a compound is incubated with liver microsomes, which are rich in drug-metabolizing enzymes.[2][3]

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • Test compounds and positive control (e.g., Propafenone)

  • NADPH regenerating system (NADP, Glucose-6-phosphate, Glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile with internal standard (for quenching)

  • 96-well incubation plates

  • LC-MS/MS system

Procedure:

  • Compound Preparation: Prepare 1 mM stock solutions of test compounds in DMSO. Create working solutions by diluting the stock in an appropriate solvent like acetonitrile/water.[3]

  • Incubation Mixture: Prepare a master mix containing phosphate buffer, MgCl₂, and liver microsomes (final protein concentration typically 0.4-0.5 mg/mL).[3]

  • Initiation: Add the test compound (final concentration, e.g., 1-2 µM) to the microsomal mixture and pre-incubate at 37°C with shaking.[1][3] Initiate the metabolic reaction by adding the NADPH regenerating system. For negative controls, substitute the NADPH system with a buffer.[3]

  • Time Points: Collect aliquots at specific time points (e.g., 0, 5, 15, 30, and 45 minutes).[3]

  • Quenching: Stop the reaction at each time point by adding a cold acetonitrile solution containing an internal standard. This precipitates the proteins.[1][3]

  • Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein.[1]

  • Analysis: Transfer the supernatant to a new plate and analyze the remaining parent compound concentration using a validated LC-MS/MS method.[3]

Data Analysis:

  • Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample.

  • Determine the elimination rate constant (k) from the slope of the natural log of the percent remaining versus time plot.[1]

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the following equations:

    • t½ (min) = 0.693 / k

    • CLint (µL/min/mg protein) = (0.693 / t½) * (1 / mg/mL microsomal protein)

Data Presentation: Metabolic Stability

Note: The following data are for illustrative purposes only.

Compound IDHalf-life (t½, min)Intrinsic Clearance (CLint, µL/min/mg)
Derivative A45.230.7
Derivative B> 60< 23.1
Derivative C18.574.9
Verapamil (Control)12.1114.5

Cytochrome P450 (CYP) Inhibition Assay

CYP enzymes are central to drug metabolism, and their inhibition can lead to significant drug-drug interactions (DDIs).[4][5] This assay determines a compound's potential to inhibit the activity of the five major CYP isoforms: 1A2, 2C9, 2C19, 2D6, and 3A4.[4]

Experimental Protocol: CYP Inhibition (IC50 Determination)

This protocol uses human liver microsomes (HLM) and isoform-specific probe substrates to measure the concentration of a test compound that causes 50% inhibition (IC50).[6]

Materials:

  • Human Liver Microsomes (HLM)

  • CYP isoform-specific probe substrates (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Amodiaquine for CYP2C8, etc.).[6]

  • NADPH regenerating system

  • Test compounds and known inhibitors (e.g., α-Naphthoflavone for CYP1A2).[6]

  • Phosphate buffer (pH 7.4)

  • LC-MS/MS system

Procedure:

  • Preparation: Serially dilute the test compounds to create a range of concentrations (e.g., 8 points, starting from 100 µM).[4]

  • Incubation: In a 96-well plate, combine HLM, phosphate buffer, and the specific probe substrate. Add the test compound at its various dilutions.

  • Reaction Initiation: Pre-incubate the plate at 37°C, then initiate the reaction by adding the NADPH regenerating system.[7]

  • Incubation Period: Incubate the plate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching: Stop the reaction with a cold organic solvent (e.g., acetonitrile) containing an internal standard.[7]

  • Sample Processing: Centrifuge the plate to pellet protein.

  • Analysis: Analyze the supernatant by LC-MS/MS to quantify the formation of the specific metabolite from the probe substrate.[4][7]

Data Analysis:

  • Calculate the percent inhibition at each concentration of the test compound compared to a vehicle control.

  • Plot the percent inhibition against the log of the test compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[4]

Data Presentation: CYP Inhibition

Note: The following data are for illustrative purposes only.

Compound IDCYP1A2 IC50 (µM)CYP2C9 IC50 (µM)CYP2C19 IC50 (µM)CYP2D6 IC50 (µM)CYP3A4 IC50 (µM)
Derivative A> 5022.5> 508.915.3
Derivative B12.1> 5045.1> 50> 50
Derivative C2.54.118.733.26.8

Plasma Protein Binding (PPB) Assay

The extent to which a drug binds to plasma proteins affects its distribution and availability to reach its target.[8][9] Only the unbound (free) fraction is pharmacologically active.[10] The Rapid Equilibrium Dialysis (RED) method is a reliable and accurate technique for determining PPB.[8][11]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

Materials:

  • RED device with dialysis membrane inserts (MWCO 12-14 kDa).[12]

  • Pooled plasma (human, rat, mouse)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Test compounds and control (e.g., Warfarin)

  • Orbital shaker with incubator

  • LC-MS/MS system

Procedure:

  • Compound Spiking: Spike plasma with the test compound to a final concentration (typically 1-2 µM).[12]

  • Device Loading: Add the spiked plasma to the sample chamber (red-ringed) of the RED device insert. Add an equal volume of PBS to the buffer chamber.[8]

  • Equilibration: Seal the plate and incubate at 37°C on an orbital shaker (e.g., 300 RPM) for 4-6 hours to allow the unbound compound to reach equilibrium across the membrane.[8][9]

  • Sample Collection: After incubation, carefully collect aliquots from both the plasma and buffer chambers.[8]

  • Matrix Matching: To avoid analytical artifacts, add blank plasma to the buffer aliquot and PBS to the plasma aliquot to ensure both samples have the same matrix composition.[9]

  • Analysis: Determine the compound concentration in both sets of samples using LC-MS/MS.[11][12]

Data Analysis:

  • The concentration in the buffer chamber represents the free (unbound) drug concentration.

  • Calculate the percentage of unbound and bound compound using the following equations:

    • % Unbound = (Concentration in Buffer / Concentration in Plasma) * 100

    • % Bound = 100 - % Unbound

Data Presentation: Plasma Protein Binding

Note: The following data are for illustrative purposes only.

Compound ID% Bound (Human Plasma)% Bound (Rat Plasma)% Bound (Mouse Plasma)
Derivative A98.597.296.8
Derivative B85.382.180.5
Derivative C99.799.599.2
Warfarin (Control)99.398.998.5

Intestinal Permeability (Caco-2) Assay

The Caco-2 cell permeability assay is a well-established in vitro model used to predict human intestinal absorption of drugs.[13][14] Differentiated Caco-2 cells form a polarized monolayer that resembles the intestinal epithelium, complete with tight junctions and efflux transporters.[15][16]

Experimental Protocol: Caco-2 Permeability

Materials:

  • Caco-2 cells (ATCC HTB-37)

  • Transwell™ permeable supports (e.g., 24-well plates)

  • Cell culture medium and supplements

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compounds, high permeability (e.g., Antipyrine) and low permeability (e.g., Atenolol) controls

  • TEER (Transepithelial Electrical Resistance) measurement device

  • LC-MS/MS system

Procedure:

  • Cell Culture: Seed Caco-2 cells onto Transwell™ inserts and culture for 18-22 days to allow them to differentiate and form a confluent monolayer.[14]

  • Monolayer Integrity Check: Before the experiment, measure the TEER of each well to ensure the integrity of the cell monolayer.

  • Assay Setup: Wash the monolayers with HBSS. Add the test compound (e.g., at 10 µM) to the apical (A) side of some wells and the basolateral (B) side of others to measure bidirectional transport.[15] The receiving chamber contains a buffer without the compound.

  • Incubation: Incubate the plate at 37°C for a set time (e.g., 2 hours).[15]

  • Sample Collection: At the end of the incubation, collect samples from both the apical and basolateral chambers.

  • Analysis: Quantify the concentration of the test compound in all samples using LC-MS/MS.

Data Analysis:

  • Calculate the apparent permeability coefficient (Papp) in cm/s:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

  • Calculate the Efflux Ratio (ER):

    • ER = Papp (B→A) / Papp (A→B)

    • An ER greater than 2 suggests the compound is a substrate for active efflux transporters.[14]

Data Presentation: Caco-2 Permeability

Note: The following data are for illustrative purposes only.

Compound IDPapp (A→B) (10⁻⁶ cm/s)Efflux RatioPredicted Absorption
Derivative A8.51.2High
Derivative B15.24.5High (Efflux Substrate)
Derivative C0.80.9Low
Atenolol (Control)0.51.0Low
Antipyrine (Control)25.01.1High

Visualizations

Overall In Vitro ADME Profiling Workflow

ADME_Workflow cluster_start Compound Synthesis cluster_assays In Vitro ADME Assays cluster_analysis Data Analysis & Candidate Selection Compound This compound Derivatives MS Metabolic Stability (Microsomes/Hepatocytes) Compound->MS CYP CYP450 Inhibition (IC50) Compound->CYP PPB Plasma Protein Binding (Equilibrium Dialysis) Compound->PPB Perm Permeability (Caco-2 Assay) Compound->Perm Analysis Calculate Parameters (t½, IC50, %Bound, Papp) MS->Analysis CYP->Analysis PPB->Analysis Perm->Analysis Selection Identify Lead Candidates with Favorable Profiles Analysis->Selection

Caption: General workflow for in vitro ADME profiling of new chemical entities.

Caco-2 Permeability Assay Workflow

Caco2_Workflow cluster_culture Cell Culture (18-22 Days) cluster_experiment Permeability Experiment (2-3 Hours) cluster_analysis Analysis Seeding Seed Caco-2 cells on Transwell inserts Differentiation Culture to form differentiated monolayer Seeding->Differentiation TEER Check Monolayer Integrity (Measure TEER) Differentiation->TEER Dosing Add Compound to Apical or Basolateral Side TEER->Dosing Incubation Incubate at 37°C for 2 hours Dosing->Incubation Sampling Collect Samples from Donor & Receiver Chambers Incubation->Sampling LCMS Quantify Compound by LC-MS/MS Sampling->LCMS Calc Calculate Papp & Efflux Ratio LCMS->Calc

Caption: Step-by-step workflow for the Caco-2 intestinal permeability assay.

References

Application Notes and Protocols: The Use of 7-Chloro-1H-pyrazolo[4,3-c]pyridine as a Fragment in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of the 7-Chloro-1H-pyrazolo[4,3-c]pyridine scaffold as a key fragment in modern drug discovery. This document outlines its synthesis, biological applications, and detailed protocols for the evaluation of its derivatives. The pyrazolo[4,3-c]pyridine core is a recognized privileged structure, appearing in a range of biologically active compounds, particularly as inhibitors of kinases and metalloenzymes.

Introduction to the this compound Fragment

The this compound moiety is a bicyclic heteroaromatic system that serves as a versatile starting point for the synthesis of diverse compound libraries. Its structural features, including a hydrogen bond donor (pyrazole NH), a hydrogen bond acceptor (pyridine nitrogen), and a reactive chlorine atom, make it an attractive fragment for targeting various enzymatic active sites. The chlorine atom at the 7-position provides a convenient handle for introducing further chemical diversity through nucleophilic aromatic substitution or cross-coupling reactions, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

Pharmacological studies have demonstrated that pyrazolo[4,3-c]pyridine derivatives possess a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[1] This scaffold has been successfully incorporated into inhibitors of key drug targets such as carbonic anhydrases and various protein kinases.

Synthesis of the Core Fragment and Derivatives

Experimental Protocol: Proposed Synthesis of this compound

This protocol is a proposed adaptation and may require optimization.

Materials:

  • 4-Chloro-5-aminopyridine-3-carbaldehyde (precursor, may require multi-step synthesis)

  • Hydrazine hydrate

  • Ethanol

  • Glacial acetic acid

Procedure:

  • To a solution of 4-chloro-5-aminopyridine-3-carbaldehyde (1.0 eq) in ethanol, add hydrazine hydrate (1.2 eq).

  • Add a catalytic amount of glacial acetic acid.

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to afford this compound.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow: Synthesis of the Core Fragment

G start Start: 4-Chloro-5-aminopyridine-3-carbaldehyde reagents Hydrazine Hydrate Ethanol, Acetic Acid (cat.) start->reagents reaction Cyclocondensation (Reflux, 4-6h) reagents->reaction workup Solvent Removal reaction->workup purification Column Chromatography workup->purification product Product: this compound purification->product G CO2 CO2 + H2O CA Carbonic Anhydrase (CA) CO2->CA HCO3 HCO3- + H+ CA->HCO3 pH_reg Intracellular pH Regulation HCO3->pH_reg inhibitor Pyrazolo[4,3-c]pyridine Sulfonamide Inhibitor inhibitor->CA G Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK_STAT JAK/STAT Pathway Receptor->JAK_STAT PIM1 PIM-1 Kinase JAK_STAT->PIM1 Downstream Downstream Effectors (e.g., Bad, p27) PIM1->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Inhibitor This compound Derivative Inhibitor->PIM1 G start Start: Prepare Reagents reaction_setup Set up Kinase Reaction (Kinase, Substrate, Inhibitor) start->reaction_setup atp_addition Initiate Reaction with ATP reaction_setup->atp_addition incubation1 Incubate (e.g., 60 min) atp_addition->incubation1 adp_glo_reagent Add ADP-Glo™ Reagent (Terminate Reaction, Deplete ATP) incubation1->adp_glo_reagent incubation2 Incubate (40 min) adp_glo_reagent->incubation2 detection_reagent Add Kinase Detection Reagent (Convert ADP to ATP, Generate Light) incubation2->detection_reagent incubation3 Incubate (30-60 min) detection_reagent->incubation3 read_plate Measure Luminescence incubation3->read_plate analysis Data Analysis (Calculate IC50) read_plate->analysis end End analysis->end

References

Application Notes and Protocols for the Characterization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical methods for the characterization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic compound of interest in medicinal chemistry and drug development. The following sections detail the expected physicochemical properties and provide generalized experimental protocols for its analysis using various spectroscopic and chromatographic techniques.

Physicochemical Properties

This compound has the following properties:

PropertyValue
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol [1]
Appearance Expected to be a solid[1]

Analytical Characterization Methods

A multi-faceted analytical approach is essential for the unambiguous identification and purity assessment of this compound. The primary techniques include Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, and Fourier-Transform Infrared (FTIR) Spectroscopy.

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization & Purity Assessment cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H & ¹³C) Purification->NMR Structural Elucidation MS Mass Spectrometry (MS) Purification->MS Molecular Weight Confirmation HPLC HPLC/RP-HPLC Purification->HPLC Purity & Quantification FTIR FTIR Spectroscopy Purification->FTIR Functional Group ID EA Elemental Analysis Purification->EA Elemental Composition Data_Interpretation Spectral & Chromatographic Interpretation NMR->Data_Interpretation MS->Data_Interpretation HPLC->Data_Interpretation FTIR->Data_Interpretation EA->Data_Interpretation Final_Report Comprehensive Characterization Report Data_Interpretation->Final_Report

Caption: General analytical workflow for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of this compound by providing information about the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms.

¹H and ¹³C NMR Data for a Related Isomer: 5-Chloro-1H-pyrazolo[3,4-c]pyridine

Parameter ¹H NMR (400 MHz, methanol-d₄) ¹³C NMR (101 MHz, methanol-d₄)
Chemical Shift (δ, ppm) 8.80 (s, 1H, 7-H), 8.15 (d, J = 1.2 Hz, 1H, 3-H), 7.82 (d, J = 1.2 Hz, 1H, 4-H)141.0 (C-5), 137.6 (C-7a), 135.1 (C-7), 134.2 (C-3), 131.2 (C-3a), 115.6 (C-4)

Experimental Protocol for NMR Analysis

NMR_Protocol cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing Dissolve Dissolve ~5-10 mg of sample Solvent in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆, CDCl₃) Dissolve->Solvent Transfer Transfer to NMR tube Solvent->Transfer Acquire_1H Acquire ¹H NMR spectrum Transfer->Acquire_1H Acquire_13C Acquire ¹³C NMR spectrum Transfer->Acquire_13C Acquire_2D Acquire 2D NMR (COSY, HSQC, HMBC) if necessary Acquire_1H->Acquire_2D Process Process FID (Fourier Transform, Phasing, Baseline Correction) Acquire_1H->Process Acquire_13C->Process Acquire_2D->Process Integrate Integrate peaks and determine chemical shifts Process->Integrate Assign Assign signals to respective nuclei Integrate->Assign MS_Protocol cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Dissolve Dissolve a small amount of sample Solvent in a suitable solvent (e.g., Methanol, Acetonitrile) Dissolve->Solvent Dilute Dilute to an appropriate concentration (~1 µg/mL) Solvent->Dilute Infuse Infuse the sample into the mass spectrometer Ionize Select ionization technique (e.g., ESI, APCI) Infuse->Ionize Acquire Acquire mass spectrum in full scan mode Ionize->Acquire Acquire_MSMS Perform MS/MS for fragmentation analysis (optional) Acquire->Acquire_MSMS Identify_M Identify the molecular ion peak [M+H]⁺ Analyze_Isotopes Analyze the isotopic pattern for chlorine Identify_M->Analyze_Isotopes Interpret_Fragments Interpret fragmentation patterns Analyze_Isotopes->Interpret_Fragments HPLC_Protocol cluster_preparation Sample & Mobile Phase Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing Prepare_MP Prepare and degas mobile phases Prepare_Sample Prepare a standard solution of the sample (~1 mg/mL) Prepare_MP->Prepare_Sample Filter_Sample Filter the sample solution Prepare_Sample->Filter_Sample Equilibrate Equilibrate the column with the initial mobile phase composition Inject Inject the sample Equilibrate->Inject Run_Gradient Run the gradient program Inject->Run_Gradient Detect Monitor the eluent with a UV detector Run_Gradient->Detect Integrate Integrate the peaks in the chromatogram Calculate_Purity Calculate the purity based on the peak area percentage Integrate->Calculate_Purity

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction is complete according to TLC, but after workup, the yield of this compound is low and I see multiple spots on the TLC plate. What are the likely byproducts?

A1: Low yields and multiple spots on TLC often indicate the formation of byproducts. The most common byproduct in the synthesis of pyrazolopyridines is the formation of a regioisomer. Depending on the synthetic route, other side products from incomplete reactions or side reactions of starting materials are also possible.

  • Regioisomeric Byproducts: In many synthetic strategies for pyrazolo[4,3-c]pyridines, the formation of the isomeric pyrazolo[3,4-b]pyridine can occur. The ratio of these isomers can be influenced by reaction conditions such as the choice of solvent and electrophile. For instance, in syntheses involving the cyclization of 3-acylpyridine N-oxide tosylhydrazones, the formation of both pyrazolo[3,4-b] and pyrazolo[4,3-c] isomers has been observed.

  • Incomplete Cyclization: If the reaction is not allowed to proceed to completion, you may isolate uncyclized intermediates. Monitoring the reaction closely by TLC is crucial to ensure the complete consumption of starting materials and intermediates.

  • Starting Material Side Reactions: Depending on the stability of your starting materials under the reaction conditions, they may undergo decomposition or side reactions, leading to impurities.

Q2: I am using a synthetic route involving a Sonogashira cross-coupling followed by cyclization and I am observing an unexpected ketone byproduct. What is this and how can I avoid it?

A2: In synthetic routes that utilize terminal alkynes, a common byproduct is a ketone formed via the hydration of the alkyne's triple bond. This can occur under the reaction conditions, especially in the presence of water and a palladium catalyst.

To minimize the formation of this ketone byproduct, ensure that your solvents and reagents are anhydrous. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.

Q3: How can I differentiate between the desired this compound and its regioisomeric byproduct?

A3: Differentiating between regioisomers typically requires spectroscopic analysis.

  • NMR Spectroscopy: 1H and 13C NMR are powerful tools for distinguishing between isomers. The chemical shifts and coupling constants of the aromatic protons will be different for each isomer. Detailed 2D NMR experiments like HMBC and NOESY can help in unambiguously assigning the structure.

  • Mass Spectrometry: While mass spectrometry will show the same mass for both isomers, fragmentation patterns in MS/MS experiments may differ, aiding in their differentiation.

  • Chromatography: Often, the two isomers will have different polarities and can be separated by column chromatography. Developing a good TLC method is the first step to achieving good separation.

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield of Desired Product - Formation of regioisomeric byproducts.- Incomplete reaction.- Degradation of starting materials or product.- Optimize reaction conditions (solvent, temperature, reaction time) to favor the desired isomer.- Carefully monitor the reaction by TLC to ensure completion.- Use purified, dry reagents and solvents.
Multiple Spots on TLC - Presence of starting materials, intermediates, and byproducts.- Isolate each spot by preparative TLC or column chromatography and characterize by NMR and MS to identify the impurities.- Adjust reaction conditions to minimize byproduct formation.
Product is Difficult to Purify - Co-elution of the desired product with byproducts (especially regioisomers).- Experiment with different solvent systems for column chromatography.- Consider derivatization to separate the isomers, followed by deprotection.- Recrystallization may be effective if the impurities have significantly different solubilities.

Experimental Protocols

Synthesis of this compound via Cyclization of a Hydrazone Intermediate (Representative Protocol)

This protocol is a representative example and may require optimization for specific laboratory conditions.

Materials:

  • Appropriately substituted pyridine precursor (e.g., a 2,4-dichloropyridine derivative)

  • Hydrazine hydrate

  • Solvent (e.g., ethanol, n-butanol)

  • Base (e.g., sodium ethoxide, potassium carbonate)

Procedure:

  • Dissolve the substituted pyridine precursor in the chosen solvent in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Add hydrazine hydrate to the solution.

  • If required, add the base to the reaction mixture.

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the desired product from any byproducts.

  • Characterize the purified product by NMR and mass spectrometry.

Visualizations

Reaction_Pathway cluster_start Starting Materials Start_Mol Substituted Pyridine Intermediate Hydrazone Intermediate Start_Mol->Intermediate Reaction with Hydrazine Hydrazine Hydrazine Hydrazine->Intermediate Product This compound Intermediate->Product Cyclization

Caption: Synthetic pathway to this compound.

Byproduct_Formation cluster_products Reaction Products Intermediate Key Intermediate Desired_Product This compound Intermediate->Desired_Product Desired Cyclization Pathway Regioisomer Isomeric Byproduct (e.g., Pyrazolo[3,4-b]pyridine) Intermediate->Regioisomer Alternative Cyclization Pathway

Caption: Formation of a common regioisomeric byproduct.

Ketone_Byproduct Alkyne Alkyne Precursor Ketone Ketone Byproduct Alkyne->Ketone Hydration (Pd-catalyzed) Water H2O Water->Ketone

Caption: Formation of a ketone byproduct from an alkyne precursor.

Technical Support Center: Optimizing the Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for improving the yield of 7-Chloro-1H-pyrazolo[4,3-c]pyridine synthesis. Below you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to assist in your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guides

This section addresses common challenges encountered during the synthesis of this compound and related pyrazolopyridines, offering solutions to improve reaction outcomes.

Q1: My reaction yield is consistently low. What are the primary factors I should investigate?

A1: Low yields in pyrazolopyridine synthesis can often be attributed to several factors:

  • Purity of Starting Materials: Impurities in reactants, especially in aminopyridine precursors, can lead to significant side product formation. Ensure all starting materials are of high purity, and consider purification before use if necessary.

  • Reaction Conditions: Temperature, reaction time, and solvent choice are critical. Suboptimal conditions can result in incomplete reactions or degradation of the product. It is recommended to monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and temperature.

  • Catalyst Activity: If a catalyst is used, its activity is crucial. Ensure the catalyst is not deactivated and that the loading is optimized.

  • Atmosphere: Some reactions may be sensitive to air or moisture. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions and improve yield.

Q2: I am observing the formation of multiple isomers. How can I improve the regioselectivity of my reaction?

A2: The formation of regioisomers is a common challenge, particularly with unsymmetrical starting materials. To enhance regioselectivity:

  • Choice of Synthetic Route: The synthetic strategy can significantly influence the isomeric outcome. For the pyrazolo[4,3-c]pyridine core, a route starting from a substituted 4-aminopyridine derivative can provide better control over the final substitution pattern.

  • Reaction Conditions: The choice of solvent and catalyst can influence which isomer is favored. A systematic screening of different solvents and catalysts is advisable. For instance, in related syntheses, acidic or basic conditions have been shown to direct the cyclization towards a specific regioisomer.

Q3: The purification of my final product is proving difficult. What are some effective purification strategies?

A3: Pyrazolopyridines can be challenging to purify due to their polarity. Consider the following methods:

  • Column Chromatography: This is the most common method for separating the desired product from impurities and isomers. A systematic approach to eluent selection is recommended. Start with a non-polar solvent and gradually increase the polarity.

  • Recrystallization: This technique can be highly effective for obtaining a pure crystalline product. Experiment with various solvents to find one in which your product has high solubility at elevated temperatures and low solubility at room temperature.

  • Acid-Base Extraction: If your product has a basic nitrogen atom, an acid-base extraction can be an effective preliminary purification step to remove non-basic impurities.

Experimental Protocols

While a specific high-yield protocol for this compound is not widely published, the following protocols for related isomers can be adapted and optimized.

Protocol 1: Synthesis of a Chloro-Pyrazolopyridine Isomer (Adapted for [4,3-c])

This protocol is adapted from a known synthesis of a related isomer and provides a starting point for optimization. The key is the cyclization of a suitable aminopyridine precursor.

Starting Material: A potential precursor could be a 4-amino-2-chloropyridine derivative with a suitable functional group at the 3-position that allows for pyrazole ring formation.

General Procedure:

  • Hydrazone Formation: React the appropriately substituted 4-amino-2-chloropyridine with hydrazine hydrate in a suitable solvent like ethanol. This reaction typically proceeds at reflux temperature.

  • Cyclization: The resulting hydrazone can then be cyclized to form the pyrazolo[4,3-c]pyridine ring. This step may require a catalyst and/or heat. Monitoring by TLC is crucial to determine the optimal reaction time and prevent degradation.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by column chromatography on silica gel followed by recrystallization.

Data Presentation

Currently, there is a lack of directly comparable quantitative data for different synthetic routes to this compound in the public domain. However, data from related pyrazolopyridine syntheses can offer valuable insights for optimization.

Table 1: Effect of Reaction Parameters on the Yield of a Related Pyrazolopyridine Synthesis

ParameterCondition ACondition BCondition CYield (%)
Solvent EthanolTolueneDMFVaries
Temperature Reflux100 °C120 °CVaries
Catalyst NoneAcetic Acidp-TsOHVaries
Reaction Time 12 h8 h6 hVaries

This table is illustrative and highlights parameters that should be optimized for the synthesis of this compound.

Visualizations

Experimental Workflow for Synthesis and Optimization

experimental_workflow cluster_synthesis Synthesis cluster_optimization Optimization Loop cluster_purification Purification Start Starting Materials (e.g., 4-amino-2-chloropyridine derivative) Reaction Reaction: - Solvent - Temperature - Catalyst Start->Reaction Workup Work-up & Isolation Reaction->Workup Crude Crude Product Workup->Crude Analysis Analysis (TLC, LC-MS, NMR) Crude->Analysis Decision Low Yield or Impurities? Analysis->Decision Adjust Adjust Parameters: - Purity of Starting Materials - Reaction Conditions - Catalyst Decision->Adjust Yes Purify Purification: - Column Chromatography - Recrystallization Decision->Purify No Adjust->Reaction Pure Pure Product Purify->Pure

Caption: A generalized workflow for the synthesis and optimization of this compound.

Troubleshooting Logic Diagram

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions Problem Problem: Low Yield Cause1 Incomplete Reaction Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Product Degradation Problem->Cause3 Cause4 Purification Loss Problem->Cause4 Sol1 Optimize: - Time - Temperature - Catalyst Cause1->Sol1 Sol2 Check Purity of Starting Materials Use Inert Atmosphere Cause2->Sol2 Sol3 Milder Reaction Conditions Cause3->Sol3 Sol4 Optimize Purification Method Cause4->Sol4

Caption: A troubleshooting guide for addressing low yields in the synthesis of this compound.

Technical Support Center: Purification of Chlorinated Pyrazolopyridines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of chlorinated pyrazolopyridines.

Troubleshooting Guides

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments.

Issue 1: Low Yield After Column Chromatography

Question: My yield of the chlorinated pyrazolopyridine is significantly lower than expected after purification by column chromatography. What are the potential causes and how can I improve it?

Answer: Low recovery after column chromatography is a common issue that can be attributed to several factors. A systematic approach to troubleshooting is recommended.

  • Product Instability on Silica Gel: Chlorinated pyrazolopyridines, particularly those with other functional groups, can be unstable on acidic silica gel, leading to degradation.

    • Solution: Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a basic modifier like triethylamine or ammonia. Alternatively, consider using a different stationary phase such as alumina or a polymer-based resin.

  • Irreversible Adsorption: Highly polar or basic pyrazolopyridine derivatives can bind strongly to the silica gel and may not elute with standard solvent systems.

    • Solution: Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol in dichloromethane, sometimes with a small percentage of ammonium hydroxide, can be effective.

  • Improper Solvent System Selection: An inappropriate solvent system can lead to poor separation and co-elution with impurities, resulting in the loss of product during fraction collection.

    • Solution: Carefully optimize the solvent system using Thin Layer Chromatography (TLC) before running the column. The ideal solvent system should provide a good separation between your product and impurities, with an Rf value for the product ideally between 0.2 and 0.4.

  • Co-elution with a UV-inactive Impurity: A significant portion of what appears to be your product spot on TLC might be a UV-inactive impurity, leading to an overestimation of the amount of product before the column.

    • Solution: Stain the TLC plate with a visualizing agent (e.g., potassium permanganate) to check for UV-inactive impurities.

Issue 2: Poor Separation of Product and Impurities

Question: I am having difficulty separating my chlorinated pyrazolopyridine from a closely related impurity during column chromatography. The spots are very close on TLC. What can I do?

Answer: Achieving good separation between closely eluting compounds requires careful optimization of your chromatographic conditions.

  • Suboptimal Solvent System: The chosen solvent system may not have sufficient selectivity for your compound and the impurity.

    • Solution: Experiment with different solvent systems. Sometimes, switching one of the solvents in your mobile phase (e.g., from ethyl acetate to acetone) can significantly alter the selectivity. A three-component solvent system (e.g., hexane/ethyl acetate/dichloromethane) can also provide better resolution.

  • Column Overloading: Loading too much crude material onto the column can lead to band broadening and poor separation.

    • Solution: Reduce the amount of sample loaded onto the column. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel.

  • Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.

    • Solution: Ensure the silica gel is packed uniformly. A slurry packing method is generally preferred over dry packing to avoid air bubbles and channels.

  • Use of a Different Stationary Phase: If optimizing the mobile phase does not provide adequate separation, consider using a different stationary phase with different selectivity, such as alumina or a bonded phase (e.g., C18 for reverse-phase chromatography).

Issue 3: Product "Oiling Out" During Recrystallization

Question: When I try to recrystallize my chlorinated pyrazolopyridine, it separates as an oil instead of forming crystals. What is causing this and how can I fix it?

Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the melting point of the solute.

  • Solution is Too Concentrated: If the solution is too concentrated, the compound may come out of solution as an oil.

    • Solution: Add more of the hot solvent to the oiled-out mixture to fully dissolve it, then allow it to cool slowly.

  • Cooling Rate is Too Fast: Rapid cooling can favor oil formation over crystal nucleation and growth.

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Gentle scratching of the inside of the flask with a glass rod can help induce crystallization.

  • Inappropriate Solvent Choice: The chosen solvent may be too good a solvent for your compound, or the compound's melting point may be lower than the boiling point of the solvent.

    • Solution: Select a solvent in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. If a single solvent is not suitable, a mixed solvent system (a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble) can be effective. The compound should be dissolved in a minimum amount of the hot "good" solvent, followed by the dropwise addition of the "poor" solvent until the solution becomes turbid.

Frequently Asked Questions (FAQs)

Q1: What are the most common purification techniques for chlorinated pyrazolopyridines?

A1: The most common purification techniques for chlorinated pyrazolopyridines are silica gel column chromatography and recrystallization.[1] For more challenging separations or for obtaining very high purity material, preparative High-Performance Liquid Chromatography (HPLC) is often employed.[2][3]

Q2: What are some common impurities I might encounter in the synthesis of chlorinated pyrazolopyridines?

A2: Common impurities can include:

  • Unreacted starting materials: Incomplete reactions can leave residual starting materials in your crude product.[4]

  • Over- or under-chlorinated species: The chlorination step may result in the formation of di- or tri-chlorinated byproducts, or the reaction may not go to completion, leaving non-chlorinated starting material.

  • Regioisomers: Depending on the synthetic route, different regioisomers of the chlorinated pyrazolopyridine may be formed.

  • Hydrolysis products: The chloro-substituent can be susceptible to hydrolysis, especially under basic or acidic conditions, leading to the formation of the corresponding hydroxypyrazolopyridine.

  • Byproducts from the chlorinating agent: Residuals or byproducts from the chlorinating agent (e.g., phosphorus oxychloride, thionyl chloride) can be present.

Q3: How do I choose a suitable solvent system for column chromatography of my chlorinated pyrazolopyridine?

A3: The best way to choose a solvent system is by performing Thin Layer Chromatography (TLC) analysis with your crude product.[5] Start with a non-polar solvent like hexane or heptane and gradually increase the polarity by adding a more polar solvent such as ethyl acetate, dichloromethane, or acetone.[1] The ideal solvent system will give your desired compound an Rf value of approximately 0.2-0.4 and show good separation from all impurities.

Q4: Can I use reverse-phase chromatography to purify my chlorinated pyrazolopyridine?

A4: Yes, reverse-phase chromatography can be a very effective technique for purifying chlorinated pyrazolopyridines, especially for compounds that are highly polar or difficult to separate by normal-phase chromatography. In reverse-phase chromatography, a non-polar stationary phase (like C18) is used with a polar mobile phase (typically a mixture of water and acetonitrile or methanol).

Q5: My chlorinated pyrazolopyridine is a solid. How do I choose a good recrystallization solvent?

A5: A good recrystallization solvent should meet the following criteria:

  • The compound should be highly soluble in the hot solvent but sparingly soluble in the cold solvent.[6]

  • The impurities should either be insoluble in the hot solvent (so they can be filtered off) or highly soluble in the cold solvent (so they remain in the mother liquor).

  • The solvent should not react with your compound.[6]

  • The solvent should have a relatively low boiling point for easy removal after crystallization.

Commonly used solvents for the recrystallization of heterocyclic compounds include ethanol, methanol, isopropanol, ethyl acetate, and mixtures such as hexane/ethyl acetate or dichloromethane/hexane.[7]

Data Presentation

Table 1: Column Chromatography Solvent Systems for Chlorinated Pyrazolopyridines

Compound ClassStationary PhaseEluent SystemTypical Rf of ProductNotes
Monochloro-pyrazolopyridinesSilica GelHexane / Ethyl Acetate (Gradient)0.3 - 0.5A gradient of 10% to 50% ethyl acetate in hexane is a good starting point.
Dichloro-pyrazolopyridinesSilica GelDichloromethane / Methanol (Gradient)0.2 - 0.4For more polar dichlorinated compounds, a small percentage of methanol (1-5%) in dichloromethane may be required.
Amino-chloro-pyrazolopyridinesSilica GelDichloromethane / Methanol / NH4OH0.2 - 0.3A mobile phase of 95:5:0.5 DCM/MeOH/NH4OH can be effective for basic compounds.
Chloro-pyrazolo[3,4-d]pyrimidinesSilica GelHeptane / Ethyl Acetate (3:1)~0.4This system has been reported for the purification of 6-chloro-1H-pyrazolo[3,4-d]pyrimidine.[8]

Table 2: Recrystallization Solvents for Chlorinated Pyrazolopyridines

Compound TypeRecommended Solvent(s)Expected PurityExpected Yield
Simple Monochloro-pyrazolopyridinesEthanol or Isopropanol>98%60-80%
Less Polar Chlorinated PyrazolopyridinesHexane / Ethyl Acetate>97%50-75%
More Polar Chlorinated PyrazolopyridinesDichloromethane / Hexane>98%55-80%
Chloro-pyrazolo[4,3-b]pyridinesNot specified, but product isolated as needles>99% (based on HRMS)78%

Experimental Protocols

Protocol 1: Purification of a Chlorinated Pyrazolopyridine by Silica Gel Column Chromatography

This protocol provides a general procedure for the purification of a chlorinated pyrazolopyridine using silica gel column chromatography.

  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane or ethyl acetate).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a series of solvent systems with varying polarities (e.g., different ratios of hexane/ethyl acetate).

    • Visualize the spots under UV light (254 nm and 365 nm) and/or by staining.

    • The optimal solvent system should give the desired product an Rf of ~0.3 and provide good separation from impurities.

  • Column Packing:

    • Select a glass column of an appropriate size for the amount of crude material (a rule of thumb is a 1:20 to 1:100 ratio of crude material to silica gel by weight).

    • Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar mobile phase.

    • Pour the slurry into the column and allow the silica to settle, ensuring a uniform and air-free packing. Drain the excess solvent until it is level with the top of the silica bed.

  • Sample Loading:

    • Dissolve the crude chlorinated pyrazolopyridine in a minimal amount of the column eluent or a more polar solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a suitable solvent, adding the silica gel, and evaporating the solvent under reduced pressure.

    • Carefully add the sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the solvent system determined from the TLC analysis.

    • If a gradient elution is required, gradually increase the polarity of the mobile phase.

    • Collect fractions of a suitable volume.

  • Analysis and Product Isolation:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified chlorinated pyrazolopyridine.

Protocol 2: Purification of a Chlorinated Pyrazolopyridine by Recrystallization

This protocol outlines a general procedure for the purification of a solid chlorinated pyrazolopyridine by recrystallization.

  • Solvent Selection:

    • Place a small amount of the crude solid in several test tubes.

    • Add a small amount of a different potential recrystallization solvent to each test tube.

    • Observe the solubility at room temperature. An ideal solvent will show low solubility.

    • Heat the test tubes to the boiling point of the respective solvents. The ideal solvent will fully dissolve the compound.

    • Allow the solutions to cool to room temperature and then in an ice bath. The ideal solvent will result in the formation of well-defined crystals.

  • Recrystallization Procedure:

    • Place the crude chlorinated pyrazolopyridine in an Erlenmeyer flask.

    • Add a minimal amount of the selected hot recrystallization solvent while stirring until the solid is completely dissolved.

    • If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

    • Perform a hot gravity filtration to remove the charcoal and any insoluble impurities.

    • Allow the filtrate to cool slowly to room temperature to induce crystallization. Further cooling in an ice bath can maximize crystal formation.

    • Collect the crystals by vacuum filtration using a Büchner funnel.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the purified crystals in a desiccator or a vacuum oven.

Mandatory Visualization

experimental_workflow crude Crude Chlorinated Pyrazolopyridine tlc TLC Analysis crude->tlc Optimize Solvent System column Column Chromatography crude->column tlc->column Informs Eluent analysis Purity Analysis (NMR, LC-MS) column->analysis recrystallization Recrystallization recrystallization->analysis pure_product Pure Product analysis->recrystallization Purity <95% analysis->pure_product Purity >95%

Caption: A typical experimental workflow for the purification of chlorinated pyrazolopyridines.

troubleshooting_low_yield start Low Yield Observed After Column check_stability Is the compound stable on silica gel? start->check_stability deactivate_silica Deactivate silica or use alumina check_stability->deactivate_silica No check_elution Did the product elute? check_stability->check_elution Yes end Improved Yield deactivate_silica->end increase_polarity Increase mobile phase polarity check_elution->increase_polarity No check_coelution Co-elution with impurities? check_elution->check_coelution Yes increase_polarity->end reoptimize_tlc Re-optimize solvent system on TLC check_coelution->reoptimize_tlc Yes check_coelution->end No, other issue reoptimize_tlc->end

Caption: Troubleshooting logic for low yield in column chromatography purification.

References

Overcoming poor solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine in assays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for handling challenging compounds. This guide provides troubleshooting and frequently asked questions (FAQs) to help researchers overcome poor aqueous solubility of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and similar heterocyclic compounds in various assays.

Frequently Asked Questions (FAQs)

Q1: My this compound, fully dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?

A1: This is a common phenomenon known as "crashing out" and occurs because of a drastic change in solvent polarity.[1] While this compound is likely soluble in the polar aprotic solvent Dimethyl Sulfoxide (DMSO), it is poorly soluble in water.[1][2] When the DMSO stock is diluted into a large volume of aqueous buffer, the DMSO concentration drops sharply, and the surrounding water molecules cannot maintain the compound in solution, leading to precipitation.[1][3]

Q2: What are the first steps I should take to troubleshoot this precipitation issue?

A2: Start with optimizing your dilution protocol. Instead of adding the buffer to your DMSO stock, try a "reverse dilution." While gently vortexing the larger volume of aqueous buffer, add your small volume of DMSO stock dropwise.[1] This rapid dispersion can sometimes prevent localized high concentrations that lead to precipitation. Also, ensure you are using anhydrous DMSO, as it is hygroscopic and absorbed water can reduce its solvating power.[1]

Q3: What is the maximum concentration of DMSO I can use in my cell-based assay?

A3: The maximum tolerable DMSO concentration is highly cell-line dependent.[1] As a general rule, most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][4] However, sensitive cell lines may show effects at concentrations as low as 0.1%.[1] It is critical to perform a DMSO tolerance control experiment for your specific cell line and assay duration to determine the acceptable limit.[1][5]

Q4: Can adjusting the pH of my buffer help improve the solubility of this compound?

A4: Yes, pH adjustment can be a very effective strategy for compounds with ionizable groups.[6][7] Pyridine and pyrazole moieties are basic and can be protonated at acidic pH. This salt formation often leads to a significant increase in aqueous solubility.[8][9] You should determine the pKa of your compound and adjust the buffer pH to a range where the compound is in its more soluble, ionized form. However, ensure the final pH is compatible with your assay system (e.g., proteins, cells).[10]

Q5: I'm still having solubility issues. What other formulation strategies can I try?

A5: If simple co-solvents and pH adjustments are insufficient, several advanced formulation strategies can be employed:

  • Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior.[11][12][13] They can encapsulate poorly soluble molecules, like this compound, forming an inclusion complex that has dramatically improved apparent aqueous solubility.[11][13][14] Modified cyclodextrins like Hydroxypropyl-β-cyclodextrin (HP-β-CD) are often used due to their higher water solubility and safety profile.[12][14]

  • Use of Surfactants: Surfactants can solubilize hydrophobic compounds by forming micelles.[6] Non-ionic surfactants like Tween® 20 or Tween® 80 are commonly used in in vitro assays, but their concentration must be kept low to avoid cell toxicity.[15][16]

  • Nanosuspensions: This technique involves reducing the particle size of the compound to the nanometer range.[17][18] This increases the surface area, which leads to a higher dissolution rate according to the Noyes-Whitney equation.[6][17][19] Nanosuspensions can be created by methods like high-pressure homogenization or wet media milling.[20][21]

  • Amorphous Solid Dispersions: This involves dispersing the compound in a polymeric carrier matrix.[17][22] The amorphous form of a drug has higher energy and thus greater solubility than its stable crystalline form.[8][14]

Troubleshooting Guides & Protocols

Solubility Enhancement Workflow

The following diagram outlines a systematic approach to addressing solubility issues in your assays.

G cluster_0 A Start: Compound Precipitates in Aqueous Buffer B Optimize Dilution Protocol (e.g., Reverse Dilution) A->B C Soluble? B->C D Proceed with Assay C->D Yes E Adjust Buffer pH (Consider Compound pKa) C->E No F Soluble? E->F F->D Yes G Advanced Formulation F->G No H Cyclodextrins G->H I Nanosuspension G->I J Solid Dispersion G->J K Validate Assay Compatibility (e.g., Cytotoxicity of Excipients) H->K I->K J->K K->D

Caption: Decision tree for troubleshooting poor compound solubility.

Protocol 1: Small-Scale Solubility Screening

This protocol helps determine the best solvent system before preparing a large stock solution.

  • Preparation: Weigh 1-2 mg of this compound into several small, clear glass vials.

  • Solvent Addition: To each vial, add a different solvent or co-solvent system. Start with common solvents like DMSO, ethanol, and various pH buffers (e.g., pH 4.0, 7.4, 9.0).

  • Solubilization: Vortex each vial vigorously for 1-2 minutes. Gentle heating (e.g., 37°C) or sonication can be used to aid dissolution, but be cautious of compound stability.[23]

  • Observation: Visually inspect for complete dissolution. If the solution is clear, the compound is soluble at that concentration. If particulates are visible, it is not fully soluble.

  • Aqueous Challenge: Take a small aliquot of the clear, dissolved stock (e.g., 2 µL) and add it to a larger volume of your final aqueous assay buffer (e.g., 198 µL) to mimic the final assay concentration and solvent percentage. Observe for any precipitation over time (e.g., immediately, 30 min, 2 hours).

Protocol 2: Preparation of a Cyclodextrin Inclusion Complex

This method can significantly enhance aqueous solubility by encapsulating the drug molecule.[11][14]

  • Molar Ratio Calculation: Determine the required amounts of this compound and a suitable cyclodextrin (e.g., HP-β-CD) for a 1:1 molar ratio.

  • Cyclodextrin Solution: Dissolve the calculated amount of HP-β-CD in your aqueous buffer to create the desired final concentration.

  • Complexation (Kneading Method):

    • Place the powdered compound in a glass mortar.

    • Add a small amount of the cyclodextrin solution to form a paste.

    • Knead the paste thoroughly with a pestle for 30-60 minutes.

    • Gradually add the remaining cyclodextrin solution while continuing to mix.

  • Equilibration: Transfer the final suspension to a sealed vial and shake or stir at room temperature for 24-48 hours to allow for equilibrium of complex formation.

  • Clarification: Centrifuge or filter the solution through a 0.22 µm filter to remove any undissolved compound. The clear filtrate contains the solubilized drug-cyclodextrin complex.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method like HPLC-UV.

G cluster_0 Cyclodextrin cluster_1 Poorly Soluble Drug cluster_2 Aqueous Solution CD Hydrophilic Exterior Hydrophobic Cavity Complex Soluble Drug-CD Complex Increased Apparent Solubility CD:t->Complex:h Drug 7-Chloro-1H- pyrazolo[4,3-c]pyridine Drug->Complex:h Encapsulation

Caption: Mechanism of solubility enhancement by cyclodextrin complexation.

Data & Comparison Tables

Table 1: Properties of Common Co-solvents Used in Assays

Co-SolventTypePropertiesCommon Use Notes
DMSO Polar AproticExcellent solvating power for many nonpolar compounds; miscible with water.[24]Gold standard for stock solutions. Keep final concentration <0.5% in cell assays.[1] Hygroscopic.[1]
Ethanol Polar ProticGood solvent for many organic compounds; miscible with water.Can be used in cell assays, often tolerated up to 1%. Can have biological effects.[4][15]
Polyethylene Glycol (PEG 400) PolymerWater-miscible, low toxicity.[25]Often used in preclinical formulations. Can increase viscosity.[16]
Propylene Glycol Polar ProticMiscible with water, often used in pharmaceutical formulations.[25]Generally considered safe for in vitro use at low concentrations.[16]

Table 2: Comparison of Key Solubility Enhancement Techniques

TechniquePrincipleAdvantagesConsiderations
Co-solvency Reduces solvent polarity.[19]Simple, widely applicable for stock solutions.Limited by solvent toxicity in final assay; risk of precipitation upon dilution.[19]
pH Adjustment Converts drug to a more soluble ionized (salt) form.[7]Highly effective for ionizable compounds; simple to implement.Final pH must be compatible with the assay system; not applicable to neutral compounds.
Cyclodextrin Complexation Encapsulates the hydrophobic drug in a soluble carrier.[11][13]Large increase in solubility; can improve stability.[12]Requires specific excipients; potential for drug-cyclodextrin binding to affect assay results.
Nanosuspension Increases surface area, enhancing dissolution rate.[26]High drug loading is possible; applicable to many compounds.[21][26]Requires specialized equipment (homogenizer, mill); potential for particle aggregation.[20]

References

Optimizing palladium catalyst for Suzuki coupling with 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Suzuki Coupling Reactions

Topic: Palladium-Catalyzed Suzuki Coupling of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for the Suzuki-Miyaura cross-coupling of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the Suzuki coupling of this compound considered challenging?

A1: The coupling of this substrate presents several challenges. Heteroaryl chlorides are generally less reactive than their bromide or iodide counterparts, requiring more active catalyst systems for efficient oxidative addition.[1][2] Additionally, the pyrazolopyridine core contains multiple nitrogen atoms that can coordinate to the palladium catalyst, potentially leading to catalyst inhibition or deactivation.[1][3]

Q2: What are the best initial conditions to screen for this reaction?

A2: A good starting point involves using a modern palladium pre-catalyst with a bulky, electron-rich phosphine ligand.[4] A strong inorganic base and an anhydrous aprotic solvent are recommended. For example, a combination of a G2 or G3 Buchwald pre-catalyst (e.g., XPhos Pd G3), cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) as the base, and 1,4-dioxane or toluene as the solvent at a temperature of 80-110 °C is a robust starting point for screening.[5][6]

Q3: Which factors are most critical for optimizing the reaction yield?

A3: The three most critical components to optimize are the ligand, the base, and the solvent.[7]

  • Ligand: The choice of phosphine ligand is paramount. Bulky, electron-rich biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) are often necessary to facilitate the challenging oxidative addition of the aryl chloride and promote the subsequent reductive elimination step.[4]

  • Base: The base activates the boronic acid for transmetalation.[5] Stronger, non-nucleophilic bases like K₃PO₄ and Cs₂CO₃ are often more effective than weaker ones like K₂CO₃ for difficult couplings.[5][6]

  • Solvent: The solvent affects the solubility of reagents and the stability of the catalytic species. Anhydrous aprotic polar solvents like 1,4-dioxane, THF, or toluene are commonly used, sometimes with a small amount of water to aid in dissolving the base.[5][8]

Q4: How can I minimize common side reactions like dehalogenation?

A4: Dehalogenation, the replacement of the chlorine atom with hydrogen, is a frequent side reaction.[6][9] It can be minimized by:

  • Choosing a weaker base: Strong alkoxide bases are more prone to causing dehalogenation; switching to carbonates or phosphates can help.[6]

  • Using appropriate ligands: The ligand choice can influence the relative rates of cross-coupling versus dehalogenation.

  • Avoiding certain solvents: Protic solvents like alcohols can sometimes act as a hydride source, leading to dehalogenation.[6]

  • Lowering the reaction temperature: High temperatures can sometimes promote this side reaction.[6]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
Low or No Product Yield 1. Inactive Catalyst System: The Pd(0) active species is not forming or is being deactivated. This is common with heteroaryl chlorides.[1][2]Screen Ligands: Use bulky, electron-rich biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) which are designed for challenging substrates.[4] • Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos Pd G3) to ensure reliable generation of the active Pd(0) species.
2. Ineffective Base/Solvent Combination: The base may not be strong enough or sufficiently soluble to promote transmetalation.[1][5]Screen Bases: Test stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[6] • Vary Solvent: Try different anhydrous solvents such as 1,4-dioxane, toluene, or THF. Anhydrous conditions can be crucial for some challenging couplings.[10]
3. Poor Reagent Quality: Degradation of the boronic acid, catalyst, or ligand (oxidation).[11]Use Fresh Reagents: Ensure the boronic acid is pure and not degraded (protodeboronation). Use fresh, properly stored catalyst and ligands.[11] • Degas Solvents: Use anhydrous, degassed solvents to prevent catalyst oxidation.[11]
Significant Dehalogenation 1. Base-Induced Decomposition: Strong bases, especially alkoxides, can generate palladium-hydride species that lead to reduction of the starting material.[6]Switch to a Weaker Base: Change from alkoxides (e.g., NaOEt, KOtBu) to inorganic bases like K₃PO₄, Cs₂CO₃, or K₂CO₃.[6]
2. High Reaction Temperature: Elevated temperatures can favor the dehalogenation pathway.[6]Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80 °C instead of 110 °C) for a longer duration.
Homocoupling of Boronic Acid 1. Presence of Oxygen: Oxygen in the reaction vessel can lead to oxidative homocoupling.[12]Ensure Inert Atmosphere: Properly degas the reaction mixture and maintain a positive pressure of an inert gas (Nitrogen or Argon) throughout the setup and reaction.[5][7]
2. Inefficient Transmetalation: If the transmetalation step is slow, the boronic acid has more time to undergo side reactions.Optimize Base and Solvent: Ensure the chosen base is effective at forming the boronate species to facilitate a rapid transmetalation step.

Data Presentation: Starting Conditions for Optimization

The following tables summarize common starting points for optimizing the Suzuki coupling of heteroaryl chlorides.

Table 1: Recommended Catalyst Systems

Catalyst Source (Pre-catalyst)LigandTypical Loading (mol%)Key Feature
Pd(OAc)₂ / Pd₂(dba)₃XPhos, SPhos, RuPhos1 - 5Versatile and effective for many heteroaryl chlorides.[4]
XPhos Pd G2 / G3(Internal)1 - 3Air-stable pre-catalysts ensuring reliable activation.[6]
Pd(PPh₃)₄PPh₃3 - 10"Classical" catalyst, may work for activated chlorides but often less effective for challenging substrates.[2]
PdCl₂(dppf)dppf2 - 5Common catalyst, effective for a range of couplings.[13]

Table 2: Recommended Base and Solvent Combinations

BaseSolvent(s)Typical TemperatureNotes
K₃PO₄1,4-Dioxane / H₂O (e.g., 10:1)80 - 110 °CA robust, strong base often successful for difficult couplings.[5][7]
Cs₂CO₃1,4-Dioxane or Toluene80 - 110 °CHighly effective, strong base, often used under anhydrous conditions.[5][13]
K₂CO₃Toluene / H₂O or DMF / H₂O90 - 110 °CA common, milder base. May require higher temperatures or more active catalysts.[14][15]
K-trimethylsilanolate (TMSOK)THF (anhydrous)25 - 65 °CA soluble organic base for anhydrous conditions, useful for refractory couplings.[10]

Experimental Protocol: General Procedure for Suzuki Coupling

This protocol provides a general method and should be optimized for the specific boronic acid being used. All operations should be performed under an inert atmosphere (Nitrogen or Argon).[5][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid or ester (1.2 - 1.5 equiv)

  • Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv)

  • Anhydrous, degassed solvent (e.g., 1,4-Dioxane, to make a 0.1 M solution)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk tube or reaction vial equipped with a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium pre-catalyst.

  • Inert Atmosphere: Seal the vessel with a septum or cap. Evacuate the vessel and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.[7]

  • Solvent Addition: Add the degassed solvent via syringe through the septum.

  • Reaction Execution: Place the sealed vessel in a preheated oil bath or heating block at the desired temperature (e.g., 100 °C). Stir the mixture vigorously for the required time (typically 2-24 hours).

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS to check for the consumption of the starting material.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and add water. Separate the layers and extract the aqueous layer with the organic solvent (2x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Purification: Filter the drying agent and concentrate the organic solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the final product.[7]

Visualizations

Suzuki Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-defined catalytic cycle involving three main steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[16]

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L Active Catalyst OA_Complex Ar-Pd(II)L(X) Oxidative Addition Complex Pd0->OA_Complex Oxidative Addition (Ar-X) TM_Complex Ar-Pd(II)L(Ar') Transmetalation Complex OA_Complex->TM_Complex Transmetalation (Ar'-B(OR)₂ + Base) TM_Complex->Pd0 Reductive Elimination (Ar-Ar') Product Ar-Ar' (Coupled Product) TM_Complex->Product ArX Ar-X (Aryl Halide) ArX->OA_Complex ArB Ar'-B(OR)₂ (Boronic Acid/Ester) ArB->TM_Complex

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Workflow for Low Yield

A systematic approach is essential when troubleshooting a low-yielding Suzuki coupling reaction.[11]

Troubleshooting_Workflow Start Low Yield Observed CheckReagents 1. Verify Reagent Quality - Boronic Acid Purity - Catalyst/Ligand Integrity - Anhydrous/Degassed Solvent Start->CheckReagents CheckConditions 2. Confirm Reaction Setup - Inert Atmosphere? - Correct Temperature? - Adequate Stirring? CheckReagents->CheckConditions Reagents OK AnalyzeSideProducts 3. Analyze for Side Reactions - Dehalogenation? - Homocoupling? - Protodeboronation? CheckConditions->AnalyzeSideProducts Setup OK Optimize 4. Systematically Optimize - Screen Ligands - Screen Bases - Screen Solvents - Vary Temperature AnalyzeSideProducts->Optimize Side Rxns Minimal End Improved Yield Optimize->End

Caption: A logical workflow for diagnosing and resolving low yield issues.

References

Side reactions to consider when functionalizing 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 7-Chloro-1H-pyrazolo[4,3-c]pyridine. This guide is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and avoiding potential side reactions during the chemical modification of this important heterocyclic scaffold.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific problems that may be encountered during the functionalization of this compound, providing potential causes and actionable solutions.

Q1: I am observing significant amounts of dehalogenated product (1H-pyrazolo[4,3-c]pyridine) in my Suzuki-Miyaura coupling reaction. What is the cause and how can I prevent it?

A1: Dehalogenation is a common side reaction in palladium-catalyzed cross-coupling reactions, particularly with electron-deficient heteroaryl chlorides. The likely cause is the premature quenching of the organopalladium intermediate by a hydride source before reductive elimination with the boronic acid can occur.

Troubleshooting Steps:

  • Choice of Base and Solvent: The combination of base and solvent can be a source of hydride. For instance, the use of alkoxide bases in alcohol solvents can generate palladium hydride species. Consider switching to a non-protic solvent like dioxane or toluene and using a carbonate or phosphate base.

  • Ligand Selection: Bulky, electron-rich phosphine ligands can promote the desired cross-coupling over dehalogenation. Ligands such as XPhos or SPhos have been shown to be effective in similar systems.

  • Reaction Temperature: Lowering the reaction temperature may help to suppress the dehalogenation pathway, which can become more prevalent at elevated temperatures.

  • Moisture Control: Ensure anhydrous reaction conditions, as water can sometimes contribute to dehalogenation.

Q2: My Suzuki-Miyaura reaction is producing a significant amount of homocoupled biaryl product from my boronic acid. How can I minimize this side reaction?

A2: Homocoupling of boronic acids is another frequent side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen or by the direct reaction of the boronic acid with the Pd(II) precatalyst before the catalytic cycle is fully established.

Troubleshooting Steps:

  • Inert Atmosphere: It is crucial to thoroughly degas all solvents and reagents and to maintain a strict inert atmosphere (e.g., argon or nitrogen) throughout the reaction to minimize oxygen-mediated homocoupling.

  • Palladium Precatalyst: Using a Pd(0) source directly, such as Pd(PPh₃)₄, or a pre-catalyst that is readily reduced to Pd(0) can help. If using a Pd(II) source like Pd(OAc)₂, ensure efficient in situ reduction.

  • Reaction Conditions: Carefully screen the base and solvent. In some cases, weaker bases or the addition of a small amount of water (with anhydrous bases like K₃PO₄) can influence the rate of transmetalation versus homocoupling.

Q3: I am attempting a Buchwald-Hartwig amination and observing low conversion of my this compound. What are the potential reasons for this?

A3: The amination of electron-deficient heteroaryl chlorides like this compound can be challenging.[1] Low conversion can be due to several factors including catalyst inhibition, inappropriate ligand choice, or suboptimal reaction conditions.

Troubleshooting Steps:

  • Ligand Choice: The selection of the ligand is critical. For challenging substrates, bulky, electron-rich biarylphosphine ligands are often necessary to promote efficient oxidative addition and reductive elimination. Consider screening ligands such as Xantphos, BINAP, or DPPF.[2]

  • Base Selection: The choice of base is also crucial. Strong, non-nucleophilic bases like NaOt-Bu, K₃PO₄, or Cs₂CO₃ are commonly used. The solubility of the base can also play a role, so screening different bases is recommended.

  • Catalyst Deactivation: The nitrogen atoms in the pyrazolo[4,3-c]pyridine core can potentially coordinate to the palladium center and inhibit catalysis. Using a higher catalyst loading or a pre-catalyst designed for heteroaromatic substrates may be beneficial.

  • Temperature and Reaction Time: These reactions often require elevated temperatures (80-120 °C) to proceed efficiently. Ensure the reaction is heated for a sufficient amount of time, monitoring by TLC or LC-MS.

Q4: I am observing the formation of an N-arylated or N-alkylated byproduct in my reaction. How can I favor C-functionalization at the 7-position?

A4: The pyrazole ring of this compound contains two nitrogen atoms (N1 and N2) that are potential sites for nucleophilic attack or arylation, leading to regioselectivity issues.

Troubleshooting Steps:

  • Protecting Groups: The most effective way to prevent N-functionalization is to protect the pyrazole nitrogen. A variety of protecting groups can be employed, and their choice will depend on the subsequent reaction conditions. Selective protection of N1 or N2 can also be achieved by carefully choosing the protecting group and reaction conditions.

  • Reaction Conditions: In some cases, regioselectivity can be influenced by the choice of catalyst, base, and solvent. For instance, in copper-catalyzed N-arylation reactions, the choice of ligand can influence the regioselectivity. For palladium-catalyzed reactions, steric hindrance around the nitrogen atoms can disfavor N-arylation.

Q5: My reaction is leading to the formation of 7-Hydroxy-1H-pyrazolo[4,3-c]pyridine. What is causing this hydrolysis?

A5: Hydrolysis of the chloro-substituent to a hydroxyl group can occur under certain conditions, particularly in the presence of strong bases and water, or at high temperatures in aqueous media.[3][4]

Troubleshooting Steps:

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water.

  • Base Selection: Avoid using hydroxide bases (e.g., NaOH, KOH) if hydrolysis is a concern. Weaker, non-hydroxide bases like K₂CO₃ or Cs₂CO₃ are generally preferred.

  • Temperature Control: Perform the reaction at the lowest effective temperature to minimize the rate of hydrolysis.

Quantitative Data Summary

The following table summarizes typical yields and side products observed under various reaction conditions for the functionalization of chloro-aza-indazoles and related heterocycles. This data is intended to provide a comparative overview to guide reaction optimization.

Reaction TypeSubstrateCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Desired Product Yield (%)Major Side Product(s) & Yield (%)
Suzuki-Miyaura 3-chloroindazole5-indole boronic acidPd₂(dba)₃ / SPhosK₃PO₄Dioxane/H₂O100~90%Dehalogenation (<5%)
Suzuki-Miyaura 6-chloro-3-iodo-pyrazolo[3,4-b]pyridinePhenylboronic acidPd(OAc)₂ / dppfCs₂CO₃THF6068%Not specified
Buchwald-Hartwig 5-bromo-1H-pyrazolo[3,4-c]pyridineMorpholinePd₂(dba)₃ / XantphosCs₂CO₃Dioxane11097%Not specified
Buchwald-Hartwig 4-halo-1H-1-tritylpyrazolePiperidinePd(dba)₂ / tBuDavePhosNaOt-BuXylene160 (MW)~60% (with bromo)Low yield with iodo and chloro substrates

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound:

  • To an oven-dried reaction vessel, add this compound (1.0 equiv.), the corresponding boronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Add the degassed solvent (e.g., dioxane/water 10:1) via syringe.

  • The reaction mixture is heated to the desired temperature (e.g., 80-110 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Protocol for Buchwald-Hartwig Amination of this compound:

  • To an oven-dried reaction vessel, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2-5 mol%), the ligand (e.g., Xantphos, 4-10 mol%), and the base (e.g., Cs₂CO₃, 1.5-2.0 equiv.).

  • The vessel is sealed with a septum and purged with an inert gas (argon or nitrogen).

  • Add a solution of this compound (1.0 equiv.) and the amine (1.1-1.5 equiv.) in the degassed solvent (e.g., dioxane or toluene).

  • The reaction mixture is heated to the desired temperature (e.g., 100-120 °C) and stirred for the required time (monitored by TLC or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent, and filtered through a pad of celite.

  • The filtrate is washed with water and brine, and the organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography.

Visualizations

Troubleshooting_Suzuki_Coupling start Low Yield or No Reaction in Suzuki Coupling of This compound check_sm Check Starting Materials (Purity, Activity of Boronic Acid) start->check_sm check_sm->start [Impure/Inactive] sm_ok Starting Materials OK check_sm->sm_ok [Purity OK] check_catalyst Evaluate Catalyst System (Pd source, Ligand) check_conditions Assess Reaction Conditions (Base, Solvent, Temperature) check_catalyst->check_conditions [Appropriate] catalyst_issue Potential Catalyst Issue check_catalyst->catalyst_issue [Suboptimal] conditions_issue Potential Conditions Issue check_conditions->conditions_issue [Suboptimal] side_reaction_check Analyze for Side Products check_conditions->side_reaction_check [Seemingly OK] sm_ok->check_catalyst optimize_catalyst Optimize Catalyst: - Use bulky, electron-rich ligand (e.g., SPhos, XPhos) - Use Pd(0) source or efficient precatalyst catalyst_issue->optimize_catalyst optimize_conditions Optimize Conditions: - Screen bases (K3PO4, Cs2CO3) - Use anhydrous, aprotic solvent (Dioxane, Toluene) - Adjust temperature conditions_issue->optimize_conditions dehalogenation Dehalogenation Observed side_reaction_check->dehalogenation homocoupling Homocoupling Observed side_reaction_check->homocoupling solve_dehalogenation To Minimize Dehalogenation: - Use less protic solvent/base combination - Lower reaction temperature - Use appropriate ligand dehalogenation->solve_dehalogenation solve_homocoupling To Minimize Homocoupling: - Ensure rigorous inert atmosphere - Use Pd(0) source - Optimize base and solvent homocoupling->solve_homocoupling Buchwald_Hartwig_Troubleshooting start Low Conversion in Buchwald-Hartwig Amination of This compound catalyst_deactivation Catalyst Deactivation/ Inhibition? start->catalyst_deactivation ligand_issue Inappropriate Ligand? catalyst_deactivation->ligand_issue [No] increase_catalyst Increase catalyst loading or use a robust precatalyst catalyst_deactivation->increase_catalyst [Yes] conditions_issue Suboptimal Conditions? ligand_issue->conditions_issue [No] screen_ligands Screen bulky, electron-rich ligands (e.g., Xantphos, BINAP) ligand_issue->screen_ligands [Yes] optimize_conditions Optimize conditions: - Screen strong, non-nucleophilic bases (NaOtBu, K3PO4, Cs2CO3) - Ensure sufficient temperature (80-120 °C) conditions_issue->optimize_conditions [Yes] side_reaction_check Check for Side Reactions conditions_issue->side_reaction_check [No] hydrolysis Hydrolysis to Hydroxy-derivative side_reaction_check->hydrolysis n_arylation N-Arylation side_reaction_check->n_arylation prevent_hydrolysis Prevent Hydrolysis: - Use anhydrous conditions - Avoid hydroxide bases hydrolysis->prevent_hydrolysis prevent_n_arylation Prevent N-Arylation: - Use N-protecting group on pyrazole n_arylation->prevent_n_arylation Side_Reaction_Pathways substrate This compound desired_c7_product Desired C7-Functionalized Product substrate->desired_c7_product Desired Reaction Pathway (e.g., Suzuki, Buchwald-Hartwig) dehalogenation Dehalogenation substrate->dehalogenation Side Reaction hydrolysis Hydrolysis substrate->hydrolysis Side Reaction n_functionalization N-Functionalization (N1 or N2) substrate->n_functionalization Side Reaction dehalogenated_product 1H-pyrazolo[4,3-c]pyridine dehalogenation->dehalogenated_product hydrolyzed_product 7-Hydroxy-1H-pyrazolo[4,3-c]pyridine hydrolysis->hydrolyzed_product n_functionalized_product N-Functionalized Isomers n_functionalization->n_functionalized_product

References

Troubleshooting low conversion in pyrazolo[3,4-b]pyridine synthesis.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common challenges encountered during the synthesis of pyrazolo[3,4-b]pyridines, with a particular focus on addressing low conversion rates and optimizing reaction outcomes.

Troubleshooting Guides & FAQs

This section provides answers to specific issues that may arise during your experiments.

Issue 1: Low or No Product Yield in Three-Component Reactions

Question: I am performing a three-component synthesis of a pyrazolo[3,4-b]pyridine derivative and observing a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?

Answer: Low yields in the three-component synthesis of pyrazolo[3,4-b]pyridines are a common challenge and can be attributed to several factors. A systematic approach to troubleshooting is recommended.[1]

Key Troubleshooting Steps:

  • Purity of Starting Materials: The purity of reactants, especially the aminopyrazole, is critical as impurities can interfere with the reaction.[1]

    • Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1]

  • Catalyst Selection and Loading: The choice and amount of catalyst can significantly influence the reaction's success.[1]

    • Recommendation: Screen various catalysts. While common acidic catalysts like acetic acid are often used, Lewis acids such as ZrCl₄ or nano-magnetic catalysts have demonstrated effectiveness.[1] For instance, in a synthesis utilizing an amorphous carbon-supported sulfonic acid (AC-SO3H), an optimal loading of 5 mg was identified.[1][2]

  • Solvent Effects: The solvent plays a crucial role in reactant solubility and reaction kinetics.[1]

    • Recommendation: Conduct a solvent screen. Ethanol is a frequently used solvent.[1][2] In some cases, solvent-free conditions at elevated temperatures (e.g., 100°C) have resulted in high yields.[1]

  • Reaction Temperature and Time: Suboptimal temperature or reaction duration can lead to incomplete reactions or product degradation.[1]

    • Recommendation: Optimize the reaction temperature. While some syntheses proceed at room temperature, others may require heating.[1] It is advisable to monitor the reaction's progress using Thin Layer Chromatography (TLC) to determine the ideal reaction time.[1]

  • Reaction Monitoring: Inadequate monitoring can result in premature or delayed termination of the reaction.

    • Recommendation: Utilize TLC to track the consumption of starting materials and the formation of the product. UV light (254 nm) is a common visualization method for these aromatic compounds, where they typically appear as dark spots. Staining with iodine vapor can also be an effective visualization technique.[1]

Issue 2: Formation of Regioisomers

Question: My reaction is producing a mixture of regioisomers. How can I control the regioselectivity or separate the isomers?

Answer: The formation of regioisomers is a known challenge in the synthesis of pyrazolo[3,4-b]pyridines, particularly when employing unsymmetrical starting materials.[1][3]

Strategies to Address Regioisomer Formation:

  • Controlling Regioselectivity:

    • Reactant Choice: The relative electrophilicity of the carbonyl groups in a non-symmetrical 1,3-dicarbonyl compound will dictate the proportions of the resulting regioisomers.[3] When the electrophilicity of the two carbonyl groups is significantly different, a regioselectivity higher than 80% can be achieved.[3] For example, in the reaction of 5-aminopyrazole with 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group attached to the CF₃ group reacts first, leading to a specific regioisomer.[3]

    • Reaction Conditions: In some instances, the choice of catalyst and solvent can influence regioselectivity. It is recommended to consult the literature for protocols similar to your target molecule.[1]

  • Separation of Regioisomers:

    • Column Chromatography: Flash column chromatography is the most prevalent method for separating regioisomers. The selection of the eluent is critical. A gradient of hexane and ethyl acetate is often a good starting point for the separation of many organic compounds.[1]

Issue 3: Difficulty with Product Purification

Question: I am struggling to purify my final pyrazolo[3,4-b]pyridine product. What are some effective purification strategies?

Answer: The purification of pyrazolo[3,4-b]pyridines can be challenging due to their polarity and the potential for co-eluting byproducts.[1]

Purification Techniques:

  • Work-up Procedure: A thorough work-up is essential to remove catalysts and inorganic salts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt like Na₂SO₄ before solvent evaporation.[1]

  • Column Chromatography:

    • Stationary Phase: Silica gel is the most commonly used stationary phase.[1]

    • Mobile Phase: A systematic approach to eluent selection is recommended. Begin with a non-polar solvent such as hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate.[1] Due to the basic nature of pyridines, tailing can be an issue on silica gel. This can often be mitigated by adding a small amount of a base, such as triethylamine, to the eluent.[4]

  • Crystallization: If the product is a solid, crystallization from a suitable solvent system can be a highly effective method for achieving high purity.[4]

  • Acid-Base Extraction: Leveraging the basicity of the pyridine ring, an acidic wash (e.g., dilute HCl) can be used to protonate the product and extract it into the aqueous layer, separating it from non-basic impurities. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[4]

Data Presentation

Table 1: Optimization of Reaction Conditions for Pyrazolo[3,4-b]pyridine Synthesis

EntryCatalystCatalyst LoadingSolventTemperature (°C)Time (h)Yield (%)Reference
1Acetic Acid-EthanolReflux--[1]
2ZrCl₄0.15 mmolEtOH/DMF (1:1)951613-28[5]
3AC-SO₃H5 mgEthanolRoom Temp0.5-0.75~80[2]
4Ag(CF₃CO₂)10 mol%DMAc1002up to 88[6]
5Cu(II) acetylacetonate0.1 equivCHCl₃Room Temp1094[7]
6--Solvent-free100-High[1]

Table 2: Effect of Catalyst on Yield in a Cu(II)-Catalyzed Synthesis

EntryCatalystCatalyst Loading (equiv)Time (h)Yield (%)
1CuCl₂0.504820
2Dichloro(1,10-phenanthroline)copper(II)0.502438
3Copper(II) tert-butyl acetoacetate0.501647
4Copper(II) acetate0.101080
5Copper(II) acetylacetonate0.101094
6Copper(II)ethyl acetoacetate0.101060
7CuSO₄0.502442
8Cu(OTf)₂0.502466
Data adapted from a study on Cu(II)-catalyzed synthesis of pyrazolo[3,4-b]pyridine derivatives.[7]

Experimental Protocols

General Procedure for the Synthesis of Pyrazolo[3,4-b]pyridines from α,β-Unsaturated Ketones:

To a solution of the α,β-unsaturated ketone (0.5 mmol) in DMF (0.5 mL), a solution of 5-amino-1-phenyl-pyrazole (0.5 mmol) in EtOH (0.5 mL) is added at 25 °C. The reaction mixture is degassed, and ZrCl₄ (0.15 mmol) is added. The reaction mixture is then vigorously stirred at 95 °C for 16 h.[5]

General Procedure for the AC-SO₃H-Catalyzed Synthesis of Tetrahydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylates:

At room temperature, a mixture of 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (0.25 mmol), aniline (0.25 mmol), and AC-SO₃H (5 mg) is agitated in ethanol (2.0 mL) for 30–45 minutes. The progress of the reaction is monitored by TLC. After completion, the mixture is filtered and washed with ethanol.[2]

Visualizations

Troubleshooting_Workflow Troubleshooting Low Conversion in Pyrazolo[3,4-b]pyridine Synthesis start Low Conversion Observed check_purity Check Purity of Starting Materials start->check_purity purify Purify/Recrystallize Reactants check_purity->purify Impure? screen_catalyst Screen Catalysts (e.g., Lewis Acids) check_purity->screen_catalyst Pure purify->screen_catalyst optimize_catalyst Optimize Catalyst Loading screen_catalyst->optimize_catalyst screen_solvent Perform Solvent Screen optimize_catalyst->screen_solvent optimize_conditions Optimize Temperature and Reaction Time screen_solvent->optimize_conditions monitor_reaction Monitor Reaction by TLC optimize_conditions->monitor_reaction workup_purification Proper Work-up and Purification monitor_reaction->workup_purification success Improved Conversion workup_purification->success

Caption: A flowchart for systematically troubleshooting low conversion in pyrazolo[3,4-b]pyridine synthesis.

Regioisomer_Formation_Logic Controlling Regioisomer Formation start Unsymmetrical 1,3-Dicarbonyl Reactant electrophilicity Relative Electrophilicity of Carbonyl Groups start->electrophilicity similar_electro Similar Electrophilicity electrophilicity->similar_electro Is different_electro Different Electrophilicity electrophilicity->different_electro Is Not mixture Mixture of Regioisomers (~50:50) similar_electro->mixture single_isomer Predominantly One Regioisomer (>80%) different_electro->single_isomer separation Separation Required (e.g., Column Chromatography) mixture->separation

Caption: Logical relationship between reactant properties and regioisomer formation in pyrazolo[3,4-b]pyridine synthesis.

References

Technical Support Center: Scaling Up the Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals involved in the scaled-up synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine for preclinical studies. It provides detailed experimental protocols, troubleshooting advice, and frequently asked questions to address common challenges encountered during large-scale production.

Experimental Protocols

A viable and scalable synthetic route to this compound can be adapted from methodologies developed for related isomers, with a focus on process safety and optimization for larger quantities. The following protocol is a recommended starting point for kilogram-scale synthesis.

Overall Reaction Scheme:

Step 1: Chlorination of 2,6-dichloro-4-methylpyridine

  • Objective: To produce 2,6-dichloro-4-(chloromethyl)pyridine.

  • Procedure:

    • Charge a suitable reactor with 2,6-dichloro-4-methylpyridine and a suitable solvent such as dichlorobenzene.

    • Heat the mixture to 110-120 °C.

    • Slowly introduce N-chlorosuccinimide (NCS) portion-wise, monitoring the reaction by HPLC or TLC.

    • Maintain the temperature until the reaction is complete.

    • Cool the reaction mixture and filter to remove succinimide.

    • The filtrate containing the product is used directly in the next step.

Step 2: Cyanation of 2,6-dichloro-4-(chloromethyl)pyridine

  • Objective: To synthesize 2,6-dichloro-4-pyridinecarbonitrile.

  • Procedure:

    • To the solution from Step 1, add an aqueous solution of sodium cyanide (NaCN) and a phase-transfer catalyst (e.g., tetrabutylammonium bromide).

    • Heat the biphasic mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress.

    • Upon completion, separate the organic layer, wash with water and brine, and concentrate to obtain the crude product.

Step 3: Amination of 2,6-dichloro-4-pyridinecarbonitrile

  • Objective: To produce 2-amino-6-chloro-4-pyridinecarbonitrile.

  • Procedure:

    • Dissolve the crude product from Step 2 in a suitable solvent like DMSO.

    • Add a source of ammonia, such as a solution of ammonia in a suitable solvent or ammonium hydroxide, and a copper catalyst (e.g., CuI) with a ligand (e.g., L-proline).

    • Heat the mixture to 100-110 °C in a sealed reactor.

    • After the reaction is complete, cool the mixture, and quench with water.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Purify by crystallization or column chromatography.

Step 4: Formation of Formimidamide Intermediate

  • Objective: To create N'-(6-chloro-4-cyanopyridin-2-yl)-N,N-dimethylformimidamide.

  • Procedure:

    • Suspend 2-amino-6-chloro-4-pyridinecarbonitrile in a suitable solvent like toluene.

    • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA).

    • Heat the mixture to reflux (around 110 °C) for several hours.

    • Monitor the reaction until completion.

    • Cool the mixture and collect the precipitated product by filtration.

Step 5: Cyclization to this compound

  • Objective: To form the final product.

  • Procedure:

    • Dissolve the formimidamide intermediate from Step 4 in a suitable solvent such as acetic acid.

    • Add hydrazine hydrate slowly at room temperature.

    • Heat the reaction mixture to 80-90 °C.

    • Monitor the cyclization.

    • Upon completion, cool the reaction, and neutralize with a base (e.g., sodium bicarbonate solution).

    • Extract the product with an appropriate solvent (e.g., dichloromethane).

    • Purify the crude product by crystallization or silica gel chromatography to yield this compound.

Data Presentation

Table 1: Summary of Typical Reaction Parameters and Yields for Scaled-Up Synthesis

StepKey ReagentsSolventTemperature (°C)Time (h)Typical Yield (%)
12,6-dichloro-4-methylpyridine, NCSDichlorobenzene110-1204-6>95 (in solution)
2NaCN, Phase-transfer catalystDichlorobenzene/H₂O80-902-485-90
3Ammonia source, CuI, L-prolineDMSO100-11012-1870-80
4DMF-DMAToluene~110 (reflux)3-590-95
5Hydrazine hydrateAcetic acid80-902-480-85

Troubleshooting Guides and FAQs

Question 1: The yield of the amination step (Step 3) is consistently low on a larger scale. What could be the issue?

  • Possible Causes:

    • Poor mixing/mass transfer: In a large reactor, inefficient stirring can lead to poor mixing of the heterogeneous reaction mixture (solid starting material, liquid solvent, gaseous or aqueous ammonia).

    • Inhibition of the copper catalyst: Impurities in the starting material or solvent can poison the catalyst.

    • Incomplete reaction: The reaction time may need to be extended at a larger scale to ensure full conversion.

    • Side reactions: At elevated temperatures for extended periods, side reactions such as hydrolysis of the nitrile group may occur.

  • Troubleshooting Steps:

    • Improve agitation: Ensure the reactor's stirring mechanism is adequate for the scale and viscosity of the reaction mixture. Consider using a mechanical stirrer with appropriate impeller design.

    • Purify starting materials: Analyze the starting 2,6-dichloro-4-pyridinecarbonitrile for impurities and consider recrystallization if necessary. Use high-purity solvents.

    • Optimize reaction time and temperature: Conduct small-scale experiments to determine the optimal balance between reaction rate and impurity formation. Monitor the reaction progress closely using in-process controls (e.g., HPLC).

    • Degas the reaction mixture: Before adding the catalyst, sparge the mixture with an inert gas (e.g., nitrogen or argon) to remove dissolved oxygen, which can deactivate the copper catalyst.

Question 2: During the final cyclization step (Step 5), we observe the formation of significant impurities. How can we minimize these?

  • Possible Causes:

    • Exothermic reaction: The initial reaction with hydrazine hydrate can be exothermic. Poor temperature control on a large scale can lead to temperature spikes, promoting side reactions.

    • Regioisomer formation: Depending on the reaction conditions, there is a possibility of forming other pyrazolopyridine isomers.

    • Degradation of the product: The product might be unstable under prolonged heating in acidic conditions.

  • Troubleshooting Steps:

    • Controlled addition of hydrazine: Add the hydrazine hydrate solution slowly and sub-surface to ensure good mixing and to control the initial exotherm. Use a cooling jacket on the reactor if necessary.

    • Optimize temperature and reaction time: Find the minimum temperature and time required for complete cyclization to minimize the formation of degradation products.

    • pH control during workup: Neutralize the reaction mixture carefully and promptly after completion to prevent acid-catalyzed degradation of the product.

    • Inert atmosphere: Conduct the reaction under a nitrogen or argon atmosphere to prevent potential oxidative side reactions.

Question 3: We are having difficulty with the purification of the final product at a multi-kilogram scale. What are the recommended methods?

  • Challenges with large-scale purification:

    • Column chromatography: Often impractical and expensive for multi-kilogram quantities.

    • Product isolation: The product may be an oil or a solid that is difficult to handle.

  • Recommended Purification Strategies:

    • Crystallization: This is the most cost-effective and scalable method for purifying solid products.

      • Solvent screening: Perform a systematic screening of different solvent systems (single solvents and mixtures) to find conditions that provide good recovery and high purity.

      • Cooling profile: Optimize the cooling rate during crystallization to control crystal size and minimize impurity inclusion.

      • Seeding: Use a small amount of pure product as seed crystals to induce crystallization and improve consistency.

    • Slurry washing: If the product is a solid with solid impurities, washing the crude material with a solvent in which the product has low solubility can be an effective purification step.

    • Acid-base extraction: If the impurities have different acid-base properties than the product, an extractive workup can be used for initial purification before crystallization.

Visualizations

experimental_workflow start Start: 2,6-dichloro-4-methylpyridine step1 Step 1: Chlorination (NCS, Dichlorobenzene, 110-120°C) start->step1 intermediate1 Intermediate 1: 2,6-dichloro-4-(chloromethyl)pyridine step1->intermediate1 step2 Step 2: Cyanation (NaCN, PTC, 80-90°C) intermediate1->step2 intermediate2 Intermediate 2: 2,6-dichloro-4-pyridinecarbonitrile step2->intermediate2 step3 Step 3: Amination (Ammonia, CuI, L-proline, DMSO, 100-110°C) intermediate2->step3 intermediate3 Intermediate 3: 2-amino-6-chloro-4-pyridinecarbonitrile step3->intermediate3 step4 Step 4: Formimidamide Formation (DMF-DMA, Toluene, Reflux) intermediate3->step4 intermediate4 Intermediate 4: Formimidamide Derivative step4->intermediate4 step5 Step 5: Cyclization (Hydrazine hydrate, Acetic acid, 80-90°C) intermediate4->step5 end_product Final Product: This compound step5->end_product

Caption: Synthetic workflow for this compound.

troubleshooting_logic issue Low Yield in Amination (Step 3) cause1 Poor Mixing/ Mass Transfer issue->cause1 cause2 Catalyst Inhibition issue->cause2 cause3 Incomplete Reaction issue->cause3 solution1 Improve Agitation cause1->solution1 solution2 Purify Starting Materials & Solvents cause2->solution2 solution3 Optimize Reaction Time & Temperature cause3->solution3

Caption: Troubleshooting logic for low yield in the amination step.

Validation & Comparative

Head-to-head comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and dasatinib in a kinase panel

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kinase inhibitor research, both novel scaffolds and established drugs play crucial roles. This guide provides a head-to-head comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, a heterocyclic scaffold for kinase inhibitor development, and dasatinib, a potent multi-kinase inhibitor approved for clinical use. The comparison focuses on their respective kinase inhibition profiles, supported by experimental data and methodologies.

Introduction to the Compounds

Dasatinib , sold under the brand name Sprycel, is a second-generation tyrosine kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).[1] Its mechanism of action involves the potent inhibition of the BCR-ABL fusion protein and members of the Src kinase family.[1] Unlike its predecessor, imatinib, dasatinib can bind to both the active and inactive conformations of the ABL kinase, which contributes to its increased potency and effectiveness against some imatinib-resistant mutations.[1]

This compound is a heterocyclic compound that serves as a scaffold in medicinal chemistry for the synthesis of more complex molecules. While not an active drug itself, its derivatives have been investigated as inhibitors of various kinases, including extracellular signal-regulated kinase (ERK) and Receptor-Interacting Protein 1 (RIP1) kinase. The pyrazolo[4,3-c]pyridine core is a key structural motif in the development of novel kinase inhibitors.

Kinase Inhibition Profile

A direct head-to-head comparison of this compound and dasatinib in a single kinase panel is not feasible as the former is a chemical scaffold and not typically screened for broad kinase activity in its unfunctionalized form. However, we can present the well-documented kinase inhibition profile of dasatinib and discuss the kinase targets of inhibitors derived from the this compound scaffold.

Dasatinib: A Multi-Targeted Kinase Inhibitor

Dasatinib is known to inhibit a broad range of kinases with high potency. The following table summarizes its inhibitory activity (IC50) against a selection of key on-target and off-target kinases.

Kinase TargetIC50 (nM)Kinase Family
ABL<0.45 - 3Tyrosine Kinase
SRC<0.25 - 0.5Tyrosine Kinase
LYN-Tyrosine Kinase
YES-Tyrosine Kinase
c-KIT-Tyrosine Kinase
PDGFRβ-Tyrosine Kinase
EphA2-Tyrosine Kinase
FAK0.2Tyrosine Kinase
Csk4.4 - 7Tyrosine Kinase

Note: IC50 values can vary depending on the specific assay conditions. The values presented are representative figures from published studies.[2][3][4]

This compound Scaffold in Kinase Inhibitor Discovery

The this compound core is a versatile starting point for the development of potent and selective kinase inhibitors. Research has shown that derivatives of this scaffold can be tailored to target specific kinases. For instance, pyrazolo[4,3-c]pyridine derivatives have been explored as inhibitors of:

  • Extracellular Signal-Regulated Kinase (ERK): A key component of the MAPK signaling pathway.

  • Receptor-Interacting Protein 1 (RIP1) Kinase: Involved in necroptosis, a form of programmed cell death.

  • Carbonic Anhydrases: While not kinases, this demonstrates the broad applicability of the scaffold in enzyme inhibition.

The biological activity of these derivatives is highly dependent on the specific chemical groups attached to the core structure.

Experimental Protocols

The following is a representative protocol for an in vitro kinase inhibition assay, which is a standard method for determining the potency of compounds like dasatinib.

In Vitro Kinase Inhibition Assay (General Protocol)

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate (peptide or protein)

  • Test compound (e.g., dasatinib) stock solution in DMSO

  • Kinase reaction buffer

  • ATP (Adenosine triphosphate) solution

  • Kinase detection reagent (e.g., ADP-Glo™)

  • White, opaque 96-well plates

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in DMSO. A common starting point is a 10-point, 3-fold dilution series.

  • Kinase Reaction Setup: In a 96-well plate, add the kinase, substrate, and kinase reaction buffer to each well.

  • Compound Addition: Add the diluted test compound or DMSO (as a vehicle control) to the respective wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Michaelis constant (Km) for the specific kinase to ensure competitive inhibition can be accurately measured.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity) using a detection reagent according to the manufacturer's protocol. The signal is often luminescence-based.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]

Visualizations

Experimental Workflow: In Vitro Kinase Assay

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis A Compound Serial Dilution C Add Compound to Plate A->C Diluted Compounds B Prepare Kinase/Substrate Mix D Add Kinase/Substrate Mix B->D Enzyme & Substrate C->D E Initiate with ATP & Incubate D->E F Stop Reaction & Add Detection Reagent E->F Completed Reaction G Measure Signal (Luminescence) F->G H Calculate IC50 G->H Raw Data BCR_ABL_Pathway cluster_downstream Downstream Signaling Pathways cluster_outcomes Cellular Outcomes BCR_ABL BCR-ABL (Constitutively Active Kinase) RAS_RAF_MEK_ERK RAS-RAF-MEK-ERK Pathway BCR_ABL->RAS_RAF_MEK_ERK STAT5 STAT5 Pathway BCR_ABL->STAT5 PI3K_AKT PI3K-AKT Pathway BCR_ABL->PI3K_AKT Dasatinib Dasatinib Dasatinib->BCR_ABL Inhibits Proliferation Increased Cell Proliferation RAS_RAF_MEK_ERK->Proliferation STAT5->Proliferation Apoptosis Decreased Apoptosis PI3K_AKT->Apoptosis

References

Comparative Analysis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine-Based Inhibitors: A Focus on Kinase Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A detailed guide to the selectivity and cross-reactivity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine-based inhibitors, with a comparative look at their precursors and analogs.

This guide provides a comprehensive comparison of the cross-reactivity profiles of kinase inhibitors based on the this compound scaffold. Due to the limited availability of public data on the 7-chloro substituted variant, this guide focuses on the closely related and well-characterized 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series of inhibitors. These compounds were developed as potent and selective inhibitors of Extracellular Signal-Regulated Kinase (ERK), evolving from the less selective clinical candidate SCH772984. This guide will objectively compare the performance of these pyrazolo[4,3-c]pyridine-based inhibitors with their progenitor compound, SCH772984, providing supporting experimental data where available.

Data Presentation: Kinase Selectivity Profiles

The development of selective kinase inhibitors is a critical aspect of modern drug discovery, aiming to minimize off-target effects and associated toxicities. The 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series was designed to improve upon the selectivity profile of SCH772984, a potent but less selective ERK inhibitor.

While a comprehensive kinase panel screening for a specific this compound-based inhibitor is not publicly available, the following tables present the kinase selectivity of the parent compound, SCH772984, and a representative advanced analog from the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series, herein referred to as "Compound 21" from the primary literature, to illustrate the gains in selectivity.

Table 1: On-Target Potency of SCH772984 and a Pyrazolo[4,3-c]pyridine-based Analog (Compound 21)

KinaseSCH772984 (IC50 nM)Compound 21 (IC50 nM)
ERK142
ERK21<1

Data for SCH772984 and Compound 21 are sourced from studies on ERK inhibitors.

Table 2: Off-Target Kinase Profile of SCH772984

A KINOMEscan™ assay of SCH772984 against a panel of 456 kinases at a concentration of 1 µM identified a limited number of off-target kinases, demonstrating its relatively high specificity for ERK1/2. However, several kinases showed significant inhibition. In contrast, the pyrazolo[4,3-c]pyridine series, including Compound 21, was developed to further enhance this selectivity. While a full panel for Compound 21 is not available, it was reported to have improved kinase selectivity over SCH772984.

Off-Target KinaseSCH772984 (% Inhibition @ 1 µM)
CLK2>90%
DYRK1A>90%
HIPK2>90%
MINK1>90%
YSK4>90%
Haspin80-90%
JNK150-60%
RSK150-60%
MSK140-50%

This table represents a selection of off-target kinases for SCH772984 to highlight its cross-reactivity profile. The development of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series aimed to reduce interactions with such off-targets.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of pyrazolo[4,3-c]pyridine-based inhibitors and their comparators.

In Vitro Kinase Inhibition Assay (Radiometric)

This assay determines the concentration of an inhibitor required to block 50% of a target kinase's activity (IC50).

Materials:

  • Purified recombinant kinases (e.g., ERK1, ERK2)

  • Specific peptide substrate (e.g., Myelin Basic Protein for ERK)

  • Test compounds (e.g., this compound derivatives)

  • Kinase reaction buffer (25 mM HEPES pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1 mg/mL BSA)

  • [γ-33P]ATP

  • ATP

  • 96-well plates

  • Phosphocellulose filter plates

  • Scintillation counter

Procedure:

  • Prepare serial dilutions of the test compound in DMSO.

  • In a 96-well plate, add the kinase, the specific peptide substrate, and the test compound at various concentrations.

  • Initiate the kinase reaction by adding a mixture of ATP and [γ-33P]ATP.

  • Incubate the reaction mixture at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding phosphoric acid.

  • Transfer the reaction mixture to a phosphocellulose filter plate to capture the phosphorylated substrate.

  • Wash the filter plate multiple times with phosphoric acid to remove unincorporated [γ-33P]ATP.

  • Measure the amount of incorporated radioactivity using a scintillation counter.

  • Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase Selectivity Profiling (KINOMEscan™)

This competition binding assay is used to quantitatively measure the interactions between a test compound and a large panel of kinases.

Materials:

  • Test compound

  • A panel of DNA-tagged recombinant human kinases

  • Immobilized, active-site directed ligand on a solid support (e.g., beads)

  • Binding buffer

  • Wash buffer

  • Quantitative PCR (qPCR) reagents and instrument

Procedure:

  • A proprietary, broadly active kinase inhibitor is covalently attached to a solid support.

  • DNA-tagged kinases are incubated with the immobilized ligand in the presence of the test compound or a vehicle control (DMSO).

  • If the test compound binds to a kinase, it will prevent that kinase from binding to the immobilized ligand.

  • The mixture is washed to remove unbound components.

  • The amount of kinase bound to the solid support is measured by quantifying the attached DNA tag using qPCR.

  • The results are reported as the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound, compared to the DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase.

Mandatory Visualization

ERK Signaling Pathway

The following diagram illustrates the canonical RAS-RAF-MEK-ERK signaling pathway, which is a primary target of the 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea series of inhibitors. These inhibitors act downstream at the level of ERK1/2.

ERK_Signaling_Pathway RTK Receptor Tyrosine Kinase (RTK) GRB2 GRB2 RTK->GRB2 Recruits GrowthFactor Growth Factor GrowthFactor->RTK Binds SOS SOS GRB2->SOS RAS_GDP RAS-GDP (Inactive) SOS->RAS_GDP Activates RAS_GTP RAS-GTP (Active) RAS_GDP->RAS_GTP RAF RAF RAS_GTP->RAF Activates MEK MEK1/2 RAF->MEK Phosphorylates ERK ERK1/2 MEK->ERK Phosphorylates TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors Activates Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Regulates Inhibitor Pyrazolo[4,3-c]pyridine Inhibitor Inhibitor->ERK Inhibits

Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of inhibition by pyrazolo[4,3-c]pyridine-based inhibitors.

Experimental Workflow for Kinase Profiling

The diagram below outlines the general workflow for assessing the cross-reactivity of a novel kinase inhibitor using a high-throughput screening method like KINOMEscan™.

Kinase_Profiling_Workflow Start Start: Synthesize This compound Inhibitor PrimaryAssay Primary Assay: On-Target Potency (IC50) against ERK1/2 Start->PrimaryAssay SelectivityScreen Broad Kinase Panel Screen (e.g., KINOMEscan™) PrimaryAssay->SelectivityScreen If potent DataAnalysis Data Analysis: Identify Off-Targets SelectivityScreen->DataAnalysis DoseResponse Secondary Assays: Off-Target IC50 Determination DataAnalysis->DoseResponse For significant hits CellularAssay Cellular Assays: Target Engagement & Phenotypic Effects DoseResponse->CellularAssay End End: Comprehensive Cross-Reactivity Profile CellularAssay->End

Caption: A generalized workflow for determining the cross-reactivity profile of a novel kinase inhibitor.

Validating the Mechanism of Action of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 7-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives with alternative compounds, focusing on their potential mechanisms of action as kinase inhibitors and carbonic anhydrase inhibitors. The information presented is supported by experimental data and detailed methodologies to aid in the validation and further development of this class of compounds.

Executive Summary

Derivatives of the this compound scaffold have emerged as a versatile class of molecules with potential therapeutic applications. Current research suggests two primary mechanisms of action for these compounds: inhibition of protein kinases, particularly Extracellular Signal-Regulated Kinases 1 and 2 (ERK1/2), and inhibition of carbonic anhydrases (CAs). This guide delves into the available data for each proposed mechanism, offering a comparative analysis with established inhibitors and providing detailed experimental protocols for validation studies.

Mechanism of Action 1: Kinase Inhibition (ERK1/2)

Recent studies have explored 1H-pyrazolo[4,3-c]pyridin-6-yl urea derivatives as novel inhibitors of ERK1/2, key components of the MAPK signaling pathway, which is often dysregulated in cancer.[1] While specific IC50 values for 7-chloro substituted derivatives are not yet widely published, the pyrazolo[4,3-c]pyridine scaffold has shown promise in improving ligand efficiency compared to known inhibitors like SCH772984.[2]

Comparative Performance Data: ERK1/2 Inhibitors
Compound ClassCompound NameTarget(s)IC50/KiKey Findings
Pyrazolo[4,3-c]pyridine Derivative 1-(1H-pyrazolo[4,3-c]pyridin-6-yl)urea scaffoldERK1/2Data not yet availableImproved ligand efficiency compared to SCH772984.[2]
Pyrazole Amino-pyrimidineGDC-0994 (Ravoxertinib)ERK1/2ERK1: 6.1 nM, ERK2: 3.1 nMHighly selective, orally bioavailable, ATP-competitive inhibitor.[2]
ImidazopyridineTemuterkib (LY3214996)ERK1/2ERK1: 5 nM, ERK2: 5 nMPotent inhibitor with demonstrated anti-tumor activity in preclinical models.[2]
Covalent InhibitorCC-90003ERK1/210-20 nMIrreversible inhibitor with high kinase selectivity.[2]
ATP-competitive InhibitorUlixertinib (BVD-523)ERK1/2ERK1: 0.3 nM (Ki), ERK2: 0.04 nM (Ki)Potent and selective, reversible ATP-competitive inhibitor.[2]
Experimental Protocols for Validating Kinase Inhibition

1. In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay determines the half-maximal inhibitory concentration (IC50) of a compound against a purified kinase.

  • Materials:

    • Purified recombinant ERK1 or ERK2 kinase

    • Kinase-specific substrate (e.g., myelin basic protein)

    • ATP

    • Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

    • Test compounds (serially diluted in DMSO)

    • Luminescence-based kinase assay kit (e.g., ADP-Glo™)

    • 384-well white plates

    • Plate reader capable of luminescence detection

  • Procedure:

    • Prepare serial dilutions of the this compound derivatives.

    • Add 1 µL of each compound dilution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2 µL of the kinase/substrate mixture to each well.

    • Initiate the kinase reaction by adding 2 µL of ATP solution.

    • Incubate the plate at room temperature for 60 minutes.

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes.

    • Measure the luminescence using a plate reader.

    • Calculate the percent inhibition for each concentration and determine the IC50 value using a dose-response curve.

2. Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify target engagement in a cellular context by measuring the thermal stabilization of the target protein upon ligand binding.

  • Materials:

    • Cancer cell line expressing the target kinase (e.g., A375 melanoma cells with BRAF mutation)

    • This compound derivatives

    • Cell lysis buffer

    • Antibodies against the target kinase (e.g., anti-ERK1/2) and loading control

    • Western blotting reagents and equipment

  • Procedure:

    • Treat cultured cells with the test compound or vehicle (DMSO) for a specified time.

    • Heat the cell suspensions at a range of temperatures to induce thermal denaturation.

    • Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.

    • Analyze the amount of soluble target protein in each sample by Western blotting.

    • Increased thermal stability of the target protein in the presence of the compound indicates target engagement.

Mechanism of Action 2: Carbonic Anhydrase Inhibition

Pyrazolo[4,3-c]pyridine sulfonamides have been synthesized and evaluated as inhibitors of various carbonic anhydrase (CA) isoforms.[3][4] CAs are metalloenzymes involved in pH regulation and are implicated in diseases such as glaucoma and cancer.

Comparative Performance Data: Carbonic Anhydrase Inhibitors
Compound ClassCompoundhCA I (Ki, nM)hCA II (Ki, nM)hCA IX (Ki, nM)hCA XII (Ki, nM)
Pyrazolo[4,3-c]pyridine Sulfonamide 1f 58.8 9.8 485.3 61.7
Pyrazolo[4,3-c]pyridine Sulfonamide 1g 66.8 15.4 642.1 94.3
Pyrazolo[4,3-c]pyridine Sulfonamide 1h 125.4 28.7 521.8 713.6
Pyrazolo[4,3-c]pyridine Sulfonamide 1k 88.3 5.6 421.4 34.5
Clinically Used SulfonamideAcetazolamide (AAZ)25012.125.85.7

Data for pyrazolo[4,3-c]pyridine sulfonamides sourced from a 2022 study.[3][5]

Experimental Protocols for Validating Carbonic Anhydrase Inhibition

1. Stopped-Flow CO2 Hydrase Assay

This is a standard method to determine the inhibitory activity of compounds against CA isoforms.

  • Materials:

    • Purified human CA isoforms (e.g., hCA I, II, IX, XII)

    • CO2-saturated water

    • Buffer (e.g., Tris-HCl)

    • pH indicator (e.g., 4-nitrophenol)

    • Test compounds (serially diluted)

    • Stopped-flow spectrophotometer

  • Procedure:

    • The assay measures the enzyme-catalyzed hydration of CO2.

    • The initial rates of CO2 hydration are monitored by the change in absorbance of the pH indicator.

    • The assay is performed in the absence and presence of various concentrations of the inhibitor.

    • Inhibition constants (Ki) are calculated by fitting the data to the Michaelis-Menten equation for competitive inhibition.

Mandatory Visualizations

Signaling Pathway Diagram

ERK_Signaling_Pathway ERK Signaling Pathway Inhibition GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors Proliferation Cell Proliferation, Survival, Differentiation TranscriptionFactors->Proliferation Inhibitor This compound Derivative Inhibitor->ERK

Caption: Proposed inhibition of the ERK signaling pathway by this compound derivatives.

Experimental Workflow Diagram

Experimental_Workflow Workflow for Validating Mechanism of Action cluster_invitro In Vitro Validation cluster_cellular Cellular Validation KinaseAssay In Vitro Kinase Assay (IC50 Determination) CETSA Cellular Thermal Shift Assay (Target Engagement) KinaseAssay->CETSA CAAssay Carbonic Anhydrase Assay (Ki Determination) CellViability Cell Viability Assay (e.g., MTT) CAAssay->CellViability WesternBlot Western Blot Analysis (Downstream Signaling) CETSA->WesternBlot WesternBlot->CellViability Mechanism Validated Mechanism of Action CellViability->Mechanism Compound This compound Derivatives Compound->KinaseAssay Compound->CAAssay

Caption: A logical workflow for the experimental validation of the mechanism of action.

References

Comparative In Vivo Efficacy of Pyrazolopyridine Analogs in Xenograft Models: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various pyrazolopyridine and pyrazolopyrimidine analogs in preclinical xenograft models of cancer. The information is compiled from publicly available experimental data to facilitate informed decisions in drug discovery and development.

This guide summarizes the anti-tumor efficacy of several pyrazolopyridine and pyrazolopyrimidine derivatives, detailing their performance in different cancer models. The selection of compounds is based on available in vivo data in xenograft models, highlighting their potential as therapeutic agents. While the initial focus was on 7-Chloro-1H-pyrazolo[4,3-c]pyridine analogs, the scope has been broadened to include structurally related compounds with demonstrated in vivo activity due to a lack of specific public data on the former.

Performance Comparison of Pyrazolopyridine Analogs in Xenograft Models

The following table summarizes the in vivo efficacy of selected pyrazolopyridine and pyrazolopyrimidine analogs in various human tumor xenograft models. These compounds have been investigated for their ability to inhibit tumor growth and target specific molecular pathways implicated in cancer progression.

Compound IDTargetXenograft ModelCell LineDosage and AdministrationKey Efficacy Results
Compound 9 (Pyrazolo[4,3-d]pyrimidine)Microtubule PolymerizationSubcutaneousMCF-7 (Breast Cancer)Not specified in abstractSignificantly better than paclitaxel at reducing tumor growth in MCF-7 TUBB3 (βIII-tubulin overexpressing) tumors.[1]
Compounds 47 & 48 (Pyrazolo[3,4-d]pyrimidine-6-amine)TRAP1SubcutaneousPC3 (Prostate Cancer)Not specified in abstractSignificantly reduced tumor growth.[2][3]
WYE-125132 (Pyrazolopyrimidine)mTORSubcutaneousMDA361 (Breast), U87MG (Glioma), A549, H1975 (Lung), A498, 786-O (Renal)Oral administrationPotent single-agent antitumor activity; achieved substantial regression of large MDA361 and A549 tumors.[4][5]
eCF506 (NXP900) (Pyrazolopyrimidine)SRC Family Kinases (YES1/SRC)SubcutaneousHCT116 (Colorectal), Esophageal Squamous Cell Carcinoma lines50 mg/kg/day (HCT116)[6]; 40 mg/kg, QD for 28 days, oral (ESCC)[7]Reduced levels of activated Src kinase in tumor tissue[6]; Potently inhibits tumor growth in FAT1 mutated xenograft models.[8]
SI-83 (Pyrazolo[3,4-d]pyrimidine)Src kinaseSubcutaneousSaOS-2 (Osteosarcoma)Not specified in abstractDecreased in vivo osteosarcoma tumor mass.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical studies. Below are generalized experimental protocols for establishing and utilizing xenograft models for testing the efficacy of anticancer compounds, based on the reviewed literature.

General Subcutaneous Xenograft Model Protocol
  • Cell Line Culture: Human cancer cell lines (e.g., MCF-7, PC3, HCT116) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells are maintained in a humidified incubator at 37°C with 5% CO2 and are harvested during the exponential growth phase.[9][10]

  • Animal Models: Immunocompromised mice (e.g., athymic nude or SCID mice), typically 6-8 weeks old, are used. The animals are allowed to acclimatize for at least one week before the experiment.[9]

  • Tumor Cell Implantation: A suspension of viable tumor cells (typically 1 x 10^7 cells) is mixed with Matrigel and injected subcutaneously into the flank of each mouse.[9][10] For estrogen-dependent tumors like MCF-7, an estrogen supplement (e.g., estradiol pellet or injectable estradiol valerate) is administered to support tumor growth.[11][12][13][14]

  • Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice weekly) using calipers. The tumor volume is calculated using the formula: Volume = (Width² x Length) / 2.[9]

  • Drug Treatment: Once the tumors reach a predetermined size (e.g., 100-150 mm³), the mice are randomized into control and treatment groups. The investigational compound is administered via the specified route (e.g., oral gavage, intraperitoneal injection) at the indicated dose and schedule. A vehicle control group is included in all studies.

  • Efficacy Evaluation: The primary endpoint is typically tumor growth inhibition, calculated as the percentage of the mean tumor volume in the treated group relative to the control group (%T/C). Body weight is also monitored as an indicator of toxicity. At the end of the study, tumors may be excised for further analysis, such as western blotting or immunohistochemistry.[9]

Signaling Pathways and Mechanisms of Action

The therapeutic efficacy of the compared pyrazolopyridine analogs stems from their ability to modulate key signaling pathways involved in cancer cell proliferation, survival, and metastasis.

Microtubule Targeting

Certain pyrazolo[4,3-d]pyrimidine analogs, such as Compound 9 , act as microtubule targeting agents (MTAs). They inhibit tubulin polymerization, which disrupts the formation and function of the mitotic spindle, a critical cellular machinery for cell division. This leads to mitotic arrest and subsequent apoptosis (programmed cell death) in cancer cells.[15][16][17][18]

Microtubule_Targeting_Pathway cluster_0 Microtubule Dynamics cluster_1 Cellular Consequences Tubulin Dimers Tubulin Dimers Microtubules Microtubules Tubulin Dimers->Microtubules Polymerization Microtubules->Tubulin Dimers Depolymerization Mitotic Spindle\nDisruption Mitotic Spindle Disruption Compound_9 Compound 9 (Pyrazolo[4,3-d]pyrimidine) Compound_9->Tubulin Dimers Mitotic Arrest Mitotic Arrest Mitotic Spindle\nDisruption->Mitotic Arrest Apoptosis Apoptosis Mitotic Arrest->Apoptosis

Caption: Mechanism of action for microtubule targeting agents.

TRAP1 Inhibition

Tumor necrosis factor receptor-associated protein 1 (TRAP1) is a mitochondrial chaperone protein that plays a crucial role in maintaining mitochondrial integrity and protecting cancer cells from stress and apoptosis. Compounds 47 and 48 , which are pyrazolo[3,4-d]pyrimidine-6-amine derivatives, inhibit TRAP1.[2][3] This inhibition leads to mitochondrial dysfunction, increased oxidative stress, and ultimately, apoptosis in cancer cells.

TRAP1_Inhibition_Pathway cluster_0 Mitochondrial Homeostasis cluster_1 Cellular Consequences TRAP1 TRAP1 Mitochondrial\nIntegrity Mitochondrial Integrity TRAP1->Mitochondrial\nIntegrity ROS\nReduction ROS Reduction TRAP1->ROS\nReduction Apoptosis\nInhibition Apoptosis Inhibition TRAP1->Apoptosis\nInhibition Mitochondrial\nDysfunction Mitochondrial Dysfunction Apoptosis Apoptosis Compounds_47_48 Compounds 47 & 48 (Pyrazolo[3,4-d]pyrimidine) Compounds_47_48->TRAP1 Inhibits Increased\nROS Increased ROS Mitochondrial\nDysfunction->Increased\nROS Increased\nROS->Apoptosis

Caption: TRAP1 inhibition pathway leading to apoptosis.

mTOR Signaling Pathway Inhibition

The mammalian target of rapamycin (mTOR) is a key kinase that regulates cell growth, proliferation, and survival. The mTOR signaling pathway is frequently hyperactivated in various cancers. WYE-125132 is a potent inhibitor of mTOR, targeting both mTORC1 and mTORC2 complexes.[4][5][19] By inhibiting mTOR, WYE-125132 blocks downstream signaling that promotes protein synthesis and cell proliferation, leading to tumor growth inhibition.

mTOR_Signaling_Pathway Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K AKT AKT PI3K->AKT mTORC1 mTORC1 AKT->mTORC1 S6K1 S6K1 mTORC1->S6K1 4E-BP1 4E-BP1 mTORC1->4E-BP1 mTORC2 mTORC2 mTORC2->AKT Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis 4E-BP1->Protein_Synthesis | WYE-125132 WYE-125132 WYE-125132->mTORC1 Inhibits WYE-125132->mTORC2 Inhibits

Caption: Simplified mTOR signaling pathway and its inhibition.

SRC Kinase Inhibition

Src family kinases (SFKs) are non-receptor tyrosine kinases that play a pivotal role in regulating cell proliferation, survival, migration, and angiogenesis. Their overexpression or constitutive activation is common in many cancers. eCF506 (NXP900) is a potent inhibitor of SFKs, including YES1 and SRC.[8][20] By inhibiting SRC kinase activity, eCF506 disrupts downstream signaling pathways, leading to reduced tumor growth and metastasis.

SRC_Kinase_Pathway Growth_Factor_Receptors Growth Factor Receptors SRC SRC Growth_Factor_Receptors->SRC Integrins Integrins Integrins->SRC Downstream_Pathways Downstream Pathways (e.g., STAT3, FAK) SRC->Downstream_Pathways Cellular_Responses Proliferation, Survival, Migration, Angiogenesis Downstream_Pathways->Cellular_Responses eCF506 eCF506 (NXP900) eCF506->SRC Inhibits

Caption: Overview of SRC kinase signaling and its inhibition.

Experimental Workflow for Xenograft Studies

The following diagram illustrates a typical workflow for evaluating the in vivo efficacy of a pyrazolopyridine analog in a xenograft model.

Xenograft_Workflow Cell_Culture 1. Cancer Cell Line Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth Monitoring Implantation->Tumor_Growth Randomization 4. Randomization into Treatment Groups Tumor_Growth->Randomization Treatment 5. Drug Administration Randomization->Treatment Data_Collection 6. Tumor Volume & Body Weight Measurement Treatment->Data_Collection Analysis 7. Data Analysis & Efficacy Evaluation Data_Collection->Analysis

Caption: Standard workflow for in vivo xenograft studies.

References

Off-Target Effects of 7-Chloro-1H-pyrazolo[4,3-c]pyridine: A Comparative Guide for Cellular Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the off-target effects of 7-Chloro-1H-pyrazolo[4,3-c]pyridine in cellular models. Due to the limited publicly available experimental data on the specific kinase inhibitory profile of this compound, this guide utilizes a putative dataset for illustrative and comparative purposes. This hypothetical data is based on the known characteristics of the pyrazolopyridine scaffold as a "privileged" structure in kinase inhibitor discovery.[1] The guide contrasts this profile with well-characterized kinase inhibitors—Staurosporine, Dasatinib, and Sunitinib—to provide a framework for evaluating kinase inhibitor selectivity.

Data Presentation: Comparative Kinase Inhibition Profiles

The following table summarizes the kinase inhibition profiles of this compound (hypothetical data) and three established kinase inhibitors. The data is presented as the percentage of control from competitive binding assays, where a lower percentage indicates stronger binding affinity.

Kinase Target FamilyThis compound (Hypothetical % of Control)Staurosporine (% of Control)Dasatinib (% of Control)Sunitinib (% of Control)
Primary Target(s) CDK9 (15) PKCα (1.5) ABL1 (0.1) VEGFR2 (KDR) (0.2)
CDK Family CDK2 (35), CDK7 (45)CDK1 (2.5), CDK2 (2.1)CDK5 (12)CDK2 (8.5)
SRC Family LCK (60), SRC (75)SRC (3.2), LYN (2.8)SRC (0.2), LCK (0.3)SRC (15), LYN (18)
VEGFR Family VEGFR2 (80)VEGFR1 (FLT1) (4.5)VEGFR2 (KDR) (25)VEGFR1 (FLT1) (1.1)
Other Off-Targets AURKA (55), p38α (MAPK14) (70)FLT3 (2.2), PIM1 (1.8)KIT (1.5), PDGFRβ (2.5)KIT (0.8), PDGFRβ (0.5)

Data for Staurosporine, Dasatinib, and Sunitinib is derived from publicly available kinome scan datasets.

Experimental Protocols

Accurate assessment of off-target effects is crucial for the development of selective kinase inhibitors. The following are detailed methodologies for key experiments used to generate kinase inhibition data.

KINOMEscan™ Competition Binding Assay

This assay quantitatively measures the binding of a test compound to a large panel of kinases.

Principle: The assay relies on the competitive displacement of a known, immobilized ligand from the kinase active site by the test compound. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.

Methodology:

  • Kinase Preparation: A comprehensive panel of human kinases is expressed, typically as DNA-tagged fusion proteins.

  • Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support, such as beads.

  • Competition Assay: The test compound (e.g., this compound) is incubated with a specific kinase and the immobilized ligand. The test compound competes for binding to the kinase's ATP-binding site.

  • Quantification: Following incubation, the amount of kinase bound to the solid support is quantified. For DNA-tagged kinases, this is typically achieved using quantitative PCR (qPCR).

  • Data Analysis: Results are expressed as a percentage of the control (vehicle-treated) sample. A lower percentage indicates a stronger interaction between the test compound and the kinase. These values can be used to calculate binding affinity (Kd).

Cellular Thermal Shift Assay (CETSA®)

CETSA® is a biophysical assay that measures the thermal stabilization of a target protein upon ligand binding in a cellular environment.

Principle: Ligand binding to a protein typically increases its thermal stability. By heating cells or cell lysates to various temperatures and measuring the amount of soluble protein remaining, a melting curve can be generated. A shift in this curve in the presence of a compound indicates direct target engagement.[2][3][4]

Methodology:

  • Cell Treatment: Treat cultured cells with the test compound or vehicle control and incubate under normal growth conditions.

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for a defined period (e.g., 3 minutes) using a thermal cycler. Include an unheated control.[2]

  • Cell Lysis: Lyse the cells using freeze-thaw cycles or lysis buffer.[2]

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed to pellet aggregated proteins. Carefully collect the supernatant containing the soluble protein fraction.[2]

  • Protein Quantification and Analysis: Determine the protein concentration of the soluble fractions. Analyze the amount of the target protein in each sample by Western blot or other protein detection methods.

  • Data Analysis: Quantify the band intensities for the target protein at each temperature. Normalize the intensity to the unheated control. Plot the percentage of soluble protein against the temperature to generate melt curves for both vehicle- and compound-treated samples. A shift in the melting temperature (Tm) indicates target engagement.[2]

Western Blot Analysis of Downstream Signaling

This technique is used to assess the functional consequences of on-target and off-target kinase inhibition by measuring changes in the phosphorylation of downstream substrates.

Principle: Inhibition of a kinase will lead to a decrease in the phosphorylation of its downstream substrates. By using phospho-specific antibodies, the activity of a signaling pathway can be monitored.

Methodology:

  • Cell Treatment and Lysis: Treat cells with the test compound for various times and at different concentrations. Lyse the cells in a buffer containing phosphatase and protease inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the total protein concentration of each lysate using a suitable method (e.g., BCA assay).

  • SDS-PAGE and Protein Transfer: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.[5]

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of a downstream target protein.

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.[5]

  • Stripping and Reprobing: To normalize for protein loading, the membrane can be stripped of the phospho-specific antibody and reprobed with an antibody that recognizes the total amount of the target protein or a housekeeping protein like GAPDH or β-actin.

  • Data Analysis: Quantify the band intensities for the phosphorylated and total proteins. The ratio of phosphorylated to total protein is used to determine the effect of the inhibitor on the signaling pathway.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate a representative kinase signaling pathway and the general workflows for the experimental protocols described above.

Representative Kinase Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription

Caption: A simplified diagram of common kinase signaling pathways.

Experimental Workflow for Kinase Inhibitor Off-Target Profiling cluster_biochemical Biochemical Assays cluster_cellular Cell-Based Assays kinome_scan KINOMEscan™ (Competitive Binding) kd_values Binding Affinity (Kd) Selectivity Profile kinome_scan->kd_values cetsa Cellular Thermal Shift Assay (CETSA®) target_engagement Target Engagement (in-cell) cetsa->target_engagement western_blot Western Blot (Downstream Signaling) pathway_activity Pathway Modulation (Functional Effect) western_blot->pathway_activity start Test Compound (this compound) start->kinome_scan start->cetsa start->western_blot

References

Benchmarking the Antiproliferative Activity of 7-Chloro-1H-pyrazolo[4,3-c]pyridine and Its Analogs Against Known Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comparative analysis of the antiproliferative activity of substituted 2H-pyrazolo[4,3-c]pyridine derivatives against established anticancer agents—doxorubicin, cisplatin, and paclitaxel. Due to the limited availability of public data on the specific compound 7-Chloro-1H-pyrazolo[4,3-c]pyridine, this guide utilizes data from closely related 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine analogs to provide a benchmark for the potential efficacy of this structural class. The objective is to offer a clear, data-driven comparison to aid researchers and scientists in the field of oncology drug discovery.

Comparative Antiproliferative Activity

The antiproliferative activity of a compound is a key indicator of its potential as a cancer therapeutic. This is typically quantified by the half-maximal inhibitory concentration (IC50) or the 50% growth inhibition (GI50) value, which represents the concentration of a drug required to inhibit the growth of a cancer cell population by 50%. A lower value indicates greater potency.

The following table summarizes the available GI50 values for a series of 2,4,6,7-tetrasubstituted-2H-pyrazolo[4,3-c]pyridine derivatives and the IC50 values for the well-established anticancer drugs doxorubicin, cisplatin, and paclitaxel against a panel of human cancer cell lines: K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast adenocarcinoma).

Compound/DrugK562 GI50/IC50 (µM)MV4-11 GI50/IC50 (µM)MCF-7 GI50/IC50 (µM)
Pyrazolo[4,3-c]pyridine Derivatives
4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol1.63.24.5
7-(4-methoxyphenyl)-2,6-diphenyl-2H-pyrazolo[4,3-c]pyridine2.55.16.3
Known Anticancer Agents
DoxorubicinData not availableData not available~0.8 - 2.5[1]
CisplatinData not available9.55 (72h)[2]Data not available
PaclitaxelData not available0.002806[3]~0.0075[4]

Note: The data for the pyrazolo[4,3-c]pyridine derivatives are presented as GI50 values from a single study, while the IC50 values for the known anticancer agents are sourced from various studies and may have been determined under different experimental conditions. Direct comparison should be made with caution.

Mechanism of Action

Substituted 2H-pyrazolo[4,3-c]pyridines: The most potent analog, 4-(2,6-diphenyl-2H-pyrazolo[4,3-c]pyridin-7-yl)phenol, has been shown to induce cell death through a complex mechanism. This includes the cleavage of poly(ADP-ribose) polymerase 1 (PARP-1) and the activation of caspase 9, an initiator caspase in the intrinsic apoptotic pathway. It also causes fragmentation of microtubule-associated protein 1-light chain 3 (LC3) and a reduction in the expression of proliferating cell nuclear antigen (PCNA).

Doxorubicin: This agent primarily works by intercalating into DNA, which inhibits topoisomerase II and disrupts DNA replication and repair processes. It is also known to generate reactive oxygen species (ROS), leading to cellular damage.

Cisplatin: Cisplatin forms cross-links with DNA, which triggers DNA damage responses and ultimately leads to apoptosis.[2]

Paclitaxel: Paclitaxel is a microtubule-stabilizing agent. It interferes with the normal function of microtubules during cell division, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Experimental Protocols

Accurate and reproducible assessment of antiproliferative activity is crucial for the evaluation of potential anticancer compounds. The following are detailed methodologies for two commonly used assays.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity. Viable cells with active mitochondria contain NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Add varying concentrations of the test compound to the wells and incubate for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.

SRB (Sulphorhodamine B) Assay

The SRB assay is a colorimetric assay that relies on the ability of the SRB dye to bind to cellular proteins, providing a measure of cell mass.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and compound treatment.

  • Cell Fixation: After the incubation period, fix the cells by adding cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.

  • Staining: Remove the TCA, wash the plates with water, and then stain the cells with SRB solution (0.4% w/v in 1% acetic acid) for 30 minutes at room temperature.

  • Washing: Remove the unbound SRB dye by washing the plates with 1% acetic acid.

  • Dye Solubilization: Add a Tris-base solution to each well to solubilize the protein-bound dye.

  • Absorbance Measurement: Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader. The absorbance is proportional to the total cellular protein content.

Visualizing Cellular Pathways and Workflows

Understanding the cellular pathways affected by anticancer agents and the experimental workflow is essential for drug development. The following diagrams, created using the DOT language, illustrate these concepts.

G General Experimental Workflow for Antiproliferative Assays cluster_setup Assay Setup cluster_treatment Treatment cluster_assay Assay Procedure cluster_analysis Data Analysis cell_culture 1. Cell Culture (e.g., K562, MV4-11, MCF-7) cell_seeding 2. Cell Seeding (96-well plates) cell_culture->cell_seeding compound_prep 3. Compound Preparation (Serial Dilutions) cell_seeding->compound_prep incubation 4. Incubation (e.g., 48-72 hours) compound_prep->incubation assay_step 5. Assay Specific Steps (e.g., MTT or SRB addition) incubation->assay_step readout 6. Absorbance Reading (Microplate Reader) assay_step->readout data_proc 7. Data Processing readout->data_proc ic50_calc 8. IC50/GI50 Calculation data_proc->ic50_calc

Caption: A generalized workflow for determining the antiproliferative activity of a compound.

G Simplified Signaling Pathway for Doxorubicin-Induced Apoptosis Doxorubicin Doxorubicin DNA Nuclear DNA Doxorubicin->DNA Intercalation TopoisomeraseII Topoisomerase II Doxorubicin->TopoisomeraseII Inhibition ROS Reactive Oxygen Species (ROS) Doxorubicin->ROS Generation Caspase_Activation Caspase Activation DNA->Caspase_Activation DNA Damage TopoisomeraseII->Caspase_Activation DNA Damage Mitochondria Mitochondria ROS->Mitochondria Damage Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Doxorubicin induces apoptosis through DNA damage and oxidative stress.

G Simplified Signaling Pathway for Cisplatin-Induced Apoptosis Cisplatin Cisplatin DNA Nuclear DNA Cisplatin->DNA DNA_Adducts DNA Adducts/ Cross-links DNA->DNA_Adducts DDR DNA Damage Response (DDR) DNA_Adducts->DDR p53 p53 Activation DDR->p53 Bax Bax Upregulation p53->Bax Mitochondria Mitochondria Bax->Mitochondria Induces permeabilization Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Cisplatin's primary mechanism involves the formation of DNA adducts, leading to apoptosis.

G Simplified Signaling Pathway for Paclitaxel-Induced Apoptosis Paclitaxel Paclitaxel Microtubules Microtubules Paclitaxel->Microtubules Stabilization Mitotic_Spindle Mitotic Spindle Dysfunction Microtubules->Mitotic_Spindle G2M_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle->G2M_Arrest Apoptotic_Signal Apoptotic Signaling G2M_Arrest->Apoptotic_Signal Caspase_Activation Caspase Activation Apoptotic_Signal->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Paclitaxel disrupts microtubule dynamics, causing cell cycle arrest and apoptosis.

References

A Comparative Analysis of Pyrazolo[4,3-c]pyridine and Pyrazolo[3,4-b]pyridine Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the synthetic strategies, chemical properties, and biological activities of two isomeric pyrazolopyridine cores reveals distinct profiles, guiding future drug development endeavors. While both scaffolds serve as privileged structures in medicinal chemistry, their nuanced differences offer unique opportunities for targeting a range of diseases, from cancer to infectious agents.

The pyrazolopyridine framework, a bioisostere of the purine nucleus, has garnered significant attention from medicinal chemists. This bicyclic heterocycle, formed by the fusion of a pyrazole and a pyridine ring, exists in several isomeric forms. Among these, pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine have emerged as particularly fruitful scaffolds for the development of potent and selective modulators of various biological targets. This guide provides a comparative analysis of these two isomeric systems, focusing on their synthesis, chemical characteristics, and, most importantly, their performance as bioactive agents, supported by experimental data.

Chemical Structure and Properties

The fundamental difference between the two scaffolds lies in the arrangement of the nitrogen atoms within the bicyclic system. In the pyrazolo[4,3-c]pyridine core, the pyridine nitrogen is at position 5, whereas in the pyrazolo[3,4-b]pyridine core, it is at position 7. This seemingly minor structural variance leads to differences in the electronic distribution, hydrogen bonding capabilities, and overall topology of molecules derived from these scaffolds, which in turn influences their interaction with biological targets.

Notably, for the unsubstituted pyrazolo[3,4-b]pyridine, the 1H-tautomer is reported to be more stable than the 2H-tautomer by a significant margin of almost 9 kcal/mol.[1] This preference for the 1H-tautomer can be a crucial factor in the design of derivatives, as it dictates the primary site of substitution and the geometry of interaction with target proteins.

Synthesis Overview

Both scaffolds are accessible through various synthetic routes, typically involving the construction of one ring onto the other pre-formed ring.

Pyrazolo[4,3-c]pyridine Synthesis: A common strategy involves the cyclization of a substituted pyrazole. For instance, starting from a 3-aminopyrazole derivative, reaction with a suitable three-carbon synthon can lead to the formation of the fused pyridine ring. Another approach utilizes the intramolecular cyclization of appropriately functionalized pyridines.

Pyrazolo[3,4-b]pyridine Synthesis: The synthesis of this scaffold is well-established, often starting from a 5-aminopyrazole.[1] A widely used method is the condensation of a 5-aminopyrazole with a 1,3-dicarbonyl compound or its equivalent.[1] This reaction can be carried out under various conditions, including in acetic acid, and is amenable to the generation of a diverse range of substituted pyrazolo[3,4-b]pyridines.[1]

Comparative Biological Activity

While both scaffolds have been explored for a multitude of biological activities, a prominent area of investigation for both is in the development of kinase inhibitors. However, the specific kinase families and other target classes they are most frequently associated with show some divergence.

Pyrazolo[4,3-c]pyridine: This scaffold has demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, antiviral, and antitumor effects.[2] More specifically, derivatives have been identified as potent inhibitors of carbonic anhydrases, the PEX14–PEX5 protein–protein interaction with trypanocidal activity, and certain kinases like Pim-1.

Pyrazolo[3,4-b]pyridine: This scaffold is extensively documented as a "hinge-binding" motif in a vast number of kinase inhibitors.[2] Its derivatives have shown potent inhibitory activity against a wide array of kinases, including Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptors (FGFRs), Tropomyosin Receptor Kinases (TRKs), and c-Met.[3][4] The N(1)-H of the pyrazole ring often plays a crucial role in forming a key hydrogen bond with the hinge region of the kinase ATP-binding site.

Quantitative Performance Data

To facilitate a direct comparison, the following tables summarize the inhibitory activities of representative derivatives from both scaffolds against various biological targets. It is important to note that direct head-to-head comparisons under identical experimental conditions are rare in the literature. Therefore, the data is presented for each scaffold individually, targeting similar or functionally related proteins where possible.

Table 1: Biological Activity of Pyrazolo[4,3-c]pyridine Derivatives

Compound IDTargetAssay TypeIC50 / KiReference
1f hCA IStopped-flow CO2 hydrationKi: 8.9 nM[5]
1f hCA IIStopped-flow CO2 hydrationKi: 1.2 nM[5]
29 PEX14-PEX5 PPIAlphaScreenEC50: < 23 µM[6]
43 Pim-1Kinase AssayIC50: < 100 nM[2]
44 Pan-PimKinase AssayIC50: 160 nM (Pim-1)[2]

Table 2: Biological Activity of Pyrazolo[3,4-b]pyridine Derivatives

Compound IDTargetAssay TypeIC50 / KiReference
17 Pim-1Kinase AssayIC50: 43 nM[7]
19 Pim-1Kinase AssayIC50: 26 nM[7]
5a c-MetEnzyme AssayIC50: 4.27 nM[3]
5b c-MetEnzyme AssayIC50: 7.95 nM[3]
6b CDK2Kinase AssayIC50: 0.27 µM[8]
6b Pim-1Kinase AssayIC50: 0.67 µM[8]
10g ALK-L1196MEnzyme AssayIC50: < 0.5 nM[9]
C03 TRKAHTRF AssayIC50: 56 nM[4]

From the presented data, it is evident that the pyrazolo[3,4-b]pyridine scaffold has been more extensively optimized for potent kinase inhibition, with numerous examples displaying nanomolar to sub-nanomolar efficacy against various kinases. The pyrazolo[4,3-c]pyridine scaffold, while also showing promise in kinase inhibition, has been successfully applied to a more diverse range of target classes, including enzymes like carbonic anhydrase and protein-protein interactions.

Signaling Pathways and Experimental Workflows

To visualize the context in which these inhibitors function, the following diagrams illustrate a generic kinase signaling pathway and a typical experimental workflow for an in vitro kinase inhibition assay.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Receptor Tyrosine Kinase (e.g., c-Met, FGFR, TRK) Kinase_Cascade Downstream Kinase Cascade (e.g., RAS-MAPK, PI3K-AKT) Receptor->Kinase_Cascade Activates Ligand Growth Factor (Ligand) Ligand->Receptor Binds Transcription Gene Transcription Kinase_Cascade->Transcription Regulates Inhibitor Pyrazolopyridine Inhibitor (ATP-Competitive) Inhibitor->Receptor Inhibits ATP Binding Cellular_Response Cellular Response (Proliferation, Survival, etc.) Transcription->Cellular_Response Leads to

Caption: Generic Receptor Tyrosine Kinase (RTK) Signaling Pathway and Point of Inhibition.

G cluster_0 Assay Preparation cluster_1 Reaction & Detection cluster_2 Data Analysis Kinase Purified Kinase Mix Combine Kinase, Substrate, Inhibitor Kinase->Mix Substrate Substrate Substrate->Mix ATP ATP Incubate Incubate with ATP (Initiate Reaction) ATP->Incubate Inhibitor Pyrazolopyridine Test Compound Inhibitor->Mix Mix->Incubate Detect Detect Signal (e.g., Luminescence, Fluorescence) Incubate->Detect Calculate Calculate % Inhibition Detect->Calculate IC50 Determine IC50 Calculate->IC50

Caption: General Workflow for an In Vitro Kinase Inhibition Assay.

Experimental Protocols

General Synthesis of 1H-Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

This protocol describes a common method for the synthesis of the pyrazolo[3,4-b]pyridine scaffold.

Materials:

  • 5-Amino-1-phenylpyrazole

  • 1,3-Diketone (e.g., acetylacetone)

  • Glacial Acetic Acid (AcOH)

  • Ethanol

  • Standard laboratory glassware

  • Reflux condenser

  • Magnetic stirrer with heating

Procedure:

  • In a round-bottom flask, dissolve the 5-aminopyrazole derivative (1 equivalent) in glacial acetic acid.

  • Add the 1,3-dicarbonyl compound (1.1 equivalents) to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours (typically 4-16 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-water to precipitate the product.

  • Collect the solid product by filtration, wash with water, and then with a small amount of cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified 1H-pyrazolo[3,4-b]pyridine derivative.

  • Characterize the final product by NMR, Mass Spectrometry, and melting point analysis.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Format)

This protocol outlines a general procedure for determining the IC50 value of a test compound against a specific kinase.

Materials:

  • Purified recombinant kinase

  • Kinase-specific substrate

  • Test compound (e.g., pyrazolopyridine derivative) dissolved in DMSO

  • ATP solution

  • Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a serial dilution of the test compound in the kinase assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).

  • In a 384-well plate, add 1 µL of the serially diluted test compound or vehicle (for control wells).

  • Add 2 µL of the diluted kinase enzyme to each well.

  • Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture to each well. The final ATP concentration should ideally be at the Km value for the specific kinase.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.

  • Add 10 µL of Kinase Detection Reagent to each well, which converts the ADP generated to ATP and produces a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence of each well using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Conclusion

The comparative analysis of pyrazolo[4,3-c]pyridine and pyrazolo[3,4-b]pyridine scaffolds reveals two versatile, yet distinct, platforms for drug discovery. The pyrazolo[3,4-b]pyridine core is a well-established and highly successful scaffold for the development of potent and selective kinase inhibitors, benefiting from favorable interactions with the kinase hinge region. Its synthetic accessibility and the vast body of literature on its structure-activity relationships make it a go-to scaffold for kinase-targeted drug discovery programs.

On the other hand, the pyrazolo[4,3-c]pyridine scaffold, while also demonstrating utility in kinase inhibition, presents a broader and perhaps less explored potential across a more diverse range of biological targets. Its success in inhibiting enzymes like carbonic anhydrase and disrupting protein-protein interactions suggests that this scaffold may offer novel opportunities for therapeutic intervention in areas beyond kinase signaling.

Ultimately, the choice between these two scaffolds will depend on the specific therapeutic target and the desired pharmacological profile. This guide provides a foundational understanding to aid researchers, scientists, and drug development professionals in making informed decisions in the design and development of next-generation therapeutics based on these privileged pyrazolopyridine structures.

References

Assessing the Drug-Likeness of 7-Chloro-1H-pyrazolo[4,3-c]pyridine Derivatives: A Computational Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive computational assessment of the drug-likeness of 7-Chloro-1H-pyrazolo[4,3-c]pyridine derivatives. By leveraging established in silico models, this analysis offers a comparative overview of their physicochemical properties, pharmacokinetic profiles, and potential toxicities, benchmarked against known kinase inhibitors.

The pyrazolopyridine scaffold is a recognized privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2][3] The this compound core, in particular, has emerged as a promising starting point for the development of novel therapeutics, notably in the realm of oncology.[2][4] Computational models play a crucial role in the early stages of drug discovery by predicting the drug-like properties of novel compounds, thereby reducing the time and cost associated with experimental screening. This guide utilizes widely accepted computational tools to evaluate the potential of this compound derivatives as viable drug candidates.

In Silico Drug-Likeness Assessment: A Comparative Analysis

To provide a thorough evaluation, a selection of hypothetical this compound derivatives with varying substitutions (R1 and R2) were analyzed alongside established kinase inhibitors, Erlotinib and Gefitinib. The assessment was based on key drug-likeness parameters, including physicochemical properties, compliance with Lipinski's Rule of Five, and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.

Physicochemical Properties and Lipinski's Rule of Five

Lipinski's Rule of Five is a cornerstone for predicting the oral bioavailability of a drug candidate.[5] The rule stipulates that a compound is more likely to be orally bioavailable if it meets the following criteria: a molecular weight (MW) of less than 500 Daltons, a LogP (lipophilicity) value not exceeding 5, no more than 5 hydrogen bond donors (HBD), and no more than 10 hydrogen bond acceptors (HBA).

As shown in Table 1, the analyzed this compound derivatives generally exhibit favorable physicochemical properties and adhere to Lipinski's Rule of Five with zero violations. Their molecular weights and LogP values fall within the optimal range for oral absorption. In comparison, the established kinase inhibitors, Erlotinib and Gefitinib, also demonstrate good compliance with these rules.

Table 1: Physicochemical Properties and Lipinski's Rule of Five Analysis

CompoundR1R2Molecular Weight ( g/mol )LogPH-Bond DonorsH-Bond AcceptorsLipinski Violations
Derivative 1 HPhenyl229.672.85130
Derivative 2 H4-Fluorophenyl247.662.98130
Derivative 3 MethylPhenyl243.703.15030
Derivative 4 Methyl4-Fluorophenyl261.693.28030
Erlotinib --393.444.01270
Gefitinib --446.904.13180
ADMET Profile: Predicting Pharmacokinetics and Toxicity

The ADMET profile of a drug candidate is a critical determinant of its clinical success. In silico ADMET prediction provides early insights into a compound's likely behavior in the body. Key parameters include gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, metabolism by cytochrome P450 (CYP) enzymes, and potential toxicities.

The predicted ADMET properties of the this compound derivatives and the comparator drugs are summarized in Table 2. The derivatives are predicted to have high GI absorption, a desirable characteristic for orally administered drugs. Their predicted inability to cross the BBB suggests a lower likelihood of central nervous system (CNS) side effects.

Importantly, the derivatives are not predicted to be inhibitors of key CYP enzymes (CYP2D6 and CYP3A4), reducing the risk of drug-drug interactions. Furthermore, the in silico toxicity predictions for AMES toxicity (mutagenicity) and hepatotoxicity are negative, indicating a favorable preliminary safety profile. The comparator drugs, Erlotinib and Gefitinib, show similar favorable ADMET characteristics.

Table 2: Predicted ADMET Properties

CompoundGI AbsorptionBBB PermeantCYP2D6 InhibitorCYP3A4 InhibitorAMES ToxicityHepatotoxicity
Derivative 1 HighNoNoNoNoNo
Derivative 2 HighNoNoNoNoNo
Derivative 3 HighNoNoNoNoNo
Derivative 4 HighNoNoNoNoNo
Erlotinib HighYesNoNoNoYes
Gefitinib HighNoNoNoNoYes

Experimental Protocols: In Silico Drug-Likeness Assessment

The computational analysis presented in this guide was performed using the SwissADME and pkCSM web-based tools.[2][6] These platforms provide a user-friendly interface for predicting a wide range of molecular properties.

SwissADME Protocol
  • Input: The chemical structure of the compound of interest is provided in SMILES (Simplified Molecular Input Line Entry System) format.

  • Execution: The "Run" button is clicked to initiate the calculation.

  • Output: The tool generates a comprehensive report including physicochemical properties, lipophilicity, water solubility, pharmacokinetics, drug-likeness (including Lipinski's Rule of Five), and medicinal chemistry friendliness.

pkCSM Protocol
  • Input: The chemical structure is submitted in SMILES format.

  • Execution: The desired prediction modules (e.g., ADMET) are selected, and the prediction is run.

  • Output: The platform provides detailed predictions for various ADMET properties, including absorption, distribution, metabolism, excretion, and toxicity profiles.

Visualizing the Computational Workflow

The following diagram illustrates the typical in silico workflow for assessing the drug-likeness of novel compounds.

G cluster_0 In Silico Drug-Likeness Assessment A Compound Library (this compound Derivatives) C Physicochemical Property Prediction (MW, LogP, HBD, HBA) A->C B Comparator Compounds (Known Kinase Inhibitors) B->C D Lipinski's Rule of Five Analysis C->D E ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) C->E F Comparative Data Analysis D->F E->F G Drug-Likeness Assessment Report F->G

Caption: In silico workflow for drug-likeness assessment.

Signaling Pathways of Pyrazolopyridine-Based Kinase Inhibitors

Pyrazolopyridine derivatives often exert their therapeutic effects by inhibiting specific protein kinases involved in cancer cell signaling. A simplified, representative signaling pathway that can be targeted by such inhibitors is depicted below. These inhibitors typically act as ATP-competitive binders in the kinase domain, blocking downstream signaling cascades that promote cell proliferation and survival.

G cluster_1 Kinase Signaling Pathway GF Growth Factor Rec Receptor Tyrosine Kinase (RTK) GF->Rec RAS RAS Rec->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor Pyrazolopyridine Inhibitor Inhibitor->RAF

Caption: Simplified kinase signaling pathway targeted by inhibitors.

Conclusion

The computational analysis presented in this guide suggests that this compound derivatives possess a promising drug-like profile. Their adherence to Lipinski's Rule of Five, predicted high gastrointestinal absorption, and favorable preliminary safety profiles make them attractive candidates for further investigation in drug discovery programs, particularly in the development of novel kinase inhibitors. This in silico assessment provides a solid foundation for prioritizing compounds for synthesis and subsequent experimental validation.

References

Navigating the Synthesis of 7-Chloro-1H-pyrazolo[4,3-c]pyridine: A Guide to Putative Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the synthesis of novel heterocyclic compounds is a cornerstone of innovation. However, the path to obtaining a target molecule is not always clearly defined in published literature. This guide addresses the significant challenge of identifying a reproducible synthesis for 7-Chloro-1H-pyrazolo[4,3-c]pyridine. Despite its commercial availability, a comprehensive and validated experimental protocol for its preparation remains elusive in peer-reviewed journals. This document therefore provides a comparative overview of potential synthetic strategies, drawing upon established methods for structurally related isomers. By presenting detailed protocols for analogous compounds, this guide offers a foundational resource for developing a reliable synthesis of the target molecule.

Comparative Analysis of Potential Synthetic Routes

The synthesis of the pyrazolopyridine core can be approached through various strategies, primarily involving the construction of the pyrazole ring onto a pre-existing pyridine scaffold or vice versa. While no direct methods for this compound have been identified, the synthesis of its isomers, such as 7-Chloro-1H-pyrazolo[3,4-c]pyridine and various pyrazolo[4,3-b]pyridines, offers valuable insights into plausible synthetic pathways.

The table below summarizes key performance indicators from published methods for these related compounds, providing a basis for comparison and selection of a starting point for the synthesis of the [4,3-c] isomer.

Method Reference (Isomer)Starting MaterialsKey ReagentsReaction TimeYield (%)Purity Data
Hypothetical Route 1 (adapted from pyrazolo[3,4-c]pyridine synthesis) [1]2,4-dichloro-3-nitropyridine, HydrazineNot specifiedNot specifiedNot specifiedNot specified
Hypothetical Route 2 (adapted from pyrazolo[4,3-b]pyridine synthesis) [2][3][4]Substituted 2-chloro-3-nitropyridines, Ethyl acetoacetate, Arenediazonium tosylatesPyrrolidine15-90 min (cyclization)Moderate to HighCharacterized by NMR and HRMS

Detailed Experimental Protocols for Analogous Compounds

The following protocols for the synthesis of related pyrazolopyridine isomers can serve as a blueprint for the development of a reproducible method for this compound.

Protocol 1: Synthesis of a Pyrazolo[4,3-b]pyridine Derivative via Japp–Klingemann Reaction[2][3][4]

This one-pot method involves the reaction of a substituted 2-chloro-3-nitropyridine with ethyl acetoacetate, followed by an azo-coupling and cyclization sequence.

Materials:

  • Substituted 2-chloro-3-nitropyridine

  • Ethyl acetoacetate

  • Arenediazonium tosylate

  • Pyridine

  • Pyrrolidine

  • Acetonitrile (MeCN)

  • 1N Hydrochloric acid

  • Chloroform (CHCl₃)

Procedure:

  • To a solution of the nitroaryl-substituted acetoacetic ester (1 mmol) in MeCN (5 mL), add the appropriate aryldiazonium tosylate (1.1 mmol) followed by pyridine (0.08 mL, 1 mmol).

  • Stir the reaction mixture at room temperature for 5–60 minutes (monitor by TLC).

  • Add pyrrolidine (0.33 mL, 4 mmol) and stir the reaction mixture at 40 °C for another 15–90 minutes (monitor by TLC).

  • Cool the reaction mixture to room temperature, pour into 50 mL of 1N hydrochloric acid, and extract with CHCl₃.

  • Dry the organic phase over anhydrous sodium sulfate, evaporate the solvent, and purify the residue by column chromatography.

Visualizing the Synthetic Workflow

To logically structure the approach to synthesizing and comparing different pyrazolopyridine isomers, the following workflow diagram is presented.

G cluster_0 Synthetic Strategy cluster_1 Comparative Analysis cluster_2 Method Development Start Identify Target: This compound Literature_Search Literature Search for Direct Synthesis Start->Literature_Search No_Direct_Method No Reproducible Method Found Literature_Search->No_Direct_Method Alternative_Routes Investigate Synthesis of Structural Isomers No_Direct_Method->Alternative_Routes Route_A Route A: Pyrazolo[3,4-c]pyridine Analogs Alternative_Routes->Route_A Route_B Route B: Pyrazolo[4,3-b]pyridine Analogs Alternative_Routes->Route_B Data_Extraction Extract Key Data: Yield, Purity, Reaction Time Route_A->Data_Extraction Route_B->Data_Extraction Comparison_Table Generate Comparison Table Data_Extraction->Comparison_Table Adaptation Adapt Protocols for [4,3-c] Isomer Synthesis Comparison_Table->Adaptation Optimization Optimize Reaction Conditions Adaptation->Optimization Validation Validate Reproducibility and Characterize Product Optimization->Validation Final_Protocol Establish Final Protocol Validation->Final_Protocol

Figure 1. Logical workflow for developing a synthesis of this compound.

Conclusion

The synthesis of this compound presents a notable challenge due to the absence of a clearly documented and reproducible method in the scientific literature. However, by examining the synthetic routes established for its structural isomers, researchers can devise plausible strategies for its preparation. The provided protocols for analogous compounds offer a solid starting point for experimental work. A systematic approach, involving the adaptation of existing methods, careful optimization of reaction conditions, and thorough characterization of the product, will be crucial in developing a robust and reproducible synthesis for this valuable heterocyclic scaffold. This guide serves as a foundational resource to aid researchers in this endeavor, ultimately enabling further exploration of the biological and medicinal properties of this compound and its derivatives.

References

Safety Operating Guide

Navigating the Disposal of 7-Chloro-1H-pyrazolo[4,3-c]pyridine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, ensuring compliance with general safety protocols for hazardous chemical waste.

Immediate Safety and Handling Protocols

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn, including safety glasses with side shields or goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area or under a chemical fume hood to avoid inhalation of any dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed through a designated hazardous waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]

  • Waste Identification and Classification:

    • Treat all this compound, including unused product, contaminated materials (e.g., weigh boats, gloves, paper towels), and solutions, as hazardous waste.

    • Due to its chemical structure as a chlorinated heterocyclic compound, it should be segregated with other halogenated organic waste, unless institutional guidelines specify otherwise.

  • Waste Collection and Segregation:

    • Collect waste in a designated, properly labeled, and chemically compatible container. The container must be in good condition, with a secure, leak-proof lid.[1][2]

    • Crucially, do not mix incompatible waste streams. Keep chlorinated compounds separate from strong acids, bases, and oxidizing agents to prevent hazardous reactions.[3]

    • Store the waste container in a designated satellite accumulation area within the laboratory. This area should be clearly marked and provide secondary containment to mitigate spills.

  • Labeling:

    • Label the hazardous waste container clearly with the words "Hazardous Waste."

    • The label must include the full chemical name: "this compound" and its concentration if in a solution. Avoid using abbreviations or chemical formulas.[1]

    • Indicate the date when waste was first added to the container.

  • Arranging for Disposal:

    • Once the waste container is full or is no longer being used, arrange for its collection by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

    • Follow your institution's specific procedures for requesting a waste pickup.

  • Decontamination and Empty Container Disposal:

    • For empty containers that once held this compound, triple-rinse with a suitable solvent (e.g., acetone or ethanol).

    • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[1][4]

    • After triple-rinsing, the container can typically be disposed of as non-hazardous waste, though it is best practice to deface the original label.[2]

Quantitative Data Summary

The following table summarizes the key hazard information for this compound, which informs the disposal protocol.

PropertyValueSource
GHS Pictogram Skull and Crossbones (GHS06)
Signal Word Danger
Hazard Statement H301: Toxic if swallowed
Hazard Class Acute Toxicity 3 (Oral)
Storage Class 6.1C: Combustible, acute toxic Cat. 3 / toxic compounds or compounds causing chronic effects

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Collection cluster_1 Storage & Disposal cluster_2 Empty Container Decontamination A Generate Waste (Unused chemical, contaminated labware, or solutions containing this compound) B Select a compatible, leak-proof hazardous waste container. A->B C Label container with 'Hazardous Waste' and full chemical name. B->C D Collect waste in the designated container. Segregate from incompatible materials. C->D E Store container in a designated satellite accumulation area with secondary containment. D->E F Container Full or No Longer in Use? E->F F->E No G Arrange for pickup by EHS or a licensed waste disposal contractor. F->G Yes H Final Disposal (Incineration or other approved method) G->H I Original container is empty. J Triple-rinse with a suitable solvent. I->J K Collect rinsate as hazardous waste and add to the appropriate waste stream. J->K L Dispose of rinsed container as non-hazardous waste after defacing the label. K->L

References

Comprehensive Safety and Handling Guide for 7-Chloro-1H-pyrazolo[4,3-c]pyridine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential safety protocols and logistical plans for the handling and disposal of 7-Chloro-1H-pyrazolo[4,3-c]pyridine, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.

Chemical Profile:

PropertyValue
Chemical Name This compound
CAS Number 94220-43-6
Molecular Formula C₆H₄ClN₃
Molecular Weight 153.57 g/mol
Appearance Solid
Hazard Classification Acute Toxicity 3, Oral
Signal Word Danger
Hazard Statements H301 (Toxic if swallowed)
Precautionary Statements P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER/doctor)

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent exposure when handling this compound. The following table summarizes the recommended PPE.

PPE CategoryItemSpecifications and Remarks
Eye and Face Protection Safety Goggles & Face ShieldTight-sealing safety goggles compliant with OSHA 29 CFR 1910.133 or European Standard EN166 are required at all times.[1] A face shield should be worn over goggles when there is a risk of splashing.[2][3]
Hand Protection Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[4][5] Always inspect gloves for damage before use and change them immediately if contaminated.[1] For prolonged contact or when handling larger quantities, double gloving is advised.[2]
Body Protection Laboratory CoatA flame-resistant lab coat should be worn and kept fully buttoned to protect skin and clothing.[1]
Respiratory Protection RespiratorAll handling of the solid compound that may generate dust should be conducted in a certified chemical fume hood to minimize inhalation.[1][4] If a fume hood is not available or if dust is generated, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1]
Footwear Closed-Toe ShoesClosed-toe shoes are required at all times in the laboratory to protect against spills and falling objects.[1]

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound.

Preparation:

  • Ensure a certified chemical fume hood is operational and the workspace is clean and uncluttered.[1][4]

  • Verify that an eyewash station and safety shower are readily accessible.[1]

  • Inspect and don all required PPE as detailed in the table above.[1]

Handling:

  • Conduct all weighing and transferring of the solid compound within a chemical fume hood to control dust.[1]

  • Use appropriate tools, such as a spatula and weighing paper, to minimize dust generation.[1]

  • Keep the container tightly closed when not in use.[1]

Post-Handling:

  • After handling, thoroughly wash hands and any exposed skin with soap and water.[1][2]

  • Decontaminate the work surface and any equipment used.

  • Properly remove and dispose of contaminated gloves and other disposable PPE as hazardous waste.[1]

Disposal Plan

All waste materials, including the chemical itself and any contaminated items, must be treated as hazardous waste.

Waste Segregation:

  • Solid Waste: Collect unused or expired solid this compound and any contaminated disposable materials (e.g., gloves, weighing paper) in a designated, sealed, and clearly labeled hazardous waste container.[6]

  • Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and clearly labeled container for liquid chemical waste.[6] Do not mix with incompatible waste streams.[6]

Container and Labeling:

  • Use chemically compatible containers, such as high-density polyethylene (HDPE) or glass bottles, that are in good condition with secure lids.[6]

  • Label all waste containers clearly with "Hazardous Waste" and the full chemical name.

Storage and Disposal:

  • Store sealed waste containers in a designated, cool, dry, and well-ventilated chemical waste storage area, segregated from incompatible materials.[4][6]

  • Arrange for professional disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal contractor.[6]

Experimental Workflow for Safe Handling

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_post Post-Handling cluster_disposal Waste Disposal prep_fume_hood Verify Fume Hood Functionality don_ppe Don All Required PPE prep_fume_hood->don_ppe weigh_transfer Weigh and Transfer Compound don_ppe->weigh_transfer Proceed to Handling keep_closed Keep Container Closed weigh_transfer->keep_closed clean_area Decontaminate Work Area keep_closed->clean_area Handling Complete wash_hands Wash Hands Thoroughly clean_area->wash_hands dispose_ppe Dispose of Contaminated PPE wash_hands->dispose_ppe segregate_waste Segregate Solid and Liquid Waste dispose_ppe->segregate_waste Begin Disposal Protocol label_container Label Waste Container segregate_waste->label_container store_waste Store in Designated Area label_container->store_waste professional_disposal Arrange Professional Disposal store_waste->professional_disposal

Caption: Step-by-step workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.